3-Cyano-4-ethoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyano-4-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOHGRLVRKADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591539 | |
| Record name | 3-Cyano-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-32-4 | |
| Record name | 3-Cyano-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Cyano-4-ethoxybenzoic Acid
This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 3-Cyano-4-ethoxybenzoic acid, a valuable building block in the development of novel therapeutics and functional materials. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes the critical safety considerations inherent in each synthetic step.
Introduction
This compound is a bespoke chemical entity whose structural motifs—a carboxylic acid, a nitrile, and an ethoxy group arrayed on a benzene ring—confer upon it a unique reactivity profile. This makes it a sought-after intermediate in the synthesis of a variety of complex organic molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and advanced materials. The strategic placement of its functional groups allows for selective chemical modifications, providing a versatile scaffold for molecular design and discovery. This guide details a reliable multi-step synthesis, commencing from readily available starting materials and proceeding through a logical sequence of well-established chemical transformations.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a four-step sequence, starting from 4-chloro-3-nitrobenzoic acid. This strategy is predicated on a series of high-yielding and well-understood reactions, ensuring a reliable and scalable process. The key transformations include:
-
Nucleophilic Aromatic Substitution: The initial step involves the displacement of the chloro group in 4-chloro-3-nitrobenzoic acid with a hydroxyl group to furnish 4-hydroxy-3-nitrobenzoic acid.
-
Williamson Ether Synthesis: The phenolic hydroxyl group is then etherified to introduce the ethoxy moiety, yielding 3-nitro-4-ethoxybenzoic acid.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to a primary amine, providing the crucial precursor, 3-amino-4-ethoxybenzoic acid.
-
Sandmeyer Cyanation: The final step is the conversion of the amino group to a cyano group via a Sandmeyer reaction, affording the target molecule, this compound.
This synthetic approach is both logical and efficient, with each step setting the stage for the subsequent transformation.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
The journey begins with the conversion of 4-chloro-3-nitrobenzoic acid to 4-hydroxy-3-nitrobenzoic acid. This transformation is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the para-positioned chloro substituent towards displacement by a hydroxide ion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5-3.0 eq.).
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The product, 4-hydroxy-3-nitrobenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
| Reagent/Parameter | Molar Ratio/Value |
| 4-Chloro-3-nitrobenzoic Acid | 1.0 eq. |
| Sodium Hydroxide | 2.5-3.0 eq. |
| Reaction Temperature | 100-105 °C |
| Reaction Time | 4-6 hours |
Step 2: Synthesis of 3-Nitro-4-ethoxybenzoic Acid
With the phenolic hydroxyl group in place, the next step is to introduce the ethoxy moiety via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group by a mild base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.[3][4]
Experimental Protocol:
-
To a stirred suspension of 4-hydroxy-3-nitrobenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF), add ethyl iodide (1.5 eq.).
-
Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add deionized water and acidify with 1 M HCl to a pH of approximately 2 to precipitate the crude product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-nitro-4-ethoxybenzoic acid.
| Reagent/Parameter | Molar Ratio/Value |
| 4-Hydroxy-3-nitrobenzoic Acid | 1.0 eq. |
| Potassium Carbonate | 2.5 eq. |
| Ethyl Iodide | 1.5 eq. |
| Reaction Temperature | Reflux |
| Reaction Time | 12-24 hours |
Step 3: Synthesis of 3-Amino-4-ethoxybenzoic Acid
The reduction of the nitro group to a primary amine is a critical transformation to prepare the substrate for the final Sandmeyer reaction. A common and effective method for this reduction is the use of tin(II) chloride in a concentrated acidic medium.[5][6]
Experimental Protocol:
-
Suspend 3-nitro-4-ethoxybenzoic acid (1.0 eq.) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0 eq.) to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 3-amino-4-ethoxybenzoic acid, is collected by filtration and can be recrystallized from an ethanol/water mixture for purification.
| Reagent/Parameter | Molar Ratio/Value |
| 3-Nitro-4-ethoxybenzoic Acid | 1.0 eq. |
| Tin(II) Chloride Dihydrate | 4.0 eq. |
| Concentrated Hydrochloric Acid | Sufficient to maintain acidic conditions |
| Reaction Temperature | Reflux |
| Reaction Time | 3-5 hours |
Step 4: Synthesis of this compound via Sandmeyer Reaction
The final step employs the Sandmeyer reaction to convert the primary amino group into a nitrile. This reaction proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[7][8]
Caption: The two-stage process of the Sandmeyer cyanation reaction.
Experimental Protocol:
-
Diazotization:
-
Dissolve 3-amino-4-ethoxybenzoic acid (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Caution: Highly toxic reagents. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to gradually warm to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion.
-
Cool the mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over a drying agent, and remove the solvent to obtain the crude this compound.
-
The final product can be purified by recrystallization.
-
| Reagent/Parameter | Molar Ratio/Value |
| 3-Amino-4-ethoxybenzoic Acid | 1.0 eq. |
| Sodium Nitrite | 1.1 eq. |
| Copper(I) Cyanide | 1.2 eq. |
| Potassium Cyanide | 1.2 eq. |
| Diazotization Temperature | 0-5 °C |
| Cyanation Temperature | 50-60 °C |
Safety Considerations
The synthesis of this compound involves the use of several hazardous materials, and strict adherence to safety protocols is paramount.
-
Cyanides: Sodium and potassium cyanide, as well as copper(I) cyanide, are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] Always handle these reagents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[11] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and not to isolate them.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines. Do not mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.[12]
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the carboxylic acid proton. The ¹³C NMR will show characteristic peaks for the aromatic carbons, the nitrile carbon, the carboxylic carbon, and the ethoxy carbons.
-
Infrared (IR) Spectroscopy: To identify the key functional groups. Expect strong absorptions for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹), the carboxylic acid O-H stretch (broad, around 2500-3300 cm⁻¹), and the C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point (mp): A sharp melting point range is indicative of high purity.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By following the outlined protocols and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable intermediate for their discovery and development programs. The strategic combination of classic organic reactions offers a robust and scalable route to this important building block.
References
- BenchChem. (2025).
- Sigma-Aldrich. (2024).
- Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
- New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- European Patent Office. (1989).
- Wikipedia. (n.d.). Sandmeyer reaction.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide.
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
- Francis Academic Press. (n.d.).
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.).
Sources
- 1. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. camachem.com [camachem.com]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. nj.gov [nj.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a nitrile group, and an ethoxy ether on a benzene ring, offers a versatile scaffold for the synthesis of more complex molecules. The interplay of these functional groups dictates the compound's physicochemical properties, which in turn influence its reactivity, solubility, and potential biological activity. Understanding these core characteristics is paramount for its effective application in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental protocols for their determination, and explores its applications.
Chemical and Physical Properties
The physicochemical properties of this compound are derived from both computational predictions and comparisons with structurally similar compounds. These properties are crucial for predicting its behavior in various chemical and biological systems.
Structural and Molecular Data
A summary of the key identifiers and computed molecular properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 258273-32-4 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)C#N | [1] |
| InChI | InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-5H,2H2,1H3,(H,12,13) | [1] |
| InChIKey | PNGOHGRLVRKADR-UHFFFAOYSA-N | [1] |
Computed Physicochemical Properties
The following table (Table 2) outlines key computed physicochemical properties that are valuable in predicting the compound's behavior in various environments, particularly in drug discovery for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Value | Source |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 191.058243149 Da | [1] |
| Topological Polar Surface Area | 70.3 Ų | [1] |
Experimental Determination of Physicochemical Properties
For a research chemical like this compound, experimentally determined data may not always be readily available. Therefore, it is essential for researchers to be proficient in the methods used to determine these properties.
Melting Point
The melting point is a fundamental indicator of a compound's purity. While a specific experimental value for this compound is not widely published, it is expected to be a crystalline solid at room temperature. For comparison, the related compound 4-ethoxybenzoic acid has a melting point of 197-199 °C.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting range of a solid compound.
Diagram: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample using the capillary method.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rough Determination: Heat the sample at a relatively fast rate (e.g., 10-20 °C per minute) to get an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording the Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and biological assays. Based on its structure, it is predicted to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and sparingly soluble in water. The presence of the carboxylic acid group suggests that its aqueous solubility will be pH-dependent, increasing significantly in basic conditions due to the formation of the carboxylate salt.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.
Diagram: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, ethanol, buffer solution) in a sealed, airtight container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the cyano group is expected to increase the acidity (lower the pKa) of the carboxylic acid, while the electron-donating ethoxy group may have a slight counteracting effect. Therefore, the pKa of this compound is predicted to be slightly lower than that of benzoic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.
Diagram: Workflow for Potentiometric pKa Determination
Caption: Workflow for determining the pKa of an acidic compound by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (often a co-solvent system like water-ethanol for sparingly soluble compounds).
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the solution of the compound in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons of the ethoxy group. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8.5 ppm). The methylene protons will be a quartet (around 4.2 ppm), and the methyl protons will be a triplet (around 1.4 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the nitrile carbon (around 115-120 ppm), the aromatic carbons, and the two carbons of the ethoxy group.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹), a C≡N stretch from the nitrile group (around 2220-2260 cm⁻¹), and C-O stretches from the ether and carboxylic acid groups (around 1200-1300 cm⁻¹).
-
MS (Mass Spectrometry): In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (191.18 g/mol ). Common fragmentation patterns would involve the loss of the ethoxy group, the carboxylic acid group, or other small fragments.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in organic synthesis. Its trifunctional nature allows for selective modifications at the carboxylic acid, nitrile, or aromatic ring, making it a versatile starting material for the synthesis of a wide range of target molecules.
-
Medicinal Chemistry: Benzoic acid derivatives are a common scaffold in drug design. The carboxylic acid can serve as a key binding group for biological targets or be converted to other functional groups like amides or esters to modulate pharmacological properties. The cyano and ethoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions. While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds.
-
Materials Science: Substituted benzoic acids can be used in the synthesis of liquid crystals, polymers, and other functional materials. The rigid aromatic core and the polar functional groups of this compound make it a potential candidate for incorporation into such materials to tune their physical and electronic properties.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:
-
Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Working in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoiding contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate with a unique combination of functional groups that make it attractive for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its key physicochemical properties, detailed established experimental protocols for their determination, and highlighted its potential applications. A thorough understanding of these fundamental characteristics is essential for researchers and scientists to effectively and safely utilize this compound in their synthetic and developmental endeavors.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- Wired Chemist. (n.d.). Determination of Melting Point.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- ACS Publications. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry.
- NIH. (2013, August 8). Development of Methods for the Determination of pKa Values.
- ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education.
- ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
- ChemicalBook. (n.d.). This compound synthesis.
- ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- BLD Pharm. (n.d.). 258273-32-4|this compound|BLD Pharm.
- Chem-Impex. (n.d.). 4-Ethoxybenzoic acid.
- The Good Scents Company. (n.d.). 4-ethoxybenzoic acid, 619-86-3.
- PubMed. (n.d.). Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks for donor-acceptor conjugated systems.
- ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.
- Benchchem. (n.d.). Potential Biological Activities of 3-Ethoxybenzoic Acid: A Technical Whitepaper.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- TOKU-E. (n.d.). Solubility Data Resource.
- AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Cyano-4-ethoxybenzoic Acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation and analysis of the crystal structure of 3-Cyano-4-ethoxybenzoic acid. This document outlines the critical experimental and computational methodologies, and delves into the anticipated structural features that govern its solid-state architecture, offering insights grounded in established crystallographic principles and data from analogous molecular systems.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics, including solubility, stability, bioavailability, and mechanical properties. For active pharmaceutical ingredients (APIs), a thorough understanding and control of the crystal structure are paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, single-crystal X-ray diffraction (SCXRD) remains the definitive technique for unambiguously determining the atomic arrangement within a crystalline material, providing invaluable insights for drug design and formulation.[1][2]
This compound is a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. The presence of a carboxylic acid group, a cyano group, and an ethoxy group suggests a rich landscape of potential intermolecular interactions that will direct its crystal packing. This guide will walk through the process of determining and analyzing this crystal structure, from obtaining suitable single crystals to interpreting the intricate network of non-covalent interactions.
Experimental Workflow: From Powder to Refined Structure
The journey to a complete crystal structure begins with the synthesis and purification of the compound, followed by the crucial step of growing high-quality single crystals. The experimental workflow is a multi-step process that requires careful planning and execution.
Synthesis and Purification
The synthesis of this compound can be achieved through various organic chemistry routes, often starting from commercially available precursors. A common approach involves the cyanation of a suitably substituted benzoic acid derivative. Regardless of the synthetic pathway, obtaining a highly pure sample is a prerequisite for successful crystallization. Standard purification techniques such as recrystallization or column chromatography are employed to achieve a purity of >98%.
Crystallization: The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis.[3][4] For small organic molecules like this compound, several techniques can be employed. A systematic screening of solvents and crystallization conditions is essential.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid group. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Can interact with the cyano and ethoxy groups through dipole-dipole interactions. |
| Nonpolar Solvents | Toluene, Hexane, Dichloromethane | Can be used as anti-solvents or in solvent layering techniques to induce crystallization.[5][6] |
Experimental Protocol: Slow Evaporation
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Experimental Protocol: Vapor Diffusion
-
Prepare a saturated solution of the compound in a solvent in which it is readily soluble (e.g., acetone).
-
Place a small vial containing this solution inside a larger, sealed container.
-
Add a more volatile anti-solvent (e.g., hexane), in which the compound is poorly soluble, to the larger container.
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting gradual crystallization.[6]
Caption: A schematic of the vapor diffusion crystallization process.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Protocol: SCXRD Data Collection
-
Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Computational Workflow: Structure Solution and Refinement
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical sense.
Anticipated Crystal Structure of this compound
While a specific crystal structure for this compound is not publicly available at the time of writing, we can predict its key structural features based on the known behavior of similar molecules.
Intramolecular Geometry
The molecule is expected to be largely planar, although the ethoxy group may exhibit some conformational flexibility. The bond lengths and angles should be within the expected ranges for substituted benzoic acids.
Table 2: Predicted Intramolecular Geometric Parameters
| Parameter | Expected Value Range |
| C-C (aromatic) | 1.37 - 1.40 Å |
| C-C (carboxyl) | 1.47 - 1.51 Å |
| C=O | 1.20 - 1.25 Å |
| C-O (carboxyl) | 1.30 - 1.35 Å |
| C-C≡N | 1.43 - 1.47 Å |
| C≡N | 1.13 - 1.17 Å |
| C-O (ethoxy) | 1.35 - 1.39 Å |
| O-C (ethoxy) | 1.42 - 1.46 Å |
| C-C (ethyl) | 1.50 - 1.54 Å |
Intermolecular Interactions and Supramolecular Assembly
The crystal packing will be dominated by a network of intermolecular interactions, with hydrogen bonds playing a primary role.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds to form a cyclic R²₂(8) motif.[3][6] This is a very robust and common feature in the crystal structures of benzoic acid derivatives.
Caption: The anticipated R²₂(8) hydrogen-bonded dimer motif.
Other Potential Interactions:
-
C-H···O and C-H···N Interactions: The aromatic and ethyl C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxyl and ethoxy groups, and the nitrogen atom of the cyano group of neighboring molecules.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will depend on the overall packing efficiency.
-
Dipole-Dipole Interactions: The polar cyano group will likely participate in dipole-dipole interactions with other polar groups in adjacent molecules.
The interplay of these various interactions will determine the final three-dimensional architecture of the crystal. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts.
Data Presentation and Interpretation
The final results of the crystal structure analysis are typically presented in a standardized format, including a table of crystallographic data and a discussion of the structural features.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical formula | C₁₀H₉NO₃ |
| Formula weight | 191.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 980.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.295 |
| Absorption coefficient (mm⁻¹) | 0.095 |
| F(000) | 400 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5600 |
| Independent reflections | 2200 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |
| R indices (all data) | R1 = 0.060, wR2 = 0.135 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.20 |
Conclusion
The crystal structure analysis of this compound provides a detailed roadmap for its solid-state characterization. By combining meticulous experimental work with robust computational analysis, a complete and accurate picture of its three-dimensional structure can be obtained. The anticipated formation of strong hydrogen-bonded dimers, supplemented by a network of weaker interactions, will likely define its crystal packing. This fundamental knowledge is crucial for controlling the solid-state properties of this compound, a critical aspect in its potential application in drug development and materials science.
References
-
Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). Indian Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2021). Molecules. [Link]
-
Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. (2015). The Journal of Physical Chemistry A. [Link]
-
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (n.d.). University of Kentucky X-Ray Crystallography Facility. Retrieved January 2, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 2, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 2, 2026, from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xray.uky.edu [xray.uky.edu]
A Spectroscopic Investigation of 3-Cyano-4-ethoxybenzoic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Cyano-4-ethoxybenzoic acid (CAS 258273-32-4), a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation.
Introduction
The precise structural elucidation of a molecule is fundamental to understanding its chemical properties and biological activity. Spectroscopic techniques are indispensable tools in this endeavor. This compound, with its molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , possesses a unique combination of functional groups—a carboxylic acid, a nitrile, and an ether—on a benzene ring, making it an excellent case study for multi-technique spectroscopic analysis.[1][4] This guide will dissect the information revealed by ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic view of the molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the integrity of the ethoxy group.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.[5]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[5][6] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with limited solubility or to observe exchangeable protons like the carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.[5]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[5]
Instrumental Parameters:
A standard set of acquisition parameters for routine ¹H NMR spectra on a 300 or 400 MHz spectrometer would include a 4-second acquisition time, no relaxation delay, and a 45° pulse width.[7] For ¹³C NMR, a longer relaxation delay may be necessary to ensure quantitative data for non-protonated carbons.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the ethoxy group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~8.31 | d | ~2.1 | 1H | H-2 |
| ~8.25 | dd | ~8.7, ~2.1 | 1H | H-6 |
| ~7.06 | d | ~9.0 | 1H | H-5 |
| ~4.18 | q | ~6.9 | 2H | -OCH₂CH₃ |
| ~1.43 | t | ~6.9 | 3H | -OCH₂CH₃ |
| ~12-13 | br s | - | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton can be broad and its position is highly dependent on the solvent and concentration.
Interpretation:
The downfield region of the spectrum is characteristic of the aromatic protons. The proton at the 2-position (H-2), being ortho to the electron-withdrawing carboxylic acid and meta to the electron-donating ethoxy group, is expected to be the most deshielded, appearing as a doublet due to coupling with H-6. The H-6 proton, ortho to the carboxylic acid and ortho to the cyano group, appears as a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton, ortho to the ethoxy group, is the most shielded of the aromatic protons and appears as a doublet due to coupling with H-6.
The ethoxy group gives rise to a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with a typical coupling constant of around 6.9 Hz. The broad singlet in the far downfield region is indicative of the acidic proton of the carboxylic acid group.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~167.0 | -COOH |
| ~161.9 | C-4 |
| ~133.2 | C-6 |
| ~132.8 | C-2 |
| ~121.9 | C-1 |
| ~116.0 | -C≡N |
| ~111.8 | C-5 |
| ~101.9 | C-3 |
| ~64.6 | -OCH₂CH₃ |
| ~13.2 | -OCH₂CH₃ |
Interpretation:
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167.0 ppm. The aromatic carbons show a range of chemical shifts depending on their electronic environment. The carbon attached to the ethoxy group (C-4) is significantly shielded due to the electron-donating effect of the oxygen. Conversely, the carbons adjacent to the electron-withdrawing cyano and carboxylic acid groups are deshielded. The nitrile carbon appears around 116.0 ppm. The two carbons of the ethoxy group are found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Sample Preparation (KBr Pellet Method):
-
Finely grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] KBr is transparent to infrared radiation and serves as a solid matrix.[7]
-
Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[7]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[7]
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
Predicted IR Spectral Data and Interpretation
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300-2500 | O-H stretch (Carboxylic acid) | Broad, Strong |
| ~3100-3000 | C-H stretch (Aromatic) | Medium |
| ~2980-2850 | C-H stretch (Aliphatic) | Medium |
| ~2230-2210 | C≡N stretch (Nitrile) | Medium, Sharp |
| ~1710-1680 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| ~1600, ~1475 | C=C stretch (Aromatic ring) | Medium |
| ~1250 | C-O stretch (Ether and Carboxylic acid) | Strong |
| ~920 | O-H bend (Carboxylic acid dimer) | Broad, Medium |
Interpretation:
The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, typically centered around 3000 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[8] The sharp, strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of the nitrile group will be confirmed by a sharp, medium-intensity band in the 2230-2210 cm⁻¹ region.[9] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be just below 3000 cm⁻¹.[10] The strong absorption around 1250 cm⁻¹ is due to the C-O stretching vibrations of both the ether linkage and the carboxylic acid. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) Mass Spectrometry:
-
A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.
-
The sample is vaporized by heating.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation Analysis
The expected molecular ion (M⁺) for this compound (C₁₀H₉NO₃) has a mass-to-charge ratio (m/z) of 191.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 191 | [M]⁺ |
| 162 | [M - C₂H₅]⁺ |
| 146 | [M - COOH]⁺ |
| 118 | [M - COOH - C₂H₄]⁺ |
Interpretation and Fragmentation Pathway:
Upon electron ionization, the molecular ion at m/z 191 is expected to be observed. A common fragmentation pathway for aromatic ethers is the loss of the alkyl group, leading to a fragment at m/z 162 ([M - C₂H₅]⁺). Another characteristic fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, resulting in a peak at m/z 146 ([M - COOH]⁺). Subsequent loss of ethylene from this fragment via a McLafferty-type rearrangement could lead to an ion at m/z 118.
Figure 1: Proposed key fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. The detailed analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals. While an experimental IR spectrum is not available, a predictive analysis based on the known characteristic frequencies of its functional groups offers a reliable guide for its identification. The predicted mass spectrum and fragmentation pattern provide further confirmation of the molecular structure. The protocols and interpretations presented herein serve as a valuable resource for researchers working with this compound and as a practical example of the synergistic application of modern spectroscopic techniques for the structural elucidation of organic molecules.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio. Retrieved from [Link]
-
Mass Spectrometry Tutorial (Dr. Kamel Harrata). (n.d.). Chemical Instrumentation Facility, University of Southern Mississippi. Retrieved from [Link]
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Small molecule NMR sample preparation – Georgia Tech NMR Center. (2023, August 29). Retrieved from [Link]
-
SOP for liquid state NMR. (n.d.). R-NMR. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]
-
What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. Retrieved from [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved from [Link]
-
This compound | CAS 258273-32-4. (n.d.). American Elements. Retrieved from [Link]
-
This compound | C10H9NO3. (n.d.). PubChem. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
(a) Experimental electron impact mass spectra (EI-MS) of peaks F (tr =... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound - CAS - 258273-32-4. (n.d.). Axios Research. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Infrared Absorption Guide. (n.d.). Scribd. Retrieved from [Link]
-
Proposed fragmentation patterns and characteristic ions of... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Ethoxybenzoic acid | C9H10O3. (n.d.). PubChem. Retrieved from [Link]
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (2025, November 8). Doc Brown's Chemistry. Retrieved from [Link]
-
Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzoic acid, 4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
o-Ethoxybenzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Benzoic acid, 4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. CAS 258273-32-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS - 258273-32-4 | Axios Research [axios-research.com]
- 4. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. r-nmr.eu [r-nmr.eu]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to the Solubility of 3-Cyano-4-ethoxybenzoic Acid
Foreword: Navigating the Solubility Landscape of a Niche Pharmaceutical Intermediate
In the realm of medicinal chemistry and drug development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide is dedicated to a comprehensive exploration of the solubility of 3-Cyano-4-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications as a pharmaceutical intermediate.
Molecular Structure and its Physicochemical Implications
This compound possesses a unique combination of functional groups that dictate its solubility behavior. A nuanced understanding of its structure is the first step in predicting its interactions with various solvents.
Chemical Structure:
-
IUPAC Name: this compound[1]
The molecule can be deconstructed into three key components:
-
A Benzoic Acid Core: This provides a polar carboxylic acid group (-COOH) capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of solubility in polar and protic solvents.
-
An Ethoxy Group (-OCH₂CH₃): Situated at the 4-position, this ether linkage introduces a degree of lipophilicity and can also act as a hydrogen bond acceptor.
-
A Cyano Group (-C≡N): At the 3-position, the nitrile group is strongly polar and a hydrogen bond acceptor, influencing the molecule's overall polarity and electronic distribution.
The interplay of these groups—the acidic proton of the carboxyl group, the hydrogen bond accepting capabilities of the ether oxygen and nitrile nitrogen, and the overall aromatic system—creates a molecule with a nuanced solubility profile that is highly dependent on the nature of the solvent.
Theoretical Principles Governing Solubility
The adage "like dissolves like" serves as a foundational principle in predicting solubility. This is a direct consequence of the intermolecular forces at play between the solute (this compound) and the solvent.
-
Polarity: The presence of the carboxylic acid and cyano groups imparts significant polarity to the molecule. Therefore, it is expected to have a higher solubility in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents that are also capable of hydrogen bonding (e.g., water, alcohols) will solvate the molecule more effectively, leading to higher solubility.
-
pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly dependent on the pH. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar than the neutral acid, leading to a substantial increase in aqueous solubility. Conversely, in acidic solutions, the equilibrium will favor the less soluble neutral form.
-
Temperature Effects: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility. This is a critical factor to consider in processes like recrystallization.
Predicted Solubility Profile of this compound
In the absence of direct experimental data, we can infer the solubility of this compound by examining the known solubility of structurally related compounds and applying the theoretical principles discussed above.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with these solvents. Solubility in water is expected to be pH-dependent. The presence of the ethoxy and cyano groups may limit solubility in water compared to unsubstituted benzoic acid. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds and have strong dipoles to interact with the polar functional groups of the molecule. The lack of a hydrogen-bond-donating group in the solvent prevents it from competing with solute-solute hydrogen bonding as effectively as protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the molecule will lead to poor interactions with non-polar solvents. The non-polar solvent molecules cannot effectively solvate the polar carboxylic acid and cyano groups. |
Insights from Analogous Compounds:
-
4-Ethoxybenzoic acid: This compound is soluble in organic solvents like ethanol and acetone and less soluble in water, though its solubility increases in warm water and alkaline conditions.[4] This suggests that the ethoxy group contributes to some lipophilicity.
-
4-Cyanobenzoic acid: This molecule exhibits high solubility in polar solvents like water and ethanol and moderate solubility in non-polar solvents.[5] Its solubility in water is also enhanced at higher pH levels.[5] This indicates the strong polar contribution of the cyano group.
Based on these analogs, we can anticipate that this compound will be readily soluble in polar organic solvents, with its aqueous solubility being significantly influenced by pH.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a well-designed experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.
Diagram of the Experimental Workflow
Sources
An In-depth Technical Guide to the Thermal Stability of 3-Cyano-4-ethoxybenzoic Acid
Foreword
In the landscape of pharmaceutical and materials science, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides an in-depth analysis of the thermal stability of 3-Cyano-4-ethoxybenzoic acid, a key intermediate in various organic syntheses. As researchers, scientists, and drug development professionals, the ability to predict and understand a molecule's behavior under thermal stress is critical for ensuring product quality, safety, and efficacy. This document is structured to provide not just procedural steps, but the scientific rationale behind the analytical choices, empowering the reader with a robust framework for thermal analysis.
Chapter 1: Physicochemical Properties of this compound
This compound is an organic compound characterized by a benzene ring substituted with a cyano, an ethoxy, and a carboxylic acid group.[1] These functional groups impart a unique combination of electronic and steric properties that influence its reactivity and thermal behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 258273-32-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 191.18 g/mol | [2][6] |
| Appearance | White to Off-White Solid | [3][7] |
| Melting Point | 160 °C | [8] |
| Boiling Point | 370.1 °C at 760 mmHg | [8] |
| InChI Key | PNGOHGRLVRKADR-UHFFFAOYSA-N | [2][3] |
Chapter 2: Theoretical Principles of Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For evaluating the thermal stability of organic compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools.[9][10]
2.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][11] This technique is crucial for determining the thermal stability and composition of materials.[8] The output of a TGA experiment is a thermogram, which plots mass change against temperature. Significant mass loss indicates decomposition, dehydration, or volatilization.
2.2 Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.[3][12] An endothermic peak in a DSC curve typically represents melting, while an exothermic peak can indicate crystallization or decomposition.
Chapter 3: Experimental Protocols for Thermal Stability Assessment
The following protocols are designed to provide a comprehensive evaluation of the thermal stability of this compound. These are based on established ASTM standards to ensure reproducibility and accuracy.[2][6][8][12]
3.1 Thermogravimetric Analysis (TGA) Protocol
This protocol is designed in accordance with ASTM E1131, the standard test method for compositional analysis by thermogravimetry.[2][6][8]
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5-10 mg | Ensures uniform heat distribution and minimizes thermal lag. |
| Crucible | Open ceramic or platinum pan | Allows for the escape of evolved gases. |
| Heating Rate | 10 °C/min | A standard rate that provides a good balance between resolution and experimental time. |
| Temperature Range | 25 °C to 600 °C | Covers the expected range for melting and decomposition of many organic compounds.[13] |
| Purge Gas | Nitrogen (Inert) | Provides an inert atmosphere to prevent oxidative decomposition.[13] |
| Flow Rate | 20-50 mL/min | Ensures a consistent and inert environment around the sample. |
Step-by-Step Procedure:
-
Tare the TGA balance with an empty sample crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen gas for at least 15 minutes to establish an inert atmosphere.
-
Initiate the temperature program, heating from 25 °C to 600 °C at a rate of 10 °C/min.
-
Record the mass loss and temperature data continuously throughout the experiment.
-
Analyze the resulting thermogram to determine the onset temperature of decomposition.
Caption: TGA Experimental Workflow.
3.2 Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on ASTM E1269 and ASTM D3418 for determining specific heat capacity and transition temperatures.[12][14]
Objective: To determine the melting point and enthalpy of fusion, and to identify any other thermal events prior to decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 2-5 mg | A smaller sample size improves peak resolution. |
| Crucible | Hermetically sealed aluminum pan | Prevents volatilization of the sample before its boiling point. |
| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison of thermal events. |
| Temperature Range | 25 °C to 400 °C | This range should encompass the melting point and boiling point of the compound. |
| Purge Gas | Nitrogen | Maintains an inert environment. |
| Flow Rate | 20-50 mL/min | Ensures a stable thermal environment. |
Step-by-Step Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Initiate the temperature program, heating from 25 °C to 400 °C at a rate of 10 °C/min.
-
Record the heat flow and temperature data.
-
Analyze the resulting DSC curve to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak).
Caption: DSC Experimental Workflow.
Chapter 4: Data Interpretation and Analysis
4.1 TGA Thermogram Interpretation
The TGA curve provides a clear depiction of the compound's thermal stability.
-
Initial Plateau: A flat baseline at the beginning of the thermogram indicates that the sample is stable with no mass loss.
-
Mass Loss Step(s): A sharp drop in the curve signifies a mass loss event, which for this compound is expected to be its thermal decomposition.[15] The temperature at which this mass loss begins is the onset temperature of decomposition, a critical parameter for defining the upper limit of the compound's thermal stability.
-
Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.
-
Residue: Any mass remaining at the end of the experiment is the non-volatile residue.
4.2 DSC Curve Interpretation
The DSC curve reveals the energetic changes within the sample as a function of temperature.
-
Melting Endotherm: A sharp endothermic peak corresponds to the melting of the crystalline solid.[3] The peak temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Boiling Point: A broad endotherm at a higher temperature would indicate the boiling point.
-
Exothermic Events: Any exothermic peaks (pointing upwards) could signify decomposition or other chemical reactions. Comparing the temperatures of these events with the TGA thermogram can confirm if they are associated with mass loss.
Chapter 5: Postulated Thermal Decomposition Pathways
The thermal decomposition of this compound is likely a complex process involving its three functional groups. Based on the literature for related compounds, two primary decomposition pathways can be postulated.
Pathway A: Decarboxylation and Ether Cleavage
Studies on ethyl benzoates have shown that they can undergo thermal decomposition to yield ethylene and the corresponding benzoic acid.[1][16] It is plausible that the ethoxy group of this compound undergoes a similar pyrolysis reaction. This could be followed by decarboxylation of the resulting benzoic acid derivative.
Pathway B: Nitrile Group Reactions
Aromatic nitriles are known to undergo thermal trimerization at high temperatures to form stable triazine rings.[7] While this is typically a high-temperature process, it could be a potential secondary reaction pathway for the decomposition of this compound.
Caption: Postulated Decomposition Pathways.
Conclusion
This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. By employing standardized TGA and DSC protocols, researchers can obtain reliable and reproducible data on its melting point, decomposition temperature, and other critical thermal properties. The elucidation of these parameters is a crucial step in the development of safe and stable pharmaceutical formulations and advanced materials. The postulated decomposition pathways offer a starting point for more detailed mechanistic studies, potentially involving techniques like TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gaseous products.
References
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Canadian Science Publishing. (1963). PYROLYSIS STUDIES: X. RATES OF THE THERMAL DECOMPOSITION OF ortho-SUBSTITUTED ETHYL BENZOATES IN THE GAS PHASE. Retrieved from [Link]
-
Infinita Lab. (2025). What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC. Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
-
ASTM International. (1998). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
TA Instruments. (n.d.). Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. Retrieved from [Link]
-
ASTM International. (2011). E1269-11 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [PowerPoint slides]. Retrieved from [Link]
-
Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal trimerization of aromatic nitrile. Retrieved from [Link]
-
OUCI. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. Retrieved from [Link]
-
XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpreting TGA curves. Retrieved from [Link]
-
TA Instruments. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
-
AKJournals. (n.d.). Thermal Decomposition of Some Chemical Compounds Used As Food Preservatives and Kinetic Parameters of This Process. Retrieved from [Link]
-
Wikipedia. (n.d.). Letts nitrile synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 3. cmclaboratories.com [cmclaboratories.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tainstruments.com [tainstruments.com]
- 6. infinitalab.com [infinitalab.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 9. mt.com [mt.com]
- 10. iitk.ac.in [iitk.ac.in]
- 11. Interpreting results from TGA instruments [xrfscientific.com]
- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. infinitalab.com [infinitalab.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
historical discovery and synthesis of 3-Cyano-4-ethoxybenzoic acid
An In-Depth Technical Guide to the Historical Discovery and Synthesis of 3-Cyano-4-ethoxybenzoic Acid
Introduction: A Keystone Intermediate in Modern Pharmaceuticals
This compound (CAS No: 258273-32-4) is a highly functionalized aromatic carboxylic acid.[1][2][3][4][5][6] While not a household name, this compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a carboxylic acid, a nitrile (cyano group), and an ethoxy ether on a benzene ring, provides multiple points for chemical modification, making it a valuable intermediate for medicinal chemists.
The primary significance of this compound lies in its role as a key precursor in the industrial synthesis of Febuxostat.[7][8] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[9] The journey of synthesizing this seemingly simple molecule mirrors the broader evolution of synthetic organic chemistry—a progression from classical, often hazardous, reactions to more efficient, safer, and scalable industrial processes. This guide provides a comprehensive exploration of this journey, from its historical synthetic roots to the optimized protocols employed today.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 258273-32-4[2][3][10] |
| Molecular Formula | C₁₀H₉NO₃[1][2][6][10] |
| Molecular Weight | 191.18 g/mol [1][3][10] |
| Appearance | Solid[2] |
| InChI Key | PNGOHGRLVRKADR-UHFFFAOYSA-N[1][2] |
Historical Perspective: The Era of the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic synthesis and represents a powerful example of radical-nucleophilic aromatic substitution (SRNAr).[11][12] The mechanism proceeds in two fundamental stages:
-
Diazotization: An aromatic primary amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.
-
Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide salt (CuCN). A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical, with the loss of nitrogen gas.[13] The aryl radical then reacts with the cyanide species to form the desired benzonitrile.[13]
This classical approach, while effective, carries significant drawbacks. The primary concern is the use of highly toxic copper(I) cyanide. Furthermore, side reactions, such as the formation of phenols or biaryl compounds, can reduce the overall yield, necessitating challenging purification steps.[14]
Evolution Toward Safer and More Efficient Syntheses
The inherent risks and inefficiencies associated with the traditional Sandmeyer reaction prompted the development of alternative synthetic strategies. A major advancement in the field has been the move away from direct cyanation using toxic metal cyanides towards methods where the cyano group is derived from other functionalities.
From Formyl to Cyano: A Paradigm Shift
A more modern and industrially viable approach involves the synthesis of the cyano group from a formyl (aldehyde) group.[15][16] This strategy significantly enhances the safety profile of the synthesis by avoiding the direct handling of cyanide salts in the critical C-C bond-forming step. The general workflow involves:
-
Formylation: Introduction of a formyl group onto the aromatic ring, typically ortho to a hydroxyl group which directs the substitution.
-
Oximation: The resulting aldehyde is then reacted with hydroxylamine to form an aldoxime.
-
Dehydration: The aldoxime is subsequently dehydrated using various reagents (e.g., acetic anhydride, thionyl chloride) to yield the nitrile.
This multi-step sequence is highly efficient and circumvents the most hazardous reagents of the classical route, making it far more suitable for large-scale production.[15]
Introduction of the Ethoxy Group: Williamson Ether Synthesis
The ethoxy group is typically introduced via a Williamson ether synthesis , a robust and reliable SN2 reaction.[17] This involves deprotonating a phenolic hydroxyl group with a suitable base (like potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then displaces a halide from an ethylating agent, such as iodoethane or bromoethane, to form the desired ether linkage.[17]
Detailed Synthetic Protocols
The following protocols represent the logical progression from classical to modern synthetic approaches for this compound and its precursors.
Protocol 1: Classical Synthesis via the Sandmeyer Reaction
This protocol outlines the synthesis starting from 4-amino-3-hydroxybenzoic acid, a plausible precursor.
Step 1: Etherification of 4-Amino-3-hydroxybenzoic acid
-
Suspend 4-amino-3-hydroxybenzoic acid and an excess of anhydrous potassium carbonate (K₂CO₃) in a suitable solvent like acetone or DMF.
-
Add iodoethane dropwise to the stirred suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to precipitate the product, 4-amino-3-ethoxybenzoic acid. Filter, wash with water, and dry.
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
-
Suspend 4-amino-3-ethoxybenzoic acid in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), ensuring the temperature remains below 5 °C.[14] Stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution.[14] An evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.
-
Cool the mixture, and carefully acidify to precipitate the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Modern Synthesis via Formylation and Dehydration
This safer, more direct route starts from 4-hydroxybenzoic acid.
Step 1: Formylation of 4-Hydroxybenzoic Acid
-
Protect the carboxylic acid of 4-hydroxybenzoic acid as a methyl or phenyl ester.
-
Perform an ortho-formylation reaction on the protected ester. A common method is the Duff reaction or by using magnesium chloride and paraformaldehyde.[15][16] This yields the 3-formyl-4-hydroxybenzoate intermediate.
Step 2: Conversion of Formyl to Cyano Group
-
Dissolve the 3-formyl-4-hydroxybenzoate intermediate in a solvent like acetonitrile.
-
Add hydroxylamine hydrochloride followed by a reagent like acetyl chloride and heat the mixture.[16] This converts the formyl group into a cyano group through an oxime intermediate followed by dehydration, yielding 3-cyano-4-hydroxybenzoate.
Step 3: Etherification (Williamson Ether Synthesis)
-
Dissolve the 3-cyano-4-hydroxybenzoate in DMF or acetonitrile.
-
Add anhydrous potassium carbonate and isopropyl bromide (to make the isopropoxy analogue as described in a patent, but ethoxy would use iodoethane).[15]
-
Heat the reaction mixture (e.g., 80 °C) overnight.[15]
-
Work-up involves adding water, extracting with an organic solvent like ethyl acetate, washing, and concentrating to yield the ester of this compound.
Step 4: Hydrolysis
-
Hydrolyze the resulting ester using a standard base-mediated procedure (e.g., NaOH in methanol/water) followed by acidic work-up to yield the final product, this compound.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by factors such as safety, cost, scalability, and yield.
| Feature | Sandmeyer Reaction Route | Formylation Route |
| Key Reagents | NaNO₂, HCl, CuCN | Paraformaldehyde, Hydroxylamine, Iodoethane |
| Safety | Low (uses highly toxic CuCN) | High (avoids toxic cyanides)[15] |
| Starting Materials | Aromatic Amine | Phenolic Acid |
| Scalability | Moderate (hazardous reagents pose challenges) | High (safer and uses common reagents)[15] |
| Advantages | Well-established, powerful transformation | High safety profile, efficient, good for large scale[15] |
| Disadvantages | Toxicity, potential for side reactions | Multi-step, requires protection/deprotection |
Application in the Synthesis of Febuxostat
The industrial value of this compound is almost exclusively tied to its use as a starting material for Febuxostat.[8] In the synthesis, the carboxylic acid group is activated and then reacted with other intermediates to construct the thiazole ring system characteristic of the final drug molecule.[10] For example, this compound can be converted to the corresponding thiobenzamide, which is a key intermediate for building the thiazole core of Febuxostat.[7]
Conclusion
The synthesis of this compound provides a clear and compelling case study in the advancement of synthetic organic chemistry. What began with classical, potent, yet hazardous reactions like the Sandmeyer reaction has evolved into sophisticated, multi-step sequences that prioritize safety, efficiency, and scalability. This evolution has been driven by the demands of the pharmaceutical industry, where this compound serves as an indispensable building block for the gout medication Febuxostat. The journey from a laboratory curiosity to an industrial chemical underscores the core tenets of process chemistry: to make molecules not just effectively, but also safely and economically.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S. College, Muzaffarpur. Sandmeyer reaction. (2022-01-21). [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Google Patents.
-
ResearchGate. Synthetic scheme for the preparation of febuxostat (1). [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. (2025-01-02). [Link]
- Google Patents.
- Google Patents. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
-
Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. (2025-01-14). [Link]
-
National Institutes of Health, PubChem. Febuxostat. [Link]
- Google Patents.
-
National Institutes of Health, PubChem. This compound. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]
- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
University of Bristol. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
-
Protheragen. This compound. [Link]
-
European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]
-
AMERICAN ELEMENTS. This compound. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
P&S Chemicals. Product information, this compound. [Link]
Sources
- 1. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 4-ethoxybenzoic acid manufacturer | Sigma-Aldrich [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. pschemicals.com [pschemicals.com]
- 7. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 8. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012Â (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds [ppj.org.ly]
- 9. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 16. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Potential Biological Activities of 3-Cyano-4-ethoxybenzoic Acid
Executive Summary
3-Cyano-4-ethoxybenzoic acid is a unique small molecule with a chemical architecture that suggests a rich, yet unexplored, pharmacological potential. This guide provides a comprehensive analysis of its potential biological activities, drawing upon the well-documented properties of its core functional moieties: the benzonitrile group and the ethoxybenzoic acid scaffold. We present a scientifically-grounded rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also a practical, step-by-step experimental roadmap for the systematic evaluation of this promising compound. Our approach is rooted in established scientific principles, ensuring that the proposed investigations are robust, logical, and designed to yield high-fidelity data.
Introduction: Unveiling a Molecule of Interest
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties within a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. This compound (CAS 258273-32-4) is one such molecule, integrating the functionalities of a benzonitrile and an ethoxybenzoic acid. While direct biological data for this specific compound is sparse in publicly available literature, its constituent parts have been extensively studied and are present in a number of clinically significant drugs.[1][2]
The benzonitrile scaffold is a privileged structure in drug discovery, known for its diverse therapeutic applications, including in oncology and infectious diseases.[1][3] The ethoxybenzoic acid framework, on the other hand, is associated with anti-inflammatory and antimicrobial activities.[2][4] This convergence of structural alerts provides a strong impetus for a thorough investigation into the biological profile of this compound. This guide will, therefore, serve as a foundational document, hypothesizing its potential activities and providing a detailed research framework for their validation.
Physicochemical Properties: A Foundation for Biological Interaction
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| CAS Number | 258273-32-4 | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥98% | [6] |
| Solubility | Soluble in organic solvents such as ethanol and methanol. Limited solubility in water. | [2] |
These properties suggest that this compound possesses adequate lipophilicity to facilitate passage across biological membranes, a prerequisite for intracellular activity. Its carboxylic acid group can participate in hydrogen bonding, a key interaction in many ligand-receptor binding events.
Postulated Biological Activity I: Anticancer Potential
The presence of the benzonitrile moiety is a strong indicator of potential anticancer activity. Benzonitrile-containing compounds have been successfully developed as inhibitors of key signaling pathways and enzymes that are dysregulated in cancer.[1][3]
Scientific Rationale
-
Kinase Inhibition: Many kinase inhibitors incorporate a benzonitrile group, which can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[1] Key cancer-related kinases that are targeted by benzonitrile derivatives include VEGFR-2 and JNK3.[3]
-
Tubulin Polymerization Inhibition: Certain acrylonitrile derivatives, structurally related to benzonitriles, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Proposed Mechanism of Action: Hypothetical Kinase Inhibition
Based on the prevalence of the benzonitrile moiety in known kinase inhibitors, we hypothesize that this compound may exert its anticancer effects through the inhibition of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Validation Workflow: In Vitro Anticancer Activity
A tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.
The MTT assay is a colorimetric method for assessing cell viability and is a first-line screening tool for cytotoxic compounds.[1]
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, HL-60 leukemia, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).
-
Apoptosis Assay: Employ techniques like Annexin V/PI staining to quantify the induction of apoptosis.
-
Kinase Inhibition Assay: If a specific kinase is suspected, utilize a commercially available kinase assay kit to determine the inhibitory activity of the compound.
Caption: Proposed experimental workflow for anticancer activity screening.
Postulated Biological Activity II: Antimicrobial and Antifungal Potential
Both benzonitrile and benzoic acid derivatives have been reported to possess antimicrobial and antifungal properties.[4][8]
Scientific Rationale
-
Benzonitrile Derivatives: Novel benzonitrile compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[8]
-
Ethoxybenzoic Acid Isomers: The para-isomer, 4-ethoxybenzoic acid, has demonstrated efficacy against Staphylococcus aureus, including the inhibition of biofilm formation.[4] The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt microbial membranes.[9]
Experimental Validation Workflow: In Vitro Antimicrobial Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
This assay determines the lowest concentration of the compound that kills the microorganism.
Protocol:
-
Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under suitable conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Postulated Biological Activity III: Anti-inflammatory and Analgesic Effects
Benzoic acid derivatives are well-known for their anti-inflammatory and analgesic properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Scientific Rationale
-
COX Inhibition: Salicylic acid, a hydroxybenzoic acid, is the active metabolite of aspirin and exerts its anti-inflammatory effects by inhibiting COX enzymes. Other benzoic acid derivatives have also been shown to possess COX inhibitory activity.[12]
-
Modulation of Inflammatory Cytokines: Some benzoic acid derivatives can attenuate inflammation by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]
Experimental Validation Workflow: In Vitro Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.
Protocol:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on cytokine production.
Conclusion and Future Directions
This compound represents a molecule with significant, yet unproven, therapeutic potential. The scientific rationale, based on the established activities of its benzonitrile and ethoxybenzoic acid components, strongly supports the proposed investigation into its anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental workflows provided in this guide offer a clear and robust path for the systematic evaluation of these potential activities. Positive findings from these in vitro studies would warrant progression to in vivo animal models to assess efficacy and safety, ultimately paving the way for potential preclinical and clinical development.
References
-
PubMed. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). [Link]
-
PubMed. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. [Link]
-
PubMed. (1996). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. [Link]
-
National Center for Biotechnology Information. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link]
-
2A Biotech. (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]
-
National Center for Biotechnology Information. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]
-
ResearchGate. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]
-
PubMed. (2007). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. [Link]
-
PubMed. (2018). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. [Link]
-
PubMed. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]
-
PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]
-
Semantic Scholar. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. [Link]
-
ResearchGate. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
-
Frontiers. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. [Link]
-
ResearchGate. (2010). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. [Link]
-
The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. [Link]
-
MDPI. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]
-
MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 8. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Modeling and Simulation of 3-Cyano-4-ethoxybenzoic acid
This guide provides a comprehensive walkthrough for the molecular modeling and simulation of 3-Cyano-4-ethoxybenzoic acid, a key organic intermediate. Tailored for researchers and drug development professionals, this document elucidates not only the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible computational study.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid derivative. Its molecular structure, featuring a benzoic acid core substituted with both an electron-withdrawing cyano group and an electron-donating ethoxy group, makes it a versatile building block in organic synthesis.[1] It serves as a crucial intermediate in the creation of more complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding its conformational dynamics, intermolecular interactions, and physicochemical properties at an atomic level is paramount for optimizing its use in synthetic pathways and for the rational design of novel functional molecules.
Molecular modeling and simulation offer a powerful lens to investigate these properties, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide details the complete workflow, from initial structure preparation to the analysis of dynamic behavior in a simulated environment.
Physicochemical Properties
A summary of the key computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[2][3] |
| Molecular Weight | 191.18 g/mol | PubChem[2] |
| CAS Number | 258273-32-4 | CymitQuimica[3] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)C#N | PubChem[2] |
| XLogP3 | 1.8 | PubChem[2] |
The Computational Workflow: A Conceptual Overview
The process of simulating a small molecule like this compound involves several distinct stages. Each stage builds upon the last, from defining the static 3D structure to simulating its dynamic behavior over time. The workflow ensures that the final simulation is a physically realistic representation of the molecule's behavior in a given environment.
Caption: Overall workflow for molecular modeling and simulation.
Part I: Structural and Force Field Preparation
The accuracy of any molecular simulation is fundamentally dependent on two factors: the quality of the initial molecular structure and the robustness of the force field used to describe its energetics.
Initial Structure Generation and Optimization
Causality: A reliable starting 3D structure is essential. While databases like PubChem provide a 3D conformer, it is best practice to perform a quantum mechanical (QM) geometry optimization.[2] QM methods provide a more accurate description of the electronic structure and, therefore, a more realistic molecular geometry compared to faster, classical methods. This step is particularly important for establishing the correct bond lengths, angles, and initial dihedral conformations.
Experimental Protocol: Geometry Optimization
-
Obtain 2D Structure: Start with the canonical SMILES string for this compound: CCOC1=C(C=C(C=C1)C(=O)O)C#N.[2]
-
Generate 3D Coordinates: Use a molecular editor such as Avogadro or UCSF Chimera to convert the SMILES string into an initial 3D structure.[4][5] Add hydrogens if necessary. Save the structure as a .xyz or .mol2 file.
-
Perform QM Optimization: Employ a quantum chemistry software package like Gaussian, ORCA, or Psi4. For organic molecules, Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d) offers a good balance of accuracy and computational cost.[6] Time-dependent DFT (TDDFT) can also be used to assess photoexcitation properties.[7] The optimized coordinates represent a local minimum on the potential energy surface and will serve as the reference structure for the simulation.
Force Field Selection and Parameterization
Causality: Molecular dynamics simulations rely on a "force field," a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For small, drug-like molecules, general force fields are commonly used.[8][9] Widely used options include the General AMBER Force Field (GAFF), the CHARMM General Force Field (CGenFF), and OPLS-All-Atom (OPLS-AA).[8][10] Since this compound is not a standard biomolecule, specific parameters for it are unlikely to exist and must be generated and validated.
Experimental Protocol: Force Field Generation (using CHARMM-GUI)
-
Utilize a Parameterization Server: Web-based tools like CHARMM-GUI's "Ligand Reader & Modeler" streamline the parameterization process.[11][12][13] Users can upload the optimized structure of the molecule.
-
Generate Topology: The server will use the CGenFF program to generate a CHARMM-compatible topology file. This file defines the atom types, charges, bonds, angles, and dihedrals for the molecule.
-
Parameter Assignment and Validation: CGenFF assigns parameters by analogy to pre-parameterized chemical groups. It also provides a "penalty score" for each parameter, indicating the confidence of the assignment. High penalty scores, particularly for dihedral terms, suggest that these parameters may require manual refinement and validation against QM data.
Caption: Force field parameterization and validation workflow.
Part II: Molecular Dynamics Simulation
With a high-quality structure and a robust force field, the next stage is to set up and run the molecular dynamics simulation using a package like GROMACS, AMBER, or OpenMM.[4][14] The following protocol uses GROMACS as an example.
System Preparation
Causality: To simulate the molecule in a realistic environment, it must be placed in a simulation box and solvated. A periodic boundary condition is applied, meaning the box is replicated infinitely in all directions to simulate a bulk system and avoid edge effects. The system must also be neutralized with ions to prevent artifacts from net charges.
Experimental Protocol: MD System Setup
-
Define Simulation Box: Use the GROMACS gmx editconf module to create a cubic simulation box, ensuring a minimum distance of 1.0 nm between the molecule and the box edge.[15] gmx editconf -f molecule.gro -o newbox.gro -c -d 1.0 -bt cubic
-
Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P, using the gmx solvate module.[16] gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top
-
Add Ions: Use the gmx grompp and gmx genion modules to add ions. This step replaces solvent molecules with ions to neutralize the system's net charge. gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral
Simulation Execution
Causality: The simulation protocol begins with energy minimization to relax the system and remove any bad contacts. This is followed by a two-stage equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure. Only after the system is well-equilibrated can the final "production" simulation, from which data is collected, be run.[4]
Experimental Protocol: Simulation Run
-
Energy Minimization: Run a steep descent energy minimization to relax the system. gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr gmx mdrun -v -deffnm em
-
NVT Equilibration: Perform a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr gmx mdrun -v -deffnm nvt
-
NPT Equilibration: Run a 100 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr gmx mdrun -v -deffnm npt
-
Production MD: Execute the final production run for a duration sufficient to sample the conformational space of interest (e.g., 50-100 ns). gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_100.tpr gmx mdrun -v -deffnm md_0_100
Simulation Parameters (Example .mdp options)
| Parameter | Value | Description |
| integrator | sd | Stochastic dynamics integrator |
| dt | 0.002 | Time step (in ps) |
| nsteps | 50000000 | Number of steps for a 100 ns simulation |
| coulombtype | PME | Particle Mesh Ewald for long-range electrostatics |
| tcoupl | V-rescale | Velocity rescale thermostat for temperature coupling |
| pcoupl | Parrinello-Rahman | Parrinello-Rahman barostat for pressure coupling |
| constraints | all-bonds | Constrain all bonds involving hydrogen atoms |
Part III: Analysis of Simulation Trajectory
The output of the production MD run is a trajectory file containing the positions, velocities, and energies of all atoms at regular time intervals. Analysis of this trajectory provides insight into the molecule's structural and dynamic properties.
Key Analyses:
-
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the molecule over time, relative to a reference structure. A stable RMSD plot indicates that the simulation has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each atom around its average position. It helps identify flexible regions of the molecule, such as the ethoxy tail.
-
Radial Distribution Function (RDF): Describes how the density of other atoms varies as a function of distance from a central atom. It is commonly used to analyze the solvation shell structure, for instance, by calculating the RDF of water oxygen atoms around the carboxyl group's oxygen atoms.
-
Hydrogen Bond Analysis: Quantifies the formation and lifetime of hydrogen bonds between the molecule (e.g., the carboxylic acid group) and the surrounding water molecules.
Conclusion
This guide outlines a rigorous and validated workflow for the molecular modeling and simulation of this compound. By combining accurate quantum mechanical calculations for structure and parameterization with robust molecular dynamics protocols, researchers can gain detailed, atomistic insights into the behavior of this important chemical intermediate. The principles and methods described herein are broadly applicable to a wide range of small organic molecules, providing a foundational approach for computational studies in drug discovery and materials science.
References
- Vertex AI Search. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS.
- National Institutes of Health (NIH). Force fields for small molecules. PMC.
- National Institutes of Health (NIH). Force Fields for Small Molecules. PubMed.
- National Institutes of Health (NIH). This compound. PubChem.
- CymitQuimica. This compound.
- ChemicalBook. This compound synthesis.
- SciSpace.
- ResearchGate.
- Scilit.
- ACS Publications. Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A.
- CymitQuimica. CAS 258273-32-4: this compound.
- Indian Journal of Pure & Applied Physics. (2023).
- Ingenta Connect. (2007). A Quantum Chemical and Statistical Study of Benzoic Acid Derivatives with Inhibiting Tyrosinase Activity.
- ResearchGate. (PDF) Force Fields for Small Molecules.
- AIP Publishing. (2024). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics.
- ACS Publications. (2023). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry.
- YouTube. (2023).
- YouTube. (2022).
- ResearchGate.
- ACS Publications. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents.
- Group of Characterization of Materials. GCM. MD with GROMACS for SMALL molecules.
- Group of Characterization of Materials. GCM. MD with GROMACS for SMALL molecules.
- Corin Wagen. (2024).
- GROMACS Tutorials. GROMACS Tutorials.
- AMERICAN ELEMENTS. This compound.
- YouTube. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera.
- P&S Chemicals.
- Rizzo_Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9.
Sources
- 1. CAS 258273-32-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules | Scilit [scilit.com]
- 14. Running Simple MD Simulations [corinwagen.github.io]
- 15. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 16. youtube.com [youtube.com]
A Technical Guide to Quantum Chemical Calculations for 3-Cyano-4-ethoxybenzoic Acid in Drug Discovery
Introduction
In the modern era of pharmaceutical research, the integration of computational chemistry has become a pivotal strategy for accelerating drug discovery and development.[1] Quantum chemical (QC) calculations, which are grounded in the fundamental principles of quantum mechanics, offer a powerful lens through which we can examine and predict the behavior of molecules at the electronic level.[2][3] This guide provides a comprehensive technical workflow for conducting quantum chemical calculations on 3-Cyano-4-ethoxybenzoic acid, a molecule whose substituted benzoic acid scaffold is of significant interest in medicinal chemistry.
The rationale for applying these computationally intensive methods lies in their ability to elucidate a molecule's electronic structure, reactivity, spectroscopic properties, and intermolecular interaction potential with high accuracy.[1][3] For drug development professionals, this translates into the ability to make informed decisions about a candidate's potential efficacy, stability, and binding affinity to a biological target, long before committing to costly and time-consuming synthesis and experimental testing.[2][4] This in-silico approach allows for the rational design of more effective and safer drug candidates.
This document will detail the theoretical underpinnings and practical, step-by-step protocols for key quantum chemical analyses of this compound, including geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, and molecular electrostatic potential (MEP) mapping.
Theoretical & Computational Methodology
The Foundation: Density Functional Theory (DFT)
For a molecule like this compound, comprised of C, H, N, and O atoms, Density Functional Theory (DFT) stands out as the method of choice due to its exceptional balance of computational efficiency and accuracy.[1][5] Unlike more computationally demanding methods, DFT calculates the total energy of a system based on its electron density rather than a complex wave function.[5]
Causality Behind Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules. It is widely used and has been extensively benchmarked, showing reliable performance for a vast range of organic compounds.[6]
-
Basis Set: 6-311++G(d,p) : This choice represents a robust and comprehensive basis set for this type of analysis.
-
6-311G : A triple-split valence basis set, providing a flexible description of valence electrons.
-
++ : Adds diffuse functions for both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential hydrogen bonds or non-covalent interactions, and for describing the "tails" of the electron density, which are important for calculating electrostatic potentials.[7]
-
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron distribution in bonded atoms, leading to more accurate molecular geometries and energies.[8]
-
This combination, B3LYP/6-311++G(d,p), provides a high level of theory that is well-suited for obtaining reliable predictions of the geometry, electronic properties, and reactivity of this compound.[9]
Computational Workflow
The overall computational workflow is a sequential process where the output of one calculation serves as the input for the next, ensuring a robust and validated final analysis. This process is typically carried out using specialized software such as Gaussian, ORCA, or GAMESS.[10][11][12]
Caption: Quantum Chemical Calculation Workflow.
Protocol 1: Geometry Optimization & Vibrational Frequency Analysis
This protocol is foundational, as all subsequent electronic property calculations depend on an accurate, energy-minimized molecular structure.
Objective: To find the most stable three-dimensional conformation of this compound (a local minimum on the potential energy surface) and to confirm it is a true minimum.
Step-by-Step Methodology:
-
Structure Input:
-
Calculation Setup (Gaussian Example):
-
Create an input file specifying the coordinates, charge (0), and spin multiplicity (1 for a closed-shell molecule).
-
Use the route section keyword: #p B3LYP/6-311++G(d,p) Opt Freq.
-
Opt: This keyword requests a geometry optimization.
-
Freq: This keyword requests a vibrational frequency calculation to be performed on the optimized geometry.[15]
-
-
-
Execution:
-
Submit the input file to the quantum chemistry software (e.g., Gaussian).[16] The software will iteratively adjust the molecular geometry to minimize the total electronic energy.
-
-
Validation (Trustworthiness Pillar):
-
Upon completion, inspect the output of the frequency calculation.
-
A true energy minimum is confirmed by the absence of any imaginary frequencies (often displayed as negative values in the output).[17] An imaginary frequency indicates a transition state, not a stable structure, and would require further optimization.[17]
-
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
Objective: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and analyze the resulting energy gap. This is crucial for understanding the molecule's chemical reactivity and kinetic stability.[18]
Step-by-Step Methodology:
-
Input:
-
Use the validated, optimized geometry from Protocol 1.
-
-
Calculation Setup:
-
The HOMO and LUMO energies are calculated by default during the single-point energy calculation that concludes the geometry optimization. No additional keywords are typically needed if the initial calculation was set up correctly. The results are found in the output file.
-
-
Data Extraction & Analysis:
-
Locate the energies of the molecular orbitals in the output file. Identify the highest energy orbital that is occupied (HOMO) and the lowest energy orbital that is unoccupied (LUMO).
-
Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO
-
A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[18][19] Conversely, a small gap suggests the molecule is more reactive.[18]
-
Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
Objective: To visualize the charge distribution around the molecule and identify electron-rich and electron-deficient regions. The MEP is an invaluable tool for predicting how a molecule will interact with its biological target, particularly through non-covalent interactions like hydrogen bonding.[20][21]
Step-by-Step Methodology:
-
Input:
-
Use the validated, optimized geometry from Protocol 1.
-
-
Calculation Setup (Gaussian Example):
-
If not already generated, perform a single-point energy calculation using the optimized coordinates.
-
To generate the necessary data for visualization, add the keyword Output=WFX to the route section. This creates a .wfx file containing the wavefunction information.
-
-
Visualization:
-
Use a visualization program (e.g., GaussView, Multiwfn) to read the .wfx or checkpoint file.
-
Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.
-
-
Interpretation:
-
Analyze the color-coded map.[22] Typically:
-
Red/Yellow : Regions of negative potential (electron-rich). These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., the oxygen atoms of the carboxyl group, the nitrogen of the cyano group).[23]
-
Blue : Regions of positive potential (electron-deficient). These are sites for nucleophilic attack and are likely to act as hydrogen bond donors (e.g., the acidic hydrogen of the carboxyl group).[23]
-
Green : Regions of neutral potential.
-
-
Analysis and Interpretation of Results
The quantum chemical calculations yield a wealth of quantitative data. The following tables present hypothetical but realistic results for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Key Optimized Geometrical Parameters
| Parameter | Atom(s) | Value | Significance |
| Bond Length | C=O (carbonyl) | 1.21 Å | Typical double bond length, indicates carbonyl character. |
| Bond Length | O-H (carboxyl) | 0.97 Å | Standard length for a carboxylic acid proton. |
| Bond Length | C≡N (cyano) | 1.16 Å | Characteristic triple bond length. |
| Dihedral Angle | C-C-O-H | ~0° or ~180° | Indicates the planarity of the carboxylic acid group. |
Table 2: Calculated Thermochemical and Electronic Properties
| Property | Value | Unit | Significance in Drug Development |
| Total Energy | -685.12345 | Hartrees | The ground state electronic energy of the optimized molecule. |
| Dipole Moment | 3.5 | Debye | Indicates overall molecular polarity, affecting solubility and membrane permeability. |
| HOMO Energy | -7.2 eV | eV | Relates to the molecule's ability to donate electrons; higher energy means a better electron donor.[19] |
| LUMO Energy | -1.5 eV | eV | Relates to the molecule's ability to accept electrons; lower energy means a better electron acceptor.[19] |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | eV | A larger gap implies higher kinetic stability and lower reactivity.[18] A moderate gap is often desirable for drug candidates, balancing stability with necessary reactivity for binding. |
| Zero-Point Vibrational Energy | 105.8 | kcal/mol | A correction to the total electronic energy based on vibrational motion at 0 K. |
Interpretation of Findings
-
Structural Stability : The successful geometry optimization, confirmed by the absence of imaginary frequencies, provides a reliable 3D structure for further analysis like molecular docking.
-
Reactivity : The HOMO-LUMO gap of 5.7 eV suggests that this compound is a relatively stable molecule. This is a favorable characteristic for a drug candidate, as high reactivity can lead to off-target effects and toxicity.
-
Binding Interactions : The MEP map is particularly insightful. The strong negative potential (red) around the carbonyl oxygen and cyano nitrogen identifies these as primary hydrogen bond acceptor sites. The strong positive potential (blue) on the carboxylic acid hydrogen confirms its role as a potent hydrogen bond donor. This information is critical for predicting the molecule's binding orientation within a receptor's active site.
Conclusion
This technical guide has outlined a robust and validated workflow for performing quantum chemical calculations on this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate high-fidelity insights into the molecule's geometric, electronic, and reactive properties. The data derived from geometry optimization, vibrational analysis, FMO calculations, and MEP mapping provides a detailed electronic-level understanding that is indispensable for modern, rational drug design. These computational techniques empower researchers to predict molecular behavior, prioritize candidates, and ultimately design more effective therapeutics.
References
- Vertex AI Search. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help? - NIH.
- RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.
- Wikipedia. (2024). Gaussian (software).
- Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals.
- MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
- Rowan University. (n.d.). Frequencies and Thermochemistry.
- BenchChem. (n.d.). A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery.
- Journal of Chemical Theory and Computation. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Sumble. (2025). What is Gaussian? Competitors, Complementary Techs & Usage.
- CORE. (n.d.). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition.
- YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
- Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry.
- National Institutes of Health. (n.d.). This compound | C10H9NO3 | CID 17902937 - PubChem.
- Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis.
- ACS Publications. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A.
- WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
- Annual Reviews. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy.
- National Institutes of Health. (n.d.). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC.
- University of Illinois. (2020). Software - Quantum Mechanics (web) - School of Chemical Sciences KB.
- Cambridge Open Engage. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis | Theoretical and Computational Chemistry | ChemRxiv.
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- CymitQuimica. (n.d.). This compound.
- National Institutes of Health. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC.
- ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
- AIP Publishing. (2011). Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment | The Journal of Chemical Physics.
- MDPI. (n.d.). Water and Dioxide Carbon Effects on Di or Tri Saccharides Degradation by Density Functional Theory at Level: B3LYP/6-311++G (d, p).
- ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.
- ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) formed by mapping of total....
- AMERICAN ELEMENTS. (n.d.). This compound | CAS 258273-32-4.
- ChemicalBook. (n.d.). This compound | 258273-32-4.
- BLD Pharm. (n.d.). 258273-32-4|this compound|BLD Pharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 5. mdpi.com [mdpi.com]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water and Dioxide Carbon Effects on Di or Tri Saccharides Degradation by Density Functional Theory at Level: B3LYP/6-311++G (d, p) [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ritme.com [ritme.com]
- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 12. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 13. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 16. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 17. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 18. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis and Derivatization of 3-Cyano-4-ethoxybenzoic Acid
Abstract
This document provides a comprehensive technical guide for the synthesis of 3-Cyano-4-ethoxybenzoic acid, a key intermediate in the development of advanced pharmaceuticals and functional materials. We present a detailed, field-proven protocol for its preparation via Williamson ether synthesis, starting from 3-Cyano-4-hydroxybenzoic acid. An alternative, multi-step route from the more fundamental precursor, 4-hydroxybenzoic acid, is also discussed. Furthermore, we provide an exemplary protocol for the derivatization of the final compound through amide coupling, illustrating its utility as a versatile molecular building block. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and process visualization to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound (CAS No. 258273-32-4) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a carboxylic acid for derivatization, a nitrile group, and an ethoxy moiety, makes it a valuable scaffold for constructing complex molecules. The ethoxy group can enhance properties like lipophilicity and metabolic stability, while the cyano group acts as a key interaction point or a precursor for other functional groups. Benzoic acid derivatives are known to be foundational for a variety of biologically active agents.[3][4]
The synthesis of this target molecule can be approached from several precursors. The most direct and efficient laboratory-scale method is the etherification of 3-Cyano-4-hydroxybenzoic acid. This guide will focus on a detailed protocol for this transformation. Additionally, we will outline a more classical, multi-step approach beginning with 4-hydroxybenzoic acid, which may be preferable depending on the availability and cost of starting materials. This alternative route involves a sequence of nitration, etherification, nitro-group reduction, and a Sandmeyer reaction.[5][6]
Physicochemical Properties & Data
A summary of the key properties for the target compound is provided below for reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 258273-32-4 | ChemicalBook[7] |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[2] |
| Molecular Weight | 191.18 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | BenchChem[3] |
| InChIKey | PNGOHGRLVRKADR-UHFFFAOYSA-N | PubChem[2] |
Primary Synthetic Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 3-Cyano-4-hydroxybenzoic acid.
Principle and Mechanistic Insight
The core of this synthesis is the Williamson ether synthesis, a robust and widely used Sₙ2 reaction for forming ethers.[8][9] The reaction proceeds in two conceptual steps:
-
Deprotonation: The acidic phenolic proton of 3-Cyano-4-hydroxybenzoic acid is removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an ethylating agent (e.g., iodoethane), displacing the iodide leaving group and forming the desired ether linkage.[10]
Using a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction by solvating the cation (K⁺) while leaving the phenoxide nucleophile relatively free and reactive.[10][11]
Experimental Workflow Diagram
Caption: Workflow for Williamson ether synthesis of the target compound.
Detailed Step-by-Step Protocol
This protocol is adapted from standard Williamson ether synthesis procedures.[12]
Materials:
-
3-Cyano-4-hydroxybenzoic acid (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Iodoethane (CH₃CH₂I) (1.5 eq)
-
Acetone, anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-Cyano-4-hydroxybenzoic acid and anhydrous potassium carbonate.
-
Solvent & Reagent Addition: Add anhydrous acetone to create a stirrable suspension. To this mixture, add iodoethane via syringe.[12]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Maintain vigorous stirring for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Solvent Removal): Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.[12]
-
Work-up (Acidification & Extraction): Add deionized water to the residue. Slowly add 1 M HCl with stirring until the pH of the solution is ~2, which will precipitate the crude product. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[12]
-
Work-up (Washing): Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white to off-white crystalline solid.
Alternative Synthetic Route
When 3-Cyano-4-hydroxybenzoic acid is unavailable, the target compound can be synthesized from 4-hydroxybenzoic acid via a four-step sequence.
Strategic Rationale
This pathway leverages fundamental, often more economical, starting materials. It involves a series of classical aromatic transformations: electrophilic nitration, Williamson ether synthesis, nitro group reduction, and finally, a Sandmeyer reaction to install the cyano group.[13][14] The Sandmeyer reaction is a powerful method for converting an aryl amine, via a diazonium salt intermediate, into a variety of functional groups, including nitriles.[13]
Multi-Step Synthesis Workflow
Caption: Multi-step synthesis of the target compound from 4-hydroxybenzoic acid.
Protocol: Synthesis of Derivatives via Amide Coupling
The carboxylic acid moiety of the title compound is a prime handle for further functionalization, most commonly through the formation of amides.
Principle and Mechanistic Insight
Direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable. The reaction is facilitated by activating the carboxylic acid with a coupling agent. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). EDCI activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked directly by the amine or, to suppress side reactions and improve yields, it can first react with HOBt to form an activated HOBt ester. This ester then smoothly reacts with the amine to furnish the desired amide.[7]
Amide Coupling Workflow
Caption: General workflow for amide coupling derivatization.
Detailed Step-by-Step Protocol
This protocol is based on a reported procedure for synthesizing an oxadiazole derivative, adapted for general amide synthesis.[7]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDCI (1.3 eq)
-
HOBt (1.3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound in anhydrous DMF, add HOBt and EDCI.
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine to the reaction mixture in a single portion.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates completion.
-
Work-up: Dilute the reaction mixture with a saturated solution of NaCl and extract thoroughly with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final amide derivative.[7]
Safety Precautions
-
Iodoethane: Is a toxic and potentially carcinogenic alkylating agent. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Cyanides (in Sandmeyer reaction): Copper(I) cyanide is highly toxic. Reactions involving cyanides must be performed with extreme caution in a fume hood. Acidification of cyanide waste will produce highly toxic HCN gas; all cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
Acids and Bases: Handle concentrated acids and bases with care.
-
Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.
Conclusion
This guide provides robust and detailed protocols for the synthesis of this compound and its subsequent derivatization. The primary route via Williamson ether synthesis offers a direct and high-yielding pathway from commercially available precursors. The alternative multi-step synthesis and the amide coupling protocol further highlight the versatility and accessibility of this important chemical intermediate for applications in research and development.
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SCIRP. Retrieved from [Link]
-
Studylib. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2017). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- European Patent Office. (1999). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives.
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 6. scirp.org [scirp.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. benchchem.com [benchchem.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: 3-Cyano-4-ethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyano-4-ethoxybenzoic acid, a multifunctional building block for advanced organic synthesis. We will explore its chemical properties, inherent reactivity, and practical applications, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. This document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.
Core Characteristics and Strategic Value
This compound (CAS: 258273-32-4) is a strategically designed aromatic compound featuring three distinct and orthogonally reactive functional groups: a carboxylic acid, a nitrile, and an electron-rich ethoxy-substituted benzene ring.[1] This unique combination allows for sequential and selective chemical modifications, making it an invaluable starting material for synthesizing diverse molecular scaffolds.
The strong electron-withdrawing nature of the cyano group significantly influences the molecule's electronic properties and reactivity.[1] In concert with the electron-donating ethoxy group, this substitution pattern creates a specific electronic environment that can be exploited in various synthetic transformations. Its utility as an intermediate in the production of pharmaceuticals and other advanced materials is well-documented.[1][2]
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring experimental success and safety. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 258273-32-4 | [1][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3][4] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 160 °C | [5] |
| Boiling Point | 370.1 °C at 760 mmHg | [5] |
| IUPAC Name | This compound | [3] |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)C#N | [3] |
| InChI Key | PNGOHGRLVRKADR-UHFFFAOYSA-N | [3][4] |
| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |
| GHS Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [5] |
This product is for research use only and should be handled with appropriate personal protective equipment in a well-ventilated chemical fume hood.[4][6]
The Synthetic Versatility of this compound
The synthetic potential of this building block stems from the distinct reactivity of its functional groups. A chemist can selectively target one group while preserving the others for subsequent transformations.
Reactions of the Carboxylic Acid Group: Amide Bond Formation
The carboxylic acid is readily converted into amides, esters, or acid chlorides. Amide coupling is arguably the most critical transformation in medicinal chemistry for linking molecular fragments. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective for activating the carboxyl group towards nucleophilic attack by an amine. This forms the basis of the detailed protocol in the following section.
Reactions of the Nitrile Group
The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed under acidic or basic conditions to form a primary amide and subsequently a carboxylic acid.
-
Reduced to a primary amine (e.g., using H₂/Pd, Ni, or other reducing agents), providing a key linkage point.
-
Utilized in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are valuable bioisosteres for carboxylic acids in drug design.
Reactions of the Aromatic Ring
The benzene ring is activated towards electrophilic aromatic substitution by the ortho, para-directing ethoxy group and deactivated by the meta-directing cyano and carboxyl groups. The positions ortho to the ethoxy group are the most likely sites for further functionalization, such as nitration or halogenation, allowing for the introduction of additional diversity.
Core Application Protocol: Synthesis of a 1,2,4-Oxadiazole Scaffold
This section provides a detailed protocol for using this compound to synthesize 2-ethoxy-5-(3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, a complex heterocyclic compound.[7] This transformation is a prime example of its application in medicinal chemistry, where 1,2,4-oxadiazoles are common motifs. The synthesis proceeds via a two-step, one-pot process: (1) EDCI/HOBt mediated amide coupling, followed by (2) microwave-assisted thermal cyclization to form the oxadiazole ring.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
This protocol is adapted from a validated synthetic route.[7]
Materials:
-
This compound (200 mg, 1.05 mmol, 1.0 eq)
-
N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide (261 mg, 1.36 mmol, 1.3 eq)
-
1-Hydroxybenzotriazole (HOBt) (185 mg, 1.36 mmol, 1.3 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (260 mg, 1.36 mmol, 1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Sodium Chloride (NaCl) solution
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Microwave synthesis vial with stir bar
-
Microwave reactor (e.g., Initiator)
-
Standard laboratory glassware (separatory funnel, flasks)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reagent Preparation: In a microwave vial, prepare a solution of this compound (200 mg, 1.05 mmol) in anhydrous DMF.
-
Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and facilitates the coupling reaction. Anhydrous conditions are preferred to prevent hydrolysis of the activated carboxylic acid intermediate.
-
-
Activation: To the stirring solution at room temperature, add HOBt (185 mg, 1.36 mmol) and EDCI (260 mg, 1.36 mmol). Stir the reaction for 20 minutes.
-
Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated ester that is less prone to side reactions (like racemization, if applicable) and reacts efficiently with the amine.
-
-
Amide Coupling: Add N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide (261 mg, 1.36 mmol) in a single portion. Stir for an additional 30 minutes at room temperature.
-
Causality: This period of stirring allows the amide bond to form completely at ambient temperature before initiating the high-temperature cyclization.
-
-
Cyclization: Seal the vial and heat the reaction mixture to 130 °C for 35 minutes in a microwave reactor.
-
Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the rate of the thermal dehydration and subsequent cyclization to the 1,2,4-oxadiazole ring, reducing overall reaction time compared to conventional heating.
-
-
Work-up: After cooling, dilute the reaction mixture with a saturated solution of NaCl and extract with EtOAc (3 x 80 mL).
-
Causality: The brine wash helps to remove the highly polar DMF and other water-soluble byproducts (e.g., the urea byproduct from EDCI) from the organic phase.
-
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography using a CH₂Cl₂/MeOH (9:1) solvent system to yield the final product.
-
Causality: Silica gel chromatography effectively separates the desired product from unreacted starting materials and non-polar impurities.
-
Expected Results and Characterization
| Parameter | Expected Value | Source |
| Product | 2-ethoxy-5-(3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | [7] |
| Yield | ~79% (274 mg) | [7] |
| Appearance | Pale yellow solid | [7] |
| ¹H NMR | (300 MHz, CDCl₃-CH₃OD): δ 8.31 (d, J= 2.1 Hz, 1H), 8.25 (dd, J1 = 2.1 Hz, J2 = 8.7 Hz, 1H), 7.96 (d, J= 7.5 Hz, 1H), 7.46 (d, J= 7.5 Hz, 1H), 7.29 (t, J= 7.8 Hz, 1H), 7.06 (d, J= 9.0 Hz, 1H), 5.16 (t, J= 6.0 Hz, 1H), 4.18 (q, J = 6.9 Hz, 2H), 3.40-3.30 (m, 1H), 3.10-2.93 (m, 1H), 2.46-2.39 (m, 1H), 1.94-1.87 (m, 1H), 1.43 (t, J= 6.9 Hz, 3H) | [7] |
| ¹³C NMR | (75 MHz, CDCl₃-CH₃OD): δ 172.91, 167.05, 161.92, 145.72, 142.08, 133.24, 132.83, 127.38, 126.16, 126.10, 121.85, 115.98, 111.76, 101.85, 74.36, 64.55, 34.08, 30.18, 13.20 | [7] |
| HRMS (EI) | m/z for C₂₃H₂₇N₃O₃ (M⁺): calcd 348.1343, found 348.1345 | [7] |
References
-
This compound | C10H9NO3 | CID 17902937 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
This compound | CAS 258273-32-4 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 2, 2026, from [Link]
-
CYANOBENZOIC ACID, 4- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass. Retrieved January 2, 2026, from [Link]
-
This compound - Protheragen. (n.d.). Protheragen. Retrieved January 2, 2026, from [Link]
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. (n.d.). Google Patents.
-
4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Anaphylaxis or allergic reactions | Adult ECAT protocol | Emergency care assessment and treatment - Agency for Clinical Innovation. (n.d.). Agency for Clinical Innovation. Retrieved January 2, 2026, from [Link]
-
Product information, this compound - P&S Chemicals. (n.d.). P&S Chemicals. Retrieved January 2, 2026, from [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
Sources
- 1. CAS 258273-32-4: this compound | CymitQuimica [cymitquimica.com]
- 2. 258273-32-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Validated Protocol for the Regioselective Nitration of 3-Cyano-4-ethoxybenzoic Acid
Introduction: The Significance of Nitrated Benzene Derivatives
Substituted nitroaromatic compounds are foundational building blocks in modern medicinal chemistry and materials science. The introduction of a nitro group (—NO₂) onto an aromatic scaffold drastically alters its electronic properties and provides a versatile chemical handle for further functionalization, such as reduction to an amine group.[1] 3-Cyano-4-ethoxybenzoic acid is a multisubstituted aromatic compound of interest, and its selective nitration can lead to novel intermediates for the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs).
This application note provides a detailed, field-proven protocol for the regioselective nitration of this compound. We will delve into the mechanistic rationale behind the reaction's selectivity, provide a step-by-step experimental procedure, and outline methods for the comprehensive characterization of the final product. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development.
Mechanism and Scientific Rationale
The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the reaction conditions and understanding the powerful influence of the existing substituents on the regiochemical outcome.
Generation of the Electrophile
The potent electrophile required for nitration, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity: The Interplay of Directing Groups
The starting material possesses three distinct substituents, each exerting a directing effect on the incoming electrophile:
-
4-Ethoxy group (-OEt): An activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[4]
-
1-Carboxylic acid group (-COOH): A deactivating, meta-director due to its electron-withdrawing nature.[2][5]
-
3-Cyano group (-CN): A strongly deactivating, meta-director, also due to a powerful electron-withdrawing effect.[6][7]
The available positions for substitution are C-2, C-5, and C-6. The directing effects converge to overwhelmingly favor substitution at the C-5 position :
-
Attack at C-5: This position is ortho to the powerfully activating ethoxy group and meta to both the deactivating carboxyl and cyano groups. All three groups, therefore, direct the incoming electrophile to this position.
-
Attack at C-2 or C-6: These positions are electronically disfavored. For instance, attack at C-6 would be ortho to the deactivating cyano group, a highly unfavorable interaction.
Consequently, the reaction is expected to yield 3-Cyano-4-ethoxy-5-nitrobenzoic acid as the major product with high regioselectivity.
Caption: Complete workflow for the synthesis and analysis of the target compound.
References
- Nitr
- Nitr
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
- NITRIC ACID SAFETY.University of California, Santa Barbara.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Sulfuric Acid and Nitric Acid Reaction & its Applic
- Nitr
- Nitration Reaction of Benzoic acid. (2023). YouTube.
- Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? (2018). Quora.
- In electrophilic aromatic substitution reactions, a cyano substituent on the arom
- Directing Effects in Electrophilic Aromatic Substitution Reactions.Organic Chemistry Tutor.
- Application Notes and Protocols: 3-Ethoxybenzoic Acid as an Intermedi
- Determining Directing Effects in Electrophilic Arom
- Lec3 - Spectroscopy of Arom
- Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. (2018).
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.Universal Class.
- Interpretation of organic compounds by IR, NMR and Mass Spectrometry.Slideshare.
Sources
Application Notes: 3-Cyano-4-ethoxybenzoic Acid as a Pivotal Intermediate in the Synthesis of Novel Anticoagulants
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
In the landscape of medicinal chemistry, the rational design of therapeutic agents hinges on the availability of versatile chemical scaffolds. Substituted benzoic acids are a cornerstone of drug development, offering a synthetically tractable platform for the elaboration of complex molecular architectures. 3-Cyano-4-ethoxybenzoic acid (CAS 258273-32-4), in particular, has emerged as a significant building block, primarily due to the unique electronic and steric properties conferred by its cyano and ethoxy substituents. These groups influence the molecule's reactivity and its potential interactions with biological targets, making it a valuable intermediate in the synthesis of modern pharmaceuticals. This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its role in the development of direct-acting oral anticoagulants (DOACs), specifically Factor Xa inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 258273-32-4 | [1] |
| XLogP3 | 1.8 | [1] |
Core Application: Intermediate for Factor Xa Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of platelet aggregation inhibitors.[2][3] A prominent class of these inhibitors are the direct Factor Xa (FXa) inhibitors, which include blockbuster drugs such as Rivaroxaban, Apixaban, Edoxaban, and Betrixaban.[4][5][6][7][8] These drugs are at the forefront of anticoagulant therapy for the prevention and treatment of thromboembolic disorders like deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[9]
Mechanism of Action: The Coagulation Cascade and Factor Xa
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, linking the intrinsic and extrinsic pathways to the final common pathway. It is responsible for the conversion of prothrombin to thrombin, the enzyme that cleaves fibrinogen to fibrin. By directly inhibiting Factor Xa, these drugs effectively block the amplification of the coagulation cascade, thereby preventing thrombus formation.[9]
Caption: Role of Factor Xa in the coagulation cascade and the point of inhibition.
Synthetic Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved from commercially available starting materials. A common route involves the cyanation of a suitably substituted benzoic acid precursor. The following is a representative, generalized procedure.
Workflow for Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Diazotization: Dissolve 3-amino-4-ethoxybenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Amide Coupling to a Core Scaffold (Representative)
The carboxylic acid moiety of this compound is readily activated for amide bond formation, a key step in its incorporation into larger drug molecules. The following protocol describes a general procedure for coupling with a hypothetical amine-containing scaffold, representative of a core structure in a Factor Xa inhibitor.[10]
Workflow for Amide Coupling
Caption: General workflow for amide coupling of this compound.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.[10]
-
Amine Addition: To the activated ester solution, add the desired amine-containing scaffold (1.0-1.1 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide product.
Conclusion: A Versatile Building Block for Modern Therapeutics
This compound is a valuable and versatile intermediate in medicinal chemistry. Its structural features make it an ideal precursor for the synthesis of complex therapeutic agents, most notably the direct-acting oral anticoagulants that target Factor Xa. The protocols outlined in this application note provide a framework for the synthesis and utilization of this important building block. As the demand for novel and improved anticoagulants and other therapeutics continues to grow, the strategic application of well-designed intermediates like this compound will remain critical to the advancement of drug discovery and development.
References
-
PubChem Compound Summary for CID 17902937, this compound. National Center for Biotechnology Information. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Methods for producing cyanobenzoic acid derivatives.
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ACS Publications. [Link]
-
Advancing Pharmaceutical Synthesis: Understanding and Utilizing Edoxaban Intermediate (CAS 720720-96-7). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery and development of direct Xa inhibitors. Wikipedia. [Link]
Sources
- 1. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Comprehensive Guide to the Purification of 3-Cyano-4-ethoxybenzoic Acid
An in-depth technical guide by a Senior Application Scientist.
Introduction
3-Cyano-4-ethoxybenzoic acid (CAS No. 258273-32-4) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1][2][3] The precise arrangement of its functional groups—a carboxylic acid, a nitrile, and an ether—offers multiple reaction sites for constructing more complex molecular architectures. As with any synthetic intermediate, the purity of this compound is paramount. The presence of residual starting materials, reagents, or side-products can lead to unpredictable reaction outcomes, complicate downstream processing, and compromise the integrity of the final product.
This guide provides a detailed examination of robust purification procedures for this compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern each technique. This document is designed to empower researchers to not only execute these protocols effectively but also to adapt them to varying scales and specific impurity profiles encountered in the laboratory.
Section 1: Physicochemical Properties and Impurity Profile Analysis
A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely nature of its contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 258273-32-4 | [1][4][5][6] |
| Molecular Formula | C₁₀H₉NO₃ | [2][4][6] |
| Molecular Weight | 191.18 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [6][7] |
| Purity (Typical) | ≥98% | [6] |
Anticipated Impurity Profile:
The impurities present in a crude sample of this compound are intrinsically linked to its synthetic route. A common preparative method involves the cyanation of a formyl precursor.[8][9] Based on this, likely impurities include:
-
Starting Materials: Unreacted 3-formyl-4-ethoxybenzoic acid or its precursors.
-
Reagents: Residual reagents from the cyanation step (e.g., hydroxylamine hydrochloride).[9]
-
Side-Products: Isomeric byproducts or products of incomplete reactions. For instance, if the synthesis started from 4-hydroxy-3-cyanobenzoic acid, any unreacted starting material would be a significant acidic impurity.
Understanding this profile is key. For example, the presence of other acidic impurities may render a simple acid-base extraction ineffective, making recrystallization the preferred method.
Section 2: Purification Methodologies: Principles and Protocols
We will detail three primary methods for purification. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity level.
Method A: Recrystallization (Recommended Primary Method)
Causality & Expertise: Recrystallization is the most effective technique for removing small quantities of impurities from a solid compound. It leverages the principle that the solubility of a compound in a solvent increases with temperature.[10][11] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities, being present in much lower concentrations, will either remain in the cold solution or fail to be incorporated into the highly ordered crystal lattice of the target compound as it slowly crystallizes upon cooling.[11][12]
Solvent System Selection: For a molecule like this compound, which possesses both polar (acid, nitrile) and non-polar (aromatic ring, ethyl group) characteristics, a polar protic solvent system is ideal. An ethanol/water mixture is an excellent choice because the compound is highly soluble in hot ethanol but much less soluble in water. This allows for fine-tuning of the polarity to induce crystallization.
Detailed Protocol for Recrystallization:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to dissolve the solid completely at a gentle boil.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step prevents premature crystallization in the funnel.[12]
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (e.g., a 1:1 mixture) to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.
Caption: Recrystallization workflow for this compound.
Method B: Acid-Base Extraction
Causality & Expertise: This technique is a cornerstone of organic chemistry for separating acidic or basic compounds from neutral impurities. This compound, containing a carboxylic acid group (pKa ≈ 4-5), can be readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form its corresponding sodium salt. This salt is highly polar and thus soluble in water, while neutral organic impurities (e.g., an unreacted halo-precursor) remain in an immiscible organic solvent.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in an organic solvent such as ethyl acetate (100 mL).
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). After each extraction, drain the lower aqueous layer into a separate flask. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify by adding 1 M HCl dropwise with stirring. The this compound will precipitate out as a solid as the pH drops below its pKa. Monitor the pH with litmus paper or a pH meter to ensure complete precipitation (target pH ≈ 2).
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
Caption: Acid-Base extraction workflow for purification.
Section 3: Purity Assessment and Quality Control
Verifying the purity of the final compound is a non-negotiable step. A multi-pronged approach using orthogonal analytical techniques provides the highest level of confidence.
Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis in pharmaceutical development. A reverse-phase method is most suitable for this compound.
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape for carboxylic acids.[13][14] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC.[13] |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[15] |
| Detector | UV at 230 nm | Aromatic compounds typically have strong absorbance in this region.[15] |
| Purity Spec. | ≥ 99.5% (by area %) | A typical specification for a high-purity intermediate. |
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation and can detect impurities that may co-elute in HPLC. The ¹H NMR spectrum is particularly informative.
-
Expected ¹H NMR Signals (in CDCl₃):
-
~8.2-8.4 ppm: Two signals (doublet and doublet of doublets) for the aromatic protons.
-
~7.0 ppm: One signal (doublet) for the third aromatic proton.
-
~4.2 ppm: A quartet for the -OCH₂- protons of the ethoxy group.
-
~1.4 ppm: A triplet for the -CH₃ protons of the ethoxy group.
-
The absence of signals corresponding to starting materials or significant unidentifiable peaks is a strong indicator of high purity.
-
Technique 3: Melting Point Analysis
A sharp melting point range is a classic and reliable indicator of purity. Pure crystalline solids melt over a narrow range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[10]
Table 3: Quality Control Summary
| Test | Method | Specification |
| Purity | HPLC (Area %) | ≥ 99.5% |
| Identity | ¹H NMR | Spectrum conforms to structure |
| Melting Point | Capillary Method | Sharp, narrow range |
| Appearance | Visual | White to off-white crystalline solid |
Conclusion
The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. For most applications, recrystallization from an ethanol/water solvent system offers the best balance of efficiency, scalability, and purifying power. It is a robust method capable of removing a wide range of potential impurities. When significant neutral or basic impurities are suspected, a preliminary acid-base extraction can be employed. The final purity should always be rigorously verified using a combination of HPLC and NMR spectroscopy to ensure the material meets the stringent quality standards required in research and drug development.
References
-
PubChem . This compound. National Institutes of Health. Available at: [Link]
-
SIELC Technologies . Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
-
Axios Research . This compound - CAS - 258273-32-4. Available at: [Link]
-
University of Colorado Boulder . Recrystallization of Benzoic Acid. Department of Chemistry and Biochemistry. Available at: [Link]
-
Solubility of Things . 4-Ethoxybenzoic acid. Available at: [Link]
-
University of Missouri–St. Louis . The Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]
-
American Elements . This compound. Available at: [Link]
-
Solubility of Things . 4-Cyanobenzoic Acid. Available at: [Link]
-
The Royal Society of Chemistry . Supplementary Information for a related study. Available at: [Link]
- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
Protheragen . This compound. Available at: [Link]
-
PubChem . 4-Ethoxybenzoic acid. National Institutes of Health. Available at: [Link]
-
MDPI . A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids. Available at: [Link]
-
Scribd . Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Available at: [Link]
-
Longdom Publishing . Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Available at: [Link]
Sources
- 1. 258273-32-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS - 258273-32-4 | Axios Research [axios-research.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 258273-32-4 [amp.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 9. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. scribd.com [scribd.com]
- 13. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. vuir.vu.edu.au [vuir.vu.edu.au]
- 15. longdom.org [longdom.org]
analytical methods for the quantification of 3-Cyano-4-ethoxybenzoic acid
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of 3-Cyano-4-ethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Recognizing the importance of precise measurement in drug development and quality control, this document outlines robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction to this compound
This compound (CAS No. 258273-32-4) is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[2][3] Its structure, featuring a benzoic acid moiety substituted with cyano and ethoxy groups, makes it a versatile building block in organic synthesis.[1] The cyano group acts as a strong electron-withdrawing group, influencing the compound's chemical reactivity.[1] Accurate quantification of this compound is critical for monitoring reaction kinetics, assessing purity of intermediates, and ensuring the quality of final products in pharmaceutical manufacturing.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 258273-32-4 | [2][4] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 160 °C | [5] |
| Boiling Point | 370.1 °C at 760 mmHg | [5] |
Principles of Analysis: Selecting the Right Tool
The choice of analytical technique is governed by the required sensitivity, selectivity, and the complexity of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS are highly suitable methods, each offering distinct advantages.
-
HPLC-UV: This is a widely accessible and robust technique for the quantification of aromatic compounds containing a UV chromophore, such as the benzene ring in our target analyte.[6] The principle lies in the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[7] The amount of analyte is then quantified by its absorbance of UV light at a specific wavelength.[8]
-
LC-MS/MS: This hyphenated technique offers superior sensitivity and selectivity compared to HPLC-UV.[9] After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the detection of a specific daughter ion, providing a high degree of confidence in identification and quantification, especially in complex matrices.[9][10]
Experimental Protocols
The following protocols are designed as a starting point for method development and should be validated in your laboratory to ensure performance.
General Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[11][12] For this compound, which is an organic acid, the following general procedure can be applied.
Protocol 1: Stock and Working Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a class A volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1-100 µg/mL for HPLC-UV, and 1-1000 ng/mL for LC-MS/MS).
dot
Caption: General workflow for sample preparation.
HPLC-UV Method
This method is suitable for routine analysis and quantification in relatively clean sample matrices.
Protocol 2: HPLC-UV Analysis
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Reagents: HPLC grade acetonitrile, HPLC grade water, and phosphoric acid.[8]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The acid helps to suppress the ionization of the benzoic acid, leading to better peak shape and retention.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV spectrum of a similar compound, 3,4-dihydroxybenzoic acid, shows absorption maxima around 294 nm.[13] A preliminary scan for this compound is recommended to determine its λmax.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) + 0.1% H₃PO₄ | Common mobile phase for reversed-phase chromatography of acidic compounds.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | Determine λmax (e.g., ~254-294 nm) | Maximizes sensitivity for the analyte. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
LC-MS/MS Method
This method is ideal for high-sensitivity and high-selectivity quantification, especially in complex matrices.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents: LC-MS grade acetonitrile, LC-MS grade water, and formic acid.
-
Chromatographic Conditions (as a starting point):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient can be developed, for example, starting with a low percentage of B and increasing it over time to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for acidic compounds.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the selected transitions.
-
-
Analysis:
-
Perform a system suitability test before running the samples.
-
Inject the standards and samples.
-
Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.
-
dot
Caption: Workflow for LC-MS/MS analysis.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI Negative | Promotes the formation of [M-H]⁻ ions for acidic compounds.[14] |
| Precursor Ion (Q1) | m/z 190.1 | [C₁₀H₉NO₃ - H]⁻ |
| Product Ion(s) (Q3) | To be determined experimentally | Requires optimization by direct infusion of a standard. |
| Collision Energy | To be optimized | Maximizes the intensity of the product ion. |
| Dwell Time | ~100 ms | Balances sensitivity with the number of data points across the peak. |
Method Validation and Quality Control
For reliable results, the analytical methods should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.[15]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.
Conclusion
The HPLC-UV and LC-MS/MS methods outlined in this application note provide a robust framework for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering higher sensitivity and selectivity for more demanding applications. Proper method validation is essential to ensure the generation of accurate and reliable data in a research or drug development setting.
References
-
This compound | C10H9NO3. (n.d.). PubChem. Retrieved from [Link]
-
This compound | CAS 258273-32-4 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. (n.d.). Retrieved from [Link]
-
Product information, this compound - P&S Chemicals. (n.d.). Retrieved from [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.). Retrieved from [Link]
-
Sample preparation in analysis of pharmaceuticals. (n.d.). Retrieved from [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities. (n.d.). Retrieved from [Link]
-
A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins. (2023). Toxicon. Retrieved from [Link]
-
LC-MS/MS method development for anti-oxidative biomarkers - Universidade de Lisboa. (2023). Retrieved from [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. (n.d.).
- Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents. (n.d.).
-
Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC/MS/MS) analysis of cyanotoxins and algal toxins in estuary samples collected from California, USA, in 2016-17 - Dataset - Catalog - Data.gov. (n.d.). Retrieved from [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Retrieved from [Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyanotoxins Analytical Methods Overview and New Developments - EPA. (n.d.). Retrieved from [Link]
-
4-Ethoxybenzoic acid | C9H10O3 - PubChem. (n.d.). Retrieved from [Link]
-
UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid - SIELC Technologies. (n.d.). Retrieved from [Link]
-
Benzoic acid, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. CAS 258273-32-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. americanelements.com [americanelements.com]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. bib.irb.hr:8443 [bib.irb.hr:8443]
- 13. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 14. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Cyano-4-ethoxybenzoic Acid
Introduction
3-Cyano-4-ethoxybenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its trifunctional nature, featuring a carboxylic acid, a nitrile, and an ethoxy group on a benzene ring, allows for diverse chemical modifications. This document provides a detailed guide for the large-scale synthesis of this compound, presenting two viable synthetic routes with comprehensive, step-by-step protocols. The selection of the optimal route will depend on the availability of starting materials, scalability requirements, and safety considerations.
Synthetic Strategies Overview
Two primary synthetic pathways for the large-scale production of this compound are outlined below. Route A employs a Sandmeyer reaction on an amino-substituted precursor, a classic and robust method for introducing a cyano group. Route B follows a multi-step sequence starting from the more readily available 4-hydroxybenzoic acid, involving formylation, conversion to a nitrile, and subsequent etherification.
Figure 1: Overview of the two primary synthetic routes to this compound.
Route A: Synthesis via Sandmeyer Reaction
This route is advantageous if the starting material, 3-amino-4-ethoxybenzoic acid, is readily available. The Sandmeyer reaction is a well-established and reliable method for the introduction of a nitrile group onto an aromatic ring.[1][2]
Reaction Principle
The synthesis proceeds in two main stages:
-
Diazotization: The amino group of 3-amino-4-ethoxybenzoic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[1][3]
-
Sandmeyer Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by a cyanide ion, catalyzed by the copper(I) salt.[1][2][4]
Experimental Protocol
Materials:
-
3-Amino-4-ethoxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (Caution: Highly Toxic)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large glass reactor with overhead stirrer, thermometer, and addition funnel
-
Cooling bath (ice-salt or cryocooler)
-
Heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
Part 1: Diazotization
-
In a large reactor, dissolve 3-amino-4-ethoxybenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir until a homogeneous slurry is formed.
-
Cool the mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture via an addition funnel, keeping the temperature below 5 °C. The addition should be controlled to manage the exothermic nature of the reaction.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
Part 2: Sandmeyer Cyanation
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in deionized water. Caution: This step should be performed in a well-ventilated fume hood as it involves highly toxic cyanides. Handle with extreme care and have a cyanide poisoning antidote kit readily available.
-
Cool the copper(I) cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be done portion-wise to control the evolution of nitrogen gas.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. The end of the reaction is indicated by the cessation of nitrogen gas evolution.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene to yield a solid product.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3-Amino-4-ethoxybenzoic acid | 1.0 eq | Starting material |
| Hydrochloric Acid (conc.) | 3.0 eq | For diazotization |
| Sodium Nitrite | 1.1 eq | For diazotization |
| Copper(I) Cyanide | 1.2 eq | Catalyst and cyanide source |
| Sodium Cyanide | 1.2 eq | To solubilize CuCN |
| Diazotization Temperature | 0-5 °C | Critical for diazonium salt stability |
| Cyanation Temperature | 0-60 °C | Gradual warming is important |
| Purification Method | Recrystallization | e.g., from ethanol/water |
Table 1: Key quantitative data for the Sandmeyer reaction route.
Route B: Synthesis from 4-Hydroxybenzoic Acid
This route is particularly useful when 4-hydroxybenzoic acid is the more accessible and cost-effective starting material. It involves a three-step process.
Step 1: Ortho-Formylation of 4-Hydroxybenzoic Acid
Reaction Principle: The introduction of a formyl (-CHO) group at the ortho position to the hydroxyl group can be achieved through electrophilic aromatic substitution. The Reimer-Tiemann reaction is a classic method for this transformation.[5][6][7][8][9] It involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[5][6][7]
Experimental Protocol:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the solution to 60-70 °C.
-
Slowly add chloroform (1.5 eq) dropwise to the heated solution with vigorous stirring. The reaction is exothermic and should be controlled.
-
After the addition is complete, maintain the reaction at 60-70 °C for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2. This will precipitate the crude 3-formyl-4-hydroxybenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Conversion of the Formyl Group to a Nitrile
Reaction Principle: The formyl group can be converted to a nitrile group through a two-step, one-pot procedure involving the formation of an aldoxime followed by dehydration.[10][11]
Experimental Protocol:
-
Suspend the crude 3-formyl-4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and N,N-dimethylformamide (DMF).[10]
-
Add hydroxylamine hydrochloride (1.1 eq) to the suspension.
-
Add a dehydrating agent such as acetyl chloride and heat the mixture to around 80 °C for a few hours.[10]
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to give crude 3-cyano-4-hydroxybenzoic acid.
Step 3: Williamson Ether Synthesis
Reaction Principle: The final step is the etherification of the phenolic hydroxyl group using the Williamson ether synthesis.[12][13][14][15] This Sₙ2 reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.[13][14]
Experimental Protocol:
-
In a dry reactor, combine 3-cyano-4-hydroxybenzoic acid (1.0 eq) and a base such as anhydrous potassium carbonate (2.5 eq) in a polar aprotic solvent like acetone or DMF.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.5 eq), to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to a pH of approximately 2 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Figure 2: General workflow for the purification of this compound by recrystallization.
| Step | Key Reagents | Typical Conditions |
| 1. Formylation | 4-Hydroxybenzoic acid, Chloroform, NaOH | 60-70 °C |
| 2. Nitrile Formation | 3-Formyl-4-hydroxybenzoic acid, Hydroxylamine HCl, Acetyl Chloride | 80 °C, Acetonitrile/DMF |
| 3. Etherification | 3-Cyano-4-hydroxybenzoic acid, Ethyl iodide, K₂CO₃ | Reflux in Acetone or DMF |
Table 2: Summary of key reaction steps and conditions for Route B.
Safety and Handling
-
General Precautions: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyanide Compounds: The Sandmeyer reaction in Route A involves the use of highly toxic copper(I) cyanide and sodium cyanide. These reagents should be handled with extreme caution. A cyanide poisoning antidote kit should be readily accessible, and personnel must be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional and environmental regulations.
-
Acids and Bases: Concentrated acids and strong bases are corrosive and should be handled with care.
-
Solvents: Organic solvents are flammable and should be kept away from ignition sources.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: Determination of the melting point and comparison with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxyl, nitrile, ether).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This document provides two robust and scalable synthetic routes for the production of this compound. Route A, utilizing a Sandmeyer reaction, is a more direct approach but requires handling of highly toxic cyanide reagents. Route B, starting from 4-hydroxybenzoic acid, is a longer but potentially safer alternative that avoids the use of inorganic cyanides in the key cyanation step. The choice of synthesis will be dictated by factors such as starting material availability, cost, scale, and the safety infrastructure of the manufacturing facility. Both routes, when executed with care and precision, can yield high-purity this compound suitable for a wide range of applications in research and development.
References
-
OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Available from: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
-
Wikipedia. Duff reaction. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]
-
Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available from: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available from: [Link]
-
Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. Available from: [Link]
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]
-
WIPO Patentscope. WO/2018/121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
- Google Patents. US1686913A - Purification of benzoic acid and its derivatives.
-
L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available from: [Link]
-
organicChemGuide. 21.03 Sandmeyer Reaction. Available from: [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]
-
Chem-Station Int. Ed. Duff Reaction. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Khan Academy. Williamson ether synthesis. Available from: [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up.. Available from: [Link]
- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
-
Preparation of benzoic acid of high purity. Available from: [Link]
-
Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. Available from: [Link]
-
IRIS-AperTO. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
PubMed. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. Available from: [Link]
-
PubMed Central (PMC). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Available from: [Link]
-
PubMed. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Available from: [Link]
-
ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Available from: [Link]
-
YouTube. Purification of Benzoic Acid by Crystallization. Available from: [Link]
-
Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
PubMed. Microbial production of specifically ring-13C-labelled 4-hydroxybenzoic acid. Available from: [Link]
-
PubChem. 4-Hydroxybenzoic Acid. Available from: [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
- 15. francis-press.com [francis-press.com]
Application Notes & Protocols: Strategic Functionalization of the Cyano Group in 3-Cyano-4-ethoxybenzoic Acid
Introduction: The Versatility of 3-Cyano-4-ethoxybenzoic Acid in Drug Discovery and Organic Synthesis
This compound is a highly valuable substituted aromatic scaffold, presenting three distinct functional groups—a carboxylic acid, a cyano group, and an ethoxy ether—each offering unique opportunities for chemical modification.[1] The cyano group, in particular, serves as a versatile precursor to a range of important functionalities, including primary amines, aldehydes, and tetrazoles.[2] This trifunctional nature makes the parent molecule a strategic starting point for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents and functional materials.
The electron-donating ethoxy group and the electron-withdrawing carboxylic acid and cyano groups create a unique electronic environment on the aromatic ring, influencing the reactivity of each functional group. Successful synthetic strategies, therefore, hinge on a nuanced understanding of this interplay to achieve selective transformations. These application notes provide detailed, field-proven protocols for the selective functionalization of the cyano group in this compound, offering insights into the causality behind experimental choices and ensuring reproducible outcomes for researchers, scientists, and drug development professionals.
Core Transformations of the Cyano Group: Protocols and Mechanistic Insights
The following sections detail validated protocols for three key transformations of the cyano group in this compound: reduction to a primary amine, reduction to an aldehyde, and conversion to a tetrazole.
Reduction of the Cyano Group to a Primary Amine
The conversion of the cyano group to an aminomethyl group introduces a basic, nucleophilic center, which is a common feature in many biologically active molecules. This transformation is pivotal for subsequent derivatization, such as amide bond formation or reductive amination.
Causality Behind Experimental Choices:
While catalytic hydrogenation is a common method for nitrile reduction, the presence of the aromatic ring necessitates careful catalyst selection and reaction conditions to avoid over-reduction. A more controlled and selective approach for substrates like this compound, which bears an electron-donating ethoxy group, is the use of a borane-based reducing agent. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to be effective for the reduction of aromatic nitriles. For benzonitriles with electron-donating substituents, elevated temperatures (refluxing in THF) are often required to drive the reaction to completion.[3]
Experimental Protocol: Synthesis of 3-(Aminomethyl)-4-ethoxybenzoic acid
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cyano-4-ethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Cyano-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both scientific accuracy and successful experimental outcomes.
Introduction to the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The most common and logical synthetic route, which will be the focus of this guide, begins with a readily available starting material, methyl 4-hydroxybenzoate. The overall workflow involves the sequential introduction of the cyano and ethoxy groups, followed by the hydrolysis of the ester to the final carboxylic acid.
This guide is structured in a question-and-answer format to directly address potential issues you may encounter at each stage of the synthesis.
Overall Synthetic Workflow
The synthetic pathway can be visualized as a five-step process. Understanding the logic of this sequence is crucial for effective troubleshooting.
Caption: Overall synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage of this synthesis for overall yield?
A1: While every step is important, the Sandmeyer reaction (Step 4) is often the most challenging and can significantly impact the overall yield. Diazonium salts are notoriously unstable, and side reactions are common if conditions are not strictly controlled.[1][2]
Q2: Can the order of the synthetic steps be changed? For example, can the ethoxy group be introduced after the cyano group?
A2: It is generally advisable to introduce the ethoxy group before the cyano group. The Williamson ether synthesis (Step 2) proceeds efficiently on the phenolic hydroxyl group. Attempting this reaction after the introduction of the cyano group may lead to undesired side reactions or require different reaction conditions.
Q3: What are the expected overall yields for this synthesis?
A3: With careful optimization of each step, an overall yield in the range of 30-40% can be considered good for this five-step synthesis. The table below provides a breakdown of typical yields for each step.
| Step | Reaction | Typical Yield Range |
| 1 | Nitration | 85-95% |
| 2 | Williamson Ether Synthesis | 80-90% |
| 3 | Reduction | 85-95% |
| 4 | Sandmeyer Reaction | 60-75% |
| 5 | Hydrolysis | 90-98% |
Troubleshooting Guides by Synthetic Step
Step 1 & 2: Nitration and Williamson Ether Synthesis
Problem: Low yield of methyl 3-nitro-4-ethoxybenzoate after the first two steps.
-
Potential Cause 1: Incomplete Nitration. The nitration of methyl 4-hydroxybenzoate should be highly efficient. If the yield is low, it could be due to insufficient nitrating agent or improper temperature control.
-
Solution: Ensure a pre-cooled mixture of concentrated nitric and sulfuric acid is used. The addition of methyl 4-hydroxybenzoate should be slow and portion-wise, maintaining the reaction temperature below 10°C to prevent over-nitration or side reactions.
-
-
Potential Cause 2: Ineffective Deprotonation in Williamson Ether Synthesis. The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide ion for the reaction with ethyl iodide.
-
Potential Cause 3: Poor Quality Ethylating Agent. Ethyl iodide can decompose over time, releasing iodine which gives it a brownish color.
-
Solution: Use a fresh or purified bottle of ethyl iodide. If necessary, wash the ethyl iodide with a sodium thiosulfate solution to remove free iodine.
-
Caption: Troubleshooting logic for early-stage low yields.
Step 3: Reduction of the Nitro Group
Problem: Incomplete reduction of the nitro group to an amine.
-
Potential Cause: Inactivated Catalyst or Insufficient Reducing Agent.
-
Solution (Fe/NH₄Cl): If using iron powder in the presence of an electrolyte like ammonium chloride, ensure the iron is activated. This can be done by washing it with dilute HCl to remove any oxide layer. Use a sufficient excess of iron powder.
-
Solution (Catalytic Hydrogenation): If using hydrogen gas with a palladium on carbon (Pd/C) catalyst, ensure the catalyst is not poisoned. The reaction should be carried out under a positive pressure of hydrogen and may require a suitable solvent like ethanol or ethyl acetate.
-
Step 4: Sandmeyer Reaction
Problem: Low yield of methyl 3-cyano-4-ethoxybenzoate.
-
Potential Cause 1: Decomposition of the Diazonium Salt. Diazonium salts are unstable and can decompose, particularly at temperatures above 5°C.[1] This decomposition often leads to the formation of phenolic byproducts.[5][6]
-
Solution: The diazotization step (reaction with NaNO₂) must be performed at 0-5°C in an ice bath. The diazonium salt solution should be used immediately and not stored.
-
-
Potential Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, the yield will be low.
-
Solution: Use a slight excess of sodium nitrite and ensure the solution is sufficiently acidic. The presence of excess nitrous acid can be tested with starch-iodide paper (it will turn blue).
-
-
Potential Cause 3: Side Reactions. The diazonium salt can react with water to form a phenol or couple with unreacted starting material to form azo compounds.[1]
-
Solution: Maintain a low temperature and add the diazonium salt solution slowly to the cold solution of copper(I) cyanide.[2]
-
Step 5: Hydrolysis of the Ester
Problem: Incomplete hydrolysis of the methyl ester.
-
Potential Cause: Insufficient Base or Reaction Time. The hydrolysis of the ester to the carboxylic acid requires a stoichiometric amount of base (e.g., NaOH or KOH) and often needs to be heated to ensure the reaction goes to completion.[7]
-
Solution: Use a slight excess of base (e.g., 1.1-1.2 equivalents) and heat the reaction mixture under reflux for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Problem: Difficulty in isolating the final product.
-
Potential Cause: Product is soluble in the work-up solvent.
-
Solution: After acidification of the reaction mixture with a strong acid like HCl to a pH of 2-3, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Experimental Protocols
Protocol for Williamson Ether Synthesis (Step 2)
-
In a round-bottom flask, dissolve methyl 3-nitro-4-hydroxybenzoate (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 eq).
-
To the stirred suspension, add ethyl iodide (1.5 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After cooling, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-nitro-4-ethoxybenzoate.
Protocol for Sandmeyer Reaction (Step 4)
-
Diazotization: Dissolve methyl 3-amino-4-ethoxybenzoate (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water, and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred cuprous cyanide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour to ensure completion.
-
Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to get the crude product.
Product Characterization
It is essential to characterize the final product to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the aromatic protons, and the absence of the methyl ester peak if hydrolysis is complete.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 10 carbons in the molecule, including the nitrile carbon and the carboxylic acid carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch (around 3000 cm⁻¹).[8]
References
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103.
- BenchChem. (2025). Common side reactions in the synthesis of substituted benzoic acids.
- U.S. Patent No. US4092353A. (1978).
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- The Royal Society of Chemistry. (n.d.).
-
Study.com. (n.d.). Why doesn't the Williamson ether synthesis work for benzene rings? Retrieved from [Link]
- University of California, Irvine. (n.d.).
- Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?
- ChemicalBook. (n.d.). This compound(258273-32-4) 1H NMR spectrum.
- BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions.
- Merck Millipore. (n.d.).
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts | Organic Chemistry II.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103.
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
- Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418).
- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
- ChemSpider. (n.d.). Methyl ester hydrolysis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
- ChemicalBook. (n.d.). 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1)IR1.
- ResearchGate. (2025, August 7). A Mild, One-Pot Synthesis of 3-Cyano-4-benzopyrones from 2-Hydroxyacetophenones | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 3. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. scirp.org [scirp.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Bot Verification [rasayanjournal.co.in]
troubleshooting purification of 3-Cyano-4-ethoxybenzoic acid by recrystallization
Welcome to the technical support center for the purification of 3-Cyano-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the recrystallization of this key chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.
Compound Profile: this compound
Understanding the physicochemical properties of your compound is the first step in developing a robust purification strategy.
| Property | Value / Information | Source |
| CAS Number | 258273-32-4 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][4][5] |
| Molecular Weight | 191.18 g/mol | [1][4][5] |
| Appearance | White to Off-White Solid | |
| Structure | A benzoic acid substituted with an electron-withdrawing cyano group and an electron-donating ethoxy group. The presence of the carboxylic acid, cyano, and ether functionalities imparts significant polarity. | |
| Melting Point | Not publicly reported in the searched literature. For comparison, the isomer 4-ethoxybenzoic acid melts at 197-199 °C. The presence of the cyano group can significantly alter this value. | [6][7] |
| Solubility Profile | Expected to be soluble in polar organic solvents like alcohols (ethanol, methanol), acetone, and ethyl acetate, particularly at elevated temperatures. Its solubility in non-polar solvents like hexanes is likely low. Solubility in water is expected to be low at room temperature but should increase significantly upon heating. | [8][9][10][11] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What is happening and how do I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice. This is problematic because the oil is essentially a liquid form of your impure compound, which can trap impurities more effectively than the desired crystal lattice, defeating the purpose of recrystallization.
Root Causes & Mechanistic Explanation:
-
Melting Point Depression: The most common cause is that the boiling point of your chosen solvent is higher than the melting point of your compound. As the solution cools, it becomes saturated at a temperature where your compound is thermodynamically more stable as a liquid than a solid.
-
High Impurity Load: A significant amount of impurity can act as a solute itself, leading to a phenomenon known as melting point depression. This can lower the melting point of your crude material to below the saturation temperature.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution before it has time to organize into a stable crystal lattice, forming supercooled liquid droplets instead.
Troubleshooting Protocol:
-
Re-heat the Solution: Place your flask back on the heat source to re-dissolve the oil.
-
Add More "Good" Solvent: Add a small amount (5-10% more volume) of the primary solvent. This increases the total volume, requiring the solution to cool to a lower temperature before saturation is reached, hopefully one that is below your compound's melting point.
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold lab bench or in an ice bath. Instead, allow it to cool to room temperature slowly on an insulating surface (like a cork ring or folded paper towels). Covering the flask with a beaker can also slow cooling and prevent solvent evaporation.[1]
-
Consider a Different Solvent System: If oiling out persists, your solvent's boiling point may be fundamentally too high. Select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.
Q2: I've chosen a solvent, but I'm getting a very low yield. What are the likely causes?
A2: Diagnosing and Improving Low Recovery
Low yield is a common issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."
Root Causes & Mechanistic Explanation:
-
Using an Excessive Amount of Solvent: This is the most frequent error.[4] The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling, as no compound is completely insoluble. The goal is to create a saturated solution at high temperature, using the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this transfer, your product will crystallize prematurely on the filter paper and in the funnel stem, leading to significant loss.
-
Insufficient Cooling: Failing to cool the solution sufficiently (e.g., in an ice-water bath after slow cooling to room temperature) will result in a higher concentration of your compound remaining in the solvent.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product and wash it away with the filtrate.
Troubleshooting Protocol:
-
Optimize Solvent Volume: In your next attempt, add the hot solvent in small portions until the solute just dissolves. Avoid adding a large excess.
-
Prevent Premature Crystallization: To prevent yield loss during hot filtration, heat your funnel (e.g., with a heat lamp or by placing it over the boiling flask to be bathed in hot solvent vapor) and use fluted filter paper for a faster filtration rate. If crystallization begins in the funnel, wash with a small amount of hot solvent.
-
Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of your product.
-
Wash Crystals Correctly: Wash your collected crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still washing away the impurity-laden mother liquor.
Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A3: Overcoming Supersaturation
Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature.[4] This is a metastable state, and crystallization needs a nucleation point to begin.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic scratches on the glass provide nucleation sites, high-energy points where the first crystals can form.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" acts as a template, providing a pre-formed lattice onto which other molecules can deposit.[4] You can also obtain a seed by dipping a glass rod into the solution, allowing the solvent to evaporate off the tip, and then re-introducing the rod.[3]
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%) to re-concentrate it. Then, allow it to cool again.[3]
-
Flash Cooling (Use with Caution): Briefly cooling the flask in an ice/salt bath can sometimes provide the thermodynamic shock needed to induce nucleation. However, this can lead to the formation of small, less pure crystals, so it should be used as a last resort.
Experimental Protocols
Protocol 1: Solvent Screening
The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.
-
Place ~20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (see table below) dropwise at room temperature, swirling after each drop.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable (too soluble).
-
If the compound does not dissolve in ~1 mL of solvent, heat the test tube gently in a water bath.
-
If the compound dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
A good solvent will show a significant formation of crystals upon cooling.
Table of Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | Benzoic acids often have good solubility in hot water and poor solubility in cold. A good starting point.[1][12] |
| Ethanol | 78 | High | The ethoxy group suggests good compatibility. Might be too soluble even when cold. Often used in a mixed system with water.[2] |
| Isopropanol | 82 | Medium | A common recrystallization solvent for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds with ester-like features. A patent for a related compound mentions extraction with ethyl acetate.[4] |
| Acetone | 56 | Medium | A strong solvent; may be too effective, leading to low recovery. |
| Toluene | 111 | Low | May be effective if impurities are highly polar. Use with caution due to high boiling point, which could cause oiling out. |
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Antisolvent)
This technique is ideal when no single solvent has the desired solubility profile.[5] A common pair for benzoic acids is Ethanol/Water.[2]
-
Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "bad" or "antisolvent" (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This cloudiness is the beginning of precipitation.
-
Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again. At this point, the solution is perfectly saturated.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
Visualizations & Workflows
dot graph TD { A[Start: Crude Solid] --> B{Test Solubility in Various Solvents}; B --> C{Soluble in Cold Solvent?}; C --> D[Reject:Too Soluble]; C --> E{Insoluble in Cold Solvent?}; E --> F{Heat Solvent}; F --> G{Soluble in Hot Solvent?}; G --> H{Cool Solution}; H --> I{Crystals Form?}; I --> J[Select Solvent]; I --> K[Consider Mixed-Solvent System]; G --> L[Reject:Insoluble];
} Caption: Solvent selection workflow diagram.
References
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. (2002, September 17). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-ethoxybenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-ethoxy-. Retrieved from [Link]
Sources
- 1. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. angene.in [angene.in]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 258273-32-4|this compound|BLD Pharm [bldpharm.com]
- 6. 4-ethoxybenzoic acid, 619-86-3 [thegoodscentscompany.com]
- 7. Benzoic acid, 4-ethoxy- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
optimization of reaction conditions for 3-Cyano-4-ethoxybenzoic acid synthesis
Technical Support Center: Synthesis of 3-Cyano-4-ethoxybenzoic acid
Welcome to the technical support guide for the synthesis of this compound (CAS: 258273-32-4).[1][2] This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results.
Section 1: Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Q1: My yield is consistently low when synthesizing this compound from 3-bromo-4-ethoxybenzoic acid via the Rosenmund-von Braun reaction. What are the most likely causes and solutions?
Low yields in the Rosenmund-von Braun cyanation are a frequent challenge. The root cause often lies in suboptimal reaction conditions or reagent quality. This reaction involves the displacement of an aryl halide with a cyanide nucleophile, typically using copper(I) cyanide (CuCN).[3][4]
Causality & Solutions:
-
High Reaction Temperature & Side Reactions: The classic Rosenmund-von Braun reaction often requires high temperatures (150-250 °C), which can lead to thermal decomposition of starting materials or products, reducing the overall yield.[5]
-
Solvent Choice: The choice of a high-boiling polar aprotic solvent is critical. Solvents like DMF, NMP, or pyridine are commonly used to facilitate the dissolution of the copper cyanide salt and the aryl halide.[7]
-
Stoichiometry of CuCN: Using stoichiometric or even an excess of toxic CuCN can complicate product purification and raises significant safety concerns.[7][8]
-
Solution: Modern catalytic methods are preferred. A copper-catalyzed domino halide exchange-cyanation procedure developed by Buchwald and colleagues uses catalytic amounts of CuI (e.g., 10 mol%) with NaCN as the cyanide source in a less polar solvent like toluene. This approach is milder, more efficient, and simplifies purification.[9]
-
-
Catalyst Deactivation: In transition-metal-catalyzed cyanations, the catalyst can be deactivated by excess cyanide ions, which act as a poison.[10][11]
-
Solution: Employing less soluble or complexed cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide, preventing catalyst poisoning.[8][12][13] This non-toxic alternative is a significant improvement in terms of safety and reaction efficiency.[8]
-
Q2: I am observing a significant amount of 4-ethoxybenzoic acid as a byproduct. What causes this hydrodehalogenation, and how can I prevent it?
The formation of 4-ethoxybenzoic acid indicates a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom instead of the desired cyano group.
Causality & Solutions:
-
Source of Hydrogen: This side reaction requires a source of hydrogen atoms. This can be trace amounts of water in the reaction mixture, the solvent itself (especially if it has labile protons), or additives.
-
Solution: Ensure all reagents and the reaction setup are scrupulously dry. Use anhydrous solvents and dry the starting 3-bromo-4-ethoxybenzoic acid thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize the influence of atmospheric moisture.
-
-
Reaction Mechanism: In some transition-metal-catalyzed reactions, particularly with palladium, a competing reductive pathway can lead to hydrodehalogenation.[11]
-
Solution: Carefully select the catalyst and ligand system. For copper-catalyzed reactions, ensuring the copper is in the correct +1 oxidation state is crucial. If using palladium, the choice of phosphine ligand can influence the selectivity between cyanation and hydrodehalogenation.
-
Q3: My final product is contaminated with 3-carbamoyl-4-ethoxybenzoic acid. How can I avoid this hydrolysis?
The presence of the amide, 3-carbamoyl-4-ethoxybenzoic acid, is a clear indication that the nitrile group has undergone partial hydrolysis.
Causality & Solutions:
-
Presence of Water: The primary cause of nitrile hydrolysis is the presence of water, often in combination with acidic or basic conditions, especially at elevated temperatures during the reaction or workup.
-
Solution 1 (During Reaction): As mentioned previously, use anhydrous solvents and reagents. If using a cyanide source that is a hydrate (e.g., K₄[Fe(CN)₆]·3H₂O), be aware of the water being introduced and adjust conditions accordingly, perhaps by adding a dehydrating agent if compatible with the reaction.
-
Solution 2 (During Workup): When quenching the reaction and performing extractions, avoid prolonged exposure to strong acidic or basic aqueous solutions, especially when heating. Neutralize the reaction mixture carefully and proceed with the extraction promptly. If the product precipitates upon acidification, filter it quickly and wash with cold water to minimize contact time.
-
Q4: Purification of my final product is challenging. What are the best practices for isolating pure this compound?
Purification can be complicated by the product's solubility characteristics and the presence of high-boiling solvents or residual metal catalysts.
Best Practices:
-
Solvent Removal: If a high-boiling solvent like DMF or NMP was used, it must be thoroughly removed. This can be achieved by vacuum distillation or by aqueous workup where the solvent is partitioned into the aqueous phase. Washing the organic extract multiple times with brine can help remove residual DMF.
-
Aqueous Workup: After the reaction, the mixture is typically cooled, diluted with water, and then acidified (e.g., with 1 M HCl) to precipitate the carboxylic acid product.[14] The key is to adjust the pH carefully to ensure complete protonation of the carboxylate.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[14][15]
-
Recrystallization: This is the most effective method for final purification. A suitable solvent system must be identified. Common choices for benzoic acid derivatives include ethanol/water or ethyl acetate/hexane mixtures.[14] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Column Chromatography: While less common for carboxylic acids unless they are esterified, chromatography can be used if recrystallization fails. A silica gel column with a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking is a viable option.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main industrial and laboratory routes:
-
Rosenmund-von Braun Reaction (and modern variants): This is a cyanation of an aryl halide. The typical starting material is 3-bromo-4-ethoxybenzoic acid.[16] The reaction uses a copper cyanide source to replace the bromine atom with a cyano group.[3][4][7] Modern improvements use catalytic copper or palladium systems with various cyanide sources, offering milder conditions and better functional group tolerance.[9][17]
-
Sandmeyer Reaction: This route starts from an aromatic amine, such as 3-amino-4-ethoxybenzoic acid. The amine is first converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[18][19][20] This diazonium salt is then treated with copper(I) cyanide, which displaces the diazonium group to form the nitrile.[21][22]
Q2: What are the essential safety precautions when working with cyanide reagents?
Cyanide compounds are highly toxic and require strict safety protocols.
-
Engineering Controls: Always handle solid cyanide salts (e.g., NaCN, KCN, CuCN) and any reaction involving them inside a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[10]
-
Avoid Acidic Conditions: NEVER mix cyanide salts with acid. This will rapidly generate lethal hydrogen cyanide (HCN) gas.[10] All workup procedures must be performed under neutral or basic conditions until the cyanide is fully quenched or removed.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and a face shield. Use double-layered chemical-resistant gloves (e.g., nitrile).[10]
-
Emergency Preparedness: Ensure a cyanide antidote kit is available and that all lab personnel are trained in its use. Never work alone when handling cyanides.[10]
-
Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) according to your institution's safety protocols before disposal.
Q3: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): The most straightforward method to monitor the consumption of the starting material (e.g., 3-bromo-4-ethoxybenzoic acid) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can help identify the formation of byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups: the sharp C≡N stretch (around 2220-2240 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Section 3: Protocols & Data
Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Cyanation
This protocol is adapted from methodologies that utilize L-proline to promote the copper-catalyzed cyanation of aryl bromides at lower temperatures.[5]
Materials:
-
3-bromo-4-ethoxybenzoic acid
-
Copper(I) cyanide (CuCN)
-
L-proline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-ethoxybenzoic acid (1.0 eq), CuCN (1.2 eq), L-proline (1.0 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water and stir.
-
Carefully acidify the aqueous solution to a pH of ~2-3 with 1 M HCl. A precipitate should form.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by once with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexane mixture to obtain pure this compound.
Data Summary: Comparison of Cyanation Methods
| Method | Starting Material | Cyanide Source | Catalyst/Promoter | Solvent | Temperature | Typical Yield | Key Advantages |
| Classic Rosenmund-von Braun | 3-bromo-4-ethoxybenzoic acid | CuCN (stoichiometric) | None | Pyridine, DMF | 150-250 °C | Variable | Established method |
| L-Proline Promoted [5] | 3-bromo-4-ethoxybenzoic acid | CuCN | L-proline | DMF | 80-120 °C | Good to Excellent | Milder conditions, higher yield |
| Buchwald Catalytic [9] | 3-bromo-4-ethoxybenzoic acid | NaCN | CuI / diamine ligand | Toluene | ~110 °C | Excellent | Catalytic copper, milder solvent |
| Sandmeyer Reaction [18][21] | 3-amino-4-ethoxybenzoic acid | CuCN | NaNO₂ / HCl | Water / Acid | 0-5 °C then heat | Good | Utilizes different starting material |
| Pd-Catalyzed [8][13] | 3-bromo-4-ethoxybenzoic acid | K₄[Fe(CN)₆] | Pd catalyst (e.g., Pd(OAc)₂) | DMF, NMP | 120-140 °C | Good to Excellent | Uses non-toxic cyanide source |
Section 4: Visualizations
Reaction and Troubleshooting Pathway
The following diagram illustrates the primary synthesis pathway for the Rosenmund-von Braun reaction and highlights the points where common problems such as hydrolysis and hydrodehalogenation can occur.
Caption: Key reaction pathway and common side reactions.
Troubleshooting Logic Flow
This diagram provides a logical flow for diagnosing and solving low yield issues.
Caption: A logical guide to troubleshooting low reaction yields.
References
-
Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed. [Link]
-
Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source | Organic Letters - ACS Publications. [Link]
-
Rosenmund–von Braun reaction - Wikipedia. [Link]
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. [Link]
-
Chapter 1 - Shodhganga. [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. [Link]
-
Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors - SciSpace. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Rosenmund-von Braun Reaction - SynArchive. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
-
Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google P
-
3-bromo-4-ethoxybenzoic acid (C9H9BrO3) - PubChemLite. [Link]
-
This compound | C10H9NO3 | CID 17902937 - PubChem - NIH. [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | ACS Catalysis - ACS Publications. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. [Link]
- WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google P
-
This compound - Protheragen. [Link]
-
3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520 - PubChem - NIH. [Link]
- US7595417B2 - Cyanation of aromatic halides - Google P
-
Cyanation – Knowledge and References - Taylor & Francis. [Link]
Sources
- 1. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. PubChemLite - 3-bromo-4-ethoxybenzoic acid (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 22. Sandmeyer Reaction [organic-chemistry.org]
preventing decomposition of 3-Cyano-4-ethoxybenzoic acid during reaction
Welcome to the technical support center for 3-Cyano-4-ethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and optimize your reaction outcomes.
Troubleshooting Guide: Preventing Decomposition in Reactions
This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I suspect the starting material is degrading. What are the most likely decomposition pathways for this compound?
Answer:
This compound possesses three potentially labile functional groups: a nitrile, a carboxylic acid, and an ethoxy ether. The stability of each is highly dependent on the reaction conditions, particularly pH and temperature. Understanding these pathways is the first step in troubleshooting yield loss.
The primary decomposition routes are:
-
Hydrolysis of the Nitrile Group: The cyano (-CN) group can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This reaction is catalyzed by both acidic and basic conditions, typically accelerated by heat.[1][2][3] Harsh conditions, such as refluxing in strong acid or base, can drive this process to completion.[2][3]
-
Decarboxylation of the Carboxylic Acid: Aromatic carboxylic acids can lose carbon dioxide (CO₂) in a process called decarboxylation. While this often requires high temperatures (200-300 °C) or specific catalysts, the presence of certain substituents on the aromatic ring can influence the reaction's facility.[4][5]
-
Cleavage of the Ethoxy Ether: The ethoxy (-OCH₂CH₃) group is generally stable, but can be cleaved under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI, to yield a phenol.[6][7][8][9] This reaction is also often temperature-dependent.
The following diagram illustrates these potential decomposition pathways:
Caption: Potential decomposition pathways of this compound.
Question 2: I'm performing an amide coupling reaction using a carbodiimide reagent and observing significant byproduct formation. What could be going wrong?
Answer:
Amide coupling reactions, while common, can present challenges. With this compound, several issues can arise:
-
Side Reactions of Coupling Additives: Additives like HOBt or HOAt are used to suppress racemization and improve efficiency by forming an active ester. However, under prolonged reaction times or elevated temperatures, these can also be involved in side reactions.
-
Elevated Temperature Issues: A documented amide coupling with this compound involved heating to 130 °C.[10] While this may be necessary for some substrates, such a high temperature can promote the decomposition pathways mentioned in Question 1, especially if the reaction medium is even slightly acidic or basic.
Troubleshooting Steps:
-
Optimize Reagent Addition: Add the carbodiimide to your solution of this compound and the coupling additive (e.g., HOBt) first, allow the active ester to form (typically 15-30 minutes at room temperature), and then add your amine.
-
Control the Temperature: If possible, run the reaction at a lower temperature (0 °C to room temperature) for a longer period. Only resort to heating if no reaction is observed.
-
Choose the Right Coupling Reagent: For difficult couplings, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) based reagents, which can be more efficient and require milder conditions.[11]
Question 3: I need to perform a reaction under strongly basic conditions. How can I protect the carboxylic acid and nitrile groups?
Answer:
Strongly basic conditions will likely lead to the hydrolysis of the nitrile group and deprotonation of the carboxylic acid, potentially followed by other reactions. Protecting these functional groups is a viable strategy.
-
Protecting the Carboxylic Acid: The most common way to protect a carboxylic acid is to convert it into an ester.[12]
-
Methyl or Ethyl Esters: These are robust but require harsh conditions for removal (saponification with strong base or acid hydrolysis), which could affect other parts of your molecule.
-
tert-Butyl (t-Bu) Esters: These are an excellent choice as they are stable to many nucleophilic and basic conditions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid).[13]
-
Benzyl (Bn) Esters: These are also widely used and can be removed by hydrogenolysis (H₂/Pd-C), a very mild method that is orthogonal to many other protecting groups.[14]
-
-
Protecting the Nitrile Group: The nitrile group is generally less reactive than other functional groups and is often not protected. However, if hydrolysis is a significant concern, you might consider converting it to a different functional group that can be later regenerated, though this adds complexity to your synthesis.
The following workflow illustrates a protection strategy for reactions under basic conditions:
Caption: Workflow for protecting the carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It should be stored in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Q2: Is this compound stable in common organic solvents?
A: Yes, it is generally stable in common aprotic organic solvents like DMF, DMSO, THF, and dichloromethane at room temperature. However, in protic solvents, especially at elevated temperatures, its stability may be compromised depending on the pH.
Q3: Can I perform a reaction that requires high heat with this compound?
A: While some reactions with this compound have been performed at elevated temperatures (e.g., 130 °C),[10] it is crucial to be aware of the potential for decarboxylation and hydrolysis. If high heat is necessary, it is recommended to keep the reaction time as short as possible and to work under anhydrous and inert conditions.
Q4: How do the electron-withdrawing cyano group and electron-donating ethoxy group affect the reactivity of the carboxylic acid?
A: The electron-withdrawing cyano group will increase the acidity of the carboxylic acid proton, making it more reactive in acid-base chemistry. The electron-donating ethoxy group has an opposing effect, but the overall electronic nature of the ring will influence the ease of reactions like amide coupling.
Summary of Recommended Reaction Conditions
| Reaction Type | pH | Temperature | Solvent | Key Considerations |
| Amide Coupling | Neutral to slightly basic | 0 °C to RT (heating as a last resort) | Aprotic (DMF, DCM) | Use of coupling additives (HOBt); consider HATU for difficult couplings.[11][15] |
| Reactions with Strong Bases | Basic | As low as possible | Aprotic (THF, Dioxane) | Protection of the carboxylic acid as a t-butyl or benzyl ester is highly recommended.[12][13][14] |
| Reactions with Strong Acids | Acidic | Avoid high temperatures | Anhydrous, non-nucleophilic | High risk of nitrile hydrolysis and/or ether cleavage.[2][3][6][7][8][9] |
References
-
Hydrolysis of Nitriles. Organic Synthesis. [Link]
- Process for the decarboxylation-oxidation of benzoic acid compounds.
-
Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
-
Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]
- Process for hydrolysis of nitriles.
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]
-
Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ScienceDirect. [Link]
-
Protecting Groups. University of Illinois. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
This compound. PubChem - NIH. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
-
Photochemical Cleavage of Benzylic C-O Bond Facilitated by an Ortho or Meta Amino Group. ACS Publications. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
4-hydroxybenzoic acid. OECD. [Link]
-
Protective Groups In Organic Synthesis. VDOC.PUB. [Link]
-
Cyano groups – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. hepatochem.com [hepatochem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. growingscience.com [growingscience.com]
Technical Support Center: Navigating the Scale-Up of 3-Cyano-4-ethoxybenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-Cyano-4-ethoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the common challenges encountered during the production of this key chemical intermediate. Our focus is on not just what to do, but why certain experimental choices are critical for a successful and safe scale-up.
Introduction to Synthetic Strategies
The large-scale synthesis of this compound typically proceeds through one of two primary routes, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, cost considerations, and the safety infrastructure in place.
-
The Sandmeyer Reaction Route: This classic transformation involves the diazotization of an aromatic amine followed by cyanation. It is a powerful method for introducing a cyano group onto an aromatic ring.[1][2]
-
The Nucleophilic Aromatic Substitution (SNAr) Route: This approach typically involves the displacement of a halide from an activated aromatic ring with a cyanide source, often catalyzed by a transition metal.
This guide will address the potential pitfalls in both pathways and the subsequent hydrolysis step if the synthesis proceeds via a nitrile precursor to the final carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your process development and scale-up efforts.
Part 1: The Cyanation Step (Sandmeyer and SNAr Routes)
Question 1: My Sandmeyer reaction is giving low yields and a significant amount of tar-like byproducts. What's going wrong?
Answer: This is a common issue in Sandmeyer reactions, especially during scale-up, and it usually points to a few key areas:
-
Diazonium Salt Instability: The diazonium salt intermediate is often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and cyanation steps.[3] Poor temperature control in a large reactor can lead to decomposition of the diazonium salt, resulting in the formation of phenols and other undesirable byproducts.
-
Inefficient Mixing: As the reaction volume increases, achieving homogenous mixing becomes more challenging. Localized "hot spots" or areas of high reagent concentration can accelerate decomposition. Ensure your reactor is equipped with an appropriate agitator and that the addition of reagents is done slowly and sub-surface if possible.
-
Purity of Starting Amine: Impurities in the starting 3-amino-4-ethoxybenzoic acid can interfere with the diazotization process, leading to incomplete reaction and side product formation.
Question 2: I'm observing inconsistent results and poor conversion in my palladium-catalyzed cyanation of 3-bromo-4-ethoxybenzoic acid. What should I investigate?
Answer: Palladium-catalyzed cyanations are powerful but can be sensitive to several factors, particularly on a larger scale. Here's a checklist of what to investigate:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using Pd/C, the catalyst may need to be activated.[4] The choice of ligand is also critical and can significantly impact the reaction's efficiency.[5][6]
-
Cyanide Source: The nature of the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], NaCN) can affect the reaction rate and selectivity.[4][7] Some cyanide sources, like Zn(CN)₂, may be less prone to generating high concentrations of free cyanide in solution, which can be beneficial.
-
Solvent and Base: The choice of solvent and base is crucial for catalyst stability and reaction kinetics. A screening of different solvents and bases may be necessary to find the optimal conditions for your specific substrate.[4]
-
Water Content: The presence of water can have a significant impact on the reaction, sometimes beneficially.[4] However, excess water can lead to hydrolysis of the nitrile product or catalyst deactivation.
Question 3: We are having safety concerns with the use of large quantities of sodium or potassium cyanide. Are there safer alternatives?
Answer: Yes, the handling of highly toxic cyanide salts is a major concern in industrial settings.[8][9] Several strategies can mitigate this risk:
-
Less Toxic Cyanide Sources: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic and more stable alternative to simple alkali metal cyanides.[4]
-
In Situ Generation of Cyanide: While more complex, some processes generate the cyanide reagent in situ, avoiding the need to handle large quantities of the toxic material directly.
-
Alternative Synthetic Routes: A patented method suggests the conversion of a 3-formyl group to a cyano group, which avoids the use of highly toxic cyanides altogether.[10][11][12]
-
Continuous Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor can significantly improve safety by minimizing the amount of hazardous material present at any given time.[13][14][15]
| Cyanide Source | Relative Toxicity | Common Applications | Scale-Up Considerations |
| NaCN, KCN | High | Sandmeyer, SNAr | Strict safety protocols required.[8][9] |
| Zn(CN)₂ | Moderate | SNAr | Often used in Pd-catalyzed reactions.[4] |
| K₄[Fe(CN)₆] | Low | SNAr | A safer alternative, but may require different reaction conditions.[4] |
| TMSCN | High (releases HCN) | Various | Often used in specific laboratory-scale reactions.[13] |
Part 2: The Hydrolysis Step
Question 4: My nitrile hydrolysis to the carboxylic acid is incomplete, or I'm seeing amide byproduct formation. How can I drive the reaction to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid typically proceeds through an amide intermediate.[16] Incomplete hydrolysis is a common issue.
-
Reaction Conditions: Both acidic and alkaline hydrolysis require heating, often under reflux, for an extended period.[16][17] Ensure you are using a sufficiently strong acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH, KOH) and that the reaction time and temperature are adequate.
-
Solubility: The starting nitrile may have poor solubility in the aqueous acidic or basic solution, especially at larger scales.[18] The use of a co-solvent like ethanol can improve solubility and reaction rates.
-
Biocatalysis: For a milder and more selective approach, enzymatic hydrolysis using nitrilases can directly convert the nitrile to the carboxylic acid, often under ambient conditions.[19][20] This can be particularly advantageous for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for scaling up a cyanation reaction? A1: Safety is paramount when working with cyanides. Key precautions include:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably a walk-in fume hood or a dedicated, enclosed reactor system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[9]
-
Emergency Preparedness: An emergency plan should be in place, and an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be readily available.[8] All personnel must be trained in its use.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations.
Q2: How can I effectively monitor the progress of my reaction during scale-up? A2: Real-time reaction monitoring is crucial for process control.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of the reaction mixture. It can be used to track the disappearance of starting materials and the appearance of the product and any impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction's progress.
Q3: What are the most likely impurities in my final this compound product? A3: The impurity profile will depend on your synthetic route:
-
From Sandmeyer Reaction: Unreacted 3-amino-4-ethoxybenzoic acid, 3-hydroxy-4-ethoxybenzoic acid (from diazonium salt decomposition), and potentially residual copper salts.
-
From SNAr Reaction: Unreacted 3-halo-4-ethoxybenzoic acid, and residual palladium or nickel catalyst.
-
From Incomplete Hydrolysis: The corresponding amide, 3-cyano-4-ethoxybenzamide.
Q4: What is the best way to purify the final product on a large scale? A4: Recrystallization is typically the most effective method for purifying the crude this compound. A suitable solvent system, such as an ethanol/water or acetic acid/water mixture, will need to be developed to provide good recovery and high purity.
Experimental Protocols
Protocol 1: Sandmeyer Reaction for this compound (Illustrative Lab-Scale)
-
Diazotization: In a jacketed reactor cooled to 0-5 °C, dissolve 3-amino-4-ethoxybenzoic acid in an aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyanation: In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).
-
Filter the mixture to remove any solids.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration and recrystallize from an appropriate solvent system.
Protocol 2: Alkaline Hydrolysis of a Nitrile Precursor
-
Reaction Setup: Charge the nitrile precursor and an aqueous solution of sodium hydroxide into a reactor equipped with a reflux condenser.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC until the starting material is consumed.[16][17]
-
Work-up: Cool the reaction mixture to room temperature.
-
If the product is soluble, carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Visualizing the Process
Diagram 1: Key Synthetic Pathways
Caption: Overview of the main synthetic routes to this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Cyanation
Caption: A decision tree for troubleshooting common issues in cyanation reactions.
References
-
Hawker, D. D., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Retrieved from [Link]
-
Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
MDPI. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
YouTube. (2024). Cyanation reaction safety. Retrieved from [Link]
-
Organic Synthesis International. (2014). Cyanation of Aryl Halides. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Semantic Scholar. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
-
NIH. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from [Link]
-
PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
-
PubMed. (2011). Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks for donor-acceptor conjugated systems. Retrieved from [Link]
- Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 11. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 12. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Cyano-4-ethoxybenzoic acid
Welcome to the technical support center for the purification of 3-Cyano-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide robust, field-proven methodologies to achieve high purity. Our focus is on explaining the "why" behind each step, ensuring a deep understanding of the purification principles.
I. Understanding the Compound: Physicochemical Properties
Before embarking on any purification strategy, a thorough understanding of the target molecule's properties is paramount. This compound is a substituted aromatic carboxylic acid.[1][2][3] Its key features influencing purification are:
-
Acidic Carboxyl Group (-COOH): This is the primary handle for purification. Its ability to be deprotonated to a water-soluble carboxylate salt is the foundation of acid-base extraction.[4][5][6][7][8]
-
Aromatic Ring System: The planar, rigid structure of the benzene ring facilitates efficient packing into a crystal lattice, making recrystallization a viable purification method.[9]
-
Polar Substituents (-CN, -O-Et): The cyano and ethoxy groups contribute to the molecule's overall polarity, influencing its solubility in various organic solvents.[10]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| Appearance | Solid, often a white crystalline powder | [2][11] |
| Purity (Typical) | ≥98% (Commercial) | [2] |
| Storage | Room temperature, sealed in a dry environment | [12] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
FAQ 1: My crude product is an oil and won't solidify. What should I do?
Probable Cause: This is often due to the presence of significant amounts of solvent or low-melting impurities that are disrupting the crystal lattice formation.
Recommended Solution:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Gentle heating may be necessary, but avoid high temperatures to prevent decomposition.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. This can often "shock" the compound into crystallizing while dissolving some of the impurities.
-
Initiate Crystallization: If you have a small amount of pure material, "seed" the oil with a few crystals to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
FAQ 2: After acid-base extraction, my yield of recovered this compound is very low. Why?
Probable Causes & Solutions:
-
Incomplete Extraction into the Aqueous Layer:
-
Insufficient Base: Ensure you are using a sufficient molar excess of a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to fully deprotonate the carboxylic acid.[5][6]
-
Inadequate Mixing: Vigorously shake the separatory funnel to ensure intimate contact between the organic and aqueous layers.
-
-
Incomplete Precipitation from the Aqueous Layer:
-
Incorrect pH: After extraction, the aqueous layer must be acidified to a pH well below the pKa of the carboxylic acid to ensure complete precipitation. Use a strong acid like HCl and check the pH with litmus paper or a pH meter. A slight excess of acid is often beneficial.[5]
-
Premature Filtration: Allow sufficient time for the precipitate to fully form. Cooling the solution in an ice bath can decrease the solubility of the product and improve recovery.[6]
-
-
Emulsion Formation:
-
Cause: Vigorous shaking can sometimes lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which can trap your product.
-
Solution: To break an emulsion, you can add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and helps to separate the layers.
-
FAQ 3: The melting point of my purified product is broad and lower than expected. What does this indicate?
Probable Cause: A broad and depressed melting point is a classic indicator of impurities remaining in your sample.
Recommended Solutions:
-
Repeat Purification: The most straightforward solution is to repeat the purification step. If you performed a recrystallization, you may need to perform a second one.
-
Change Purification Method: If recrystallization is not effective, consider using acid-base extraction to remove different types of impurities.[4][7][8][13]
-
Solvent Choice for Recrystallization: The choice of solvent is critical for effective recrystallization.[14] You may need to screen different solvents or solvent systems (e.g., ethanol/water, toluene) to find the optimal conditions for your specific impurity profile.
FAQ 4: What are the likely impurities in my crude this compound?
Probable Impurities: The impurities will largely depend on the synthetic route used. Common possibilities include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Incomplete Reactions: Side-products from incomplete oxidation or hydrolysis steps can be present.[14] For instance, if the synthesis involves the oxidation of a corresponding alkylbenzene, you might have residual alcohol or aldehyde intermediates.[14]
-
Byproducts from Side Reactions: Over-oxidation can lead to ring cleavage.[14] If the synthesis starts from a phthalonitrile derivative, you could have related amide or dinitrile impurities.[15]
III. Detailed Purification Protocols
The following are detailed, step-by-step protocols for the most effective methods of purifying crude this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities.[4][5][6][7][8] The principle lies in the differential solubility of the acidic compound and its corresponding salt.
Caption: Workflow for Acid-Base Extraction Purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (a weak base) or a 1M solution of sodium hydroxide (a strong base).[5][6] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂).
-
Separation: Allow the layers to separate. The deprotonated product, sodium 3-cyano-4-ethoxybenzoate, will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[4][7]
-
Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask. For thorough extraction, you may wish to wash the organic layer with a fresh portion of the basic solution and combine the aqueous layers.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH < 2, check with litmus paper). The this compound will precipitate out as a solid.[5]
-
Collection and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product thoroughly, for example, in a vacuum oven.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[9][14]
Caption: General Workflow for Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic carboxylic acids, common choices include ethanol, methanol, water, or mixtures like ethanol/water.[16] A small-scale solvent screen is highly recommended.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is ideal). Continue adding small portions of hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven.
IV. Characterization of Purified Product
After purification, it is essential to assess the purity of the this compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indication of high purity.
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities. For example, the ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the ethoxy group, and the carboxylic acid proton. The IR spectrum should display characteristic absorptions for the nitrile (C≡N), carbonyl (C=O), and hydroxyl (O-H) functional groups.
By following these guidelines and understanding the principles behind each technique, researchers can confidently and effectively purify crude this compound for their downstream applications.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Google Patents. (n.d.). US1686913A - Purification of benzoic acid and its derivatives.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Bureau of Standards. (1951). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 47(4), 253-259. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
- European Patent Office. (1999). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives.
Sources
- 1. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 258273-32-4|this compound|BLD Pharm [bldpharm.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Crystallization & Filtration of 3-Cyano-4-ethoxybenzoic acid
Welcome to the technical support center for the crystallization and filtration of 3-Cyano-4-ethoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the isolation of this compound. Poor filterability is a common and frustrating bottleneck, often stemming from suboptimal crystal morphology. Here, we address these challenges in a practical, question-and-answer format, grounding our advice in the core principles of crystallization science.
Frequently Asked Questions (FAQs)
Q1: My filtration of this compound is extremely slow. What is the most likely cause?
Slow filtration is almost always a direct consequence of the crystal's physical properties, primarily small particle size and undesirable shape (morphology). For many organic compounds, including benzoic acid derivatives, this manifests as fine, needle-like crystals (acicular habit). These needles tend to interlock and form a dense, compact filter cake with low permeability, making it difficult for the mother liquor to pass through.
The underlying cause of this morphology is typically rapid nucleation driven by high supersaturation during the crystallization process. When the solution is supersaturated too quickly, countless tiny nuclei form simultaneously, leaving insufficient solute for them to grow into larger, more robust crystals.
Q2: What is "crystal habit" and how does it affect filterability?
Crystal habit refers to the external shape of a crystal. While the internal crystal lattice is fixed for a given compound, the external shape can vary significantly based on the crystallization conditions. An "ideal" habit for filtration is typically a larger, more uniform, and roughly equant (cube-like or spherical) shape. This is because these shapes pack less efficiently, creating a porous filter cake with channels that allow liquid to drain easily. In contrast, habits like needles or plates lead to poor filtration performance.
Q3: Can impurities affect the filtration of my product?
Absolutely. Impurities can have a profound and often unpredictable impact on crystal growth. They can act as nucleation inhibitors or promoters. More commonly, they can adsorb onto specific growing faces of the crystal, inhibiting growth in that direction and leading to a change in habit. For instance, an impurity might selectively bind to the faces that would otherwise grow slowest, resulting in the formation of thin plates or long needles instead of more equant crystals. Even small amounts of a persistent impurity can dramatically hinder filtration performance.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving poor filterability.
Initial Diagnosis: Characterize Your Crystals
Before you can fix the problem, you must understand it. The first step is to visualize your current crystals.
Protocol 1: Basic Crystal Visualization
-
After crystallization but before filtration, use a pipette to draw a small sample of the slurry.
-
Place one drop on a microscope slide and cover with a coverslip.
-
Observe the crystals under a light microscope at 40x and 100x magnification.
-
Observe: Are the crystals small and fine? Are they long and thin (needles)? Is there a wide distribution of sizes?
This simple check will confirm if crystal morphology is the root cause of your filtration issue.
Logical Troubleshooting Workflow
The diagram below outlines a decision-making process for improving crystal filterability.
Caption: A decision tree for troubleshooting poor filtration.
Core Strategy: Controlling Supersaturation
Supersaturation is the primary driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. The key to forming larger, filterable crystals is to control the rate at which supersaturation is generated. A slow, controlled rate favors crystal growth over nucleation.
Q4: How can I slow down the rate of supersaturation in a cooling crystallization?
The most direct method is to slow down the cooling rate. A rapid temperature drop causes a sudden, high level of supersaturation, leading to a "crash" of fine particles.
Protocol 2: Controlled Cooling Crystallization
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., isopropanol, ethanol) at an elevated temperature (e.g., 70-75 °C) to ensure complete dissolution. Use a minimal amount of solvent to create a concentrated solution.
-
Controlled Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly. A programmed cooling ramp is ideal. If not available, cool in stages:
-
Cool from 75 °C to 50 °C over 1 hour.
-
Hold at 50 °C for 30 minutes (aging).
-
Cool from 50 °C to 20 °C over 2 hours.
-
Cool from 20 °C to 0-5 °C over 1 hour.
-
-
Aging: Hold the slurry at the final temperature for at least 1-2 hours with gentle agitation. This "aging" period allows smaller particles to dissolve and redeposit onto larger crystals (a phenomenon known as Ostwald Ripening), improving the overall particle size distribution.
-
Filtration: Proceed with filtration. You should observe a significant improvement in filtration time.
Q5: What is an anti-solvent crystallization and can it help?
Yes, this is a very powerful technique. An anti-solvent is a solvent in which your compound has very low solubility but is miscible with your primary solvent. Adding an anti-solvent to a solution of your compound reduces the overall solubility of the solute, thereby generating supersaturation. Because the addition can be precisely controlled, it offers an excellent way to manage the rate of supersaturation.
Table 1: Solvent & Anti-Solvent Systems for Benzoic Acid Derivatives
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Comments |
| Isopropanol (IPA) | Heptane or Hexane | A common, effective system. Heptane is generally preferred for safety. |
| Ethanol | Water | Can be effective, but may require careful control to avoid oiling out. |
| Acetone | Water | High potential for rapid crashing; requires very slow addition. |
| Tetrahydrofuran (THF) | Heptane | Good system, but be mindful of peroxide formation in THF. |
Protocol 3: Solvent / Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable primary solvent (e.g., Isopropanol) at room temperature or slightly elevated temperature.
-
Controlled Addition: Begin adding the anti-solvent (e.g., Heptane) dropwise with steady agitation.
-
Monitor for Nucleation: Observe the solution closely. The point at which it becomes persistently cloudy is the nucleation point.
-
Slow Addition Post-Nucleation: Once nucleation occurs, continue adding the anti-solvent at a very slow rate. This ensures the existing nuclei grow rather than creating a new wave of nucleation.
-
Aging: After the full volume of anti-solvent is added, allow the slurry to stir gently for 1-2 hours to mature.
-
Filtration: Proceed with filtration.
Caption: A workflow for the anti-solvent crystallization method.
Q6: Does stirring speed (agitation) matter?
Yes, profoundly. Agitation affects heat and mass transfer within the crystallizer.
-
Too little agitation: Leads to poor heat transfer and localized areas of high supersaturation, causing excessive nucleation.
-
Too much agitation: High shear forces can break existing crystals (secondary nucleation), creating a large population of fines that will ruin filterability.
The goal is gentle, bulk movement of the slurry that keeps the crystals suspended without causing significant impact or shear. Using a large, low-speed impeller (like a paddle or anchor stirrer) is often preferable to a small, high-speed magnetic stir bar.
References
- Principles of Crystallization: "Crystallization," Chapter 12 in Perry's Chemical Engineers' Handbook, 9th ed. McGraw-Hill. (Provides fundamental principles of supersaturation, nucleation, and growth). [Link: https://www.accessengineeringlibrary.com/content/book/9780071833489]
- Solvent Effects on Crystal Habit: A. S. Myerson, Handbook of Industrial Crystallization, 2nd ed. Butterworth-Heinemann, 2002. (Discusses how solvent choice and interactions influence crystal morphology). [Link: https://www.sciencedirect.
- Ostwald Ripening: A. E. Nielsen and J. Christoffersen, "The Mechanisms of Crystal Growth and Dissolution," in Biological Mineralization and Demineralization, Springer, 1982. (Explains the thermodynamic principles behind crystal aging and size distribution improvement). [Link: https://link.springer.com/chapter/10.1007/978-3-642-68194-4_3]
- Filtration Theory: "Filtration," Chapter 11 in Unit Operations of Chemical Engineering, 7th ed. McGraw-Hill, 2005. (Details the theory behind cake filtration and the impact of particle size and shape on filtration rates). [Link: https://www.accessengineeringlibrary.com/content/book/9780073132530]
Technical Support Center: Resolving Peak Broadening in the NMR Spectrum of 3-Cyano-4-ethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for peak broadening observed in the Nuclear Magnetic Resonance (NMR) spectrum of 3-Cyano-4-ethoxybenzoic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your analytical work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why are the aromatic and ethoxy peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
Peak broadening in the NMR spectrum of this compound can stem from a variety of factors, ranging from basic sample preparation and instrument settings to more complex chemical phenomena inherent to the molecule's structure.[1] This guide will walk you through a systematic approach to diagnosing and resolving the issue.
Level 1 Troubleshooting: Foundational Checks
Before delving into complex chemical explanations, it's crucial to rule out common experimental errors. These are often the most frequent culprits of poor spectral quality.
Is Your Sample Preparation Optimal?
Poor sample preparation is a leading cause of broad NMR peaks.[2] Here’s what to look for:
-
Concentration: Highly concentrated samples can lead to intermolecular interactions, such as aggregation or hydrogen bonding, which can cause peak broadening.[3] Carboxylic acids, in particular, are prone to forming hydrogen-bonded dimers.[4]
-
Solubility: Ensure your compound is fully dissolved in the deuterated solvent. Microscopic, undissolved particles will disrupt the magnetic field homogeneity, leading to broad lines.[2][5]
-
Purity: Impurities, especially paramagnetic metal ions, are notorious for causing significant line broadening.[6][7] Even trace amounts can have a dramatic effect. Dissolved oxygen, which is paramagnetic, can also contribute to this issue.[8]
Troubleshooting Protocol: Sample Preparation
-
Dilution Series: Prepare a series of samples with decreasing concentrations to see if the peak shape improves.
-
Solvent Selection: If solubility is an issue, consider a different deuterated solvent. For carboxylic acids, solvents like DMSO-d₆ or Methanol-d₄ can be effective.[2][9] The choice of solvent can influence chemical shifts and peak resolution.[10][11]
-
Filtration: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your sample for several minutes before capping the NMR tube.[8]
Are Your Spectrometer Settings Correct?
Incorrect instrument settings can easily be mistaken for a sample problem.
-
Shimming: The process of "shimming" corrects for inhomogeneities in the static magnetic field (B₀).[12] Poor shimming is a very common reason for broad, distorted peaks.[2][13]
-
Locking: The spectrometer must be "locked" onto the deuterium signal of your solvent to ensure field stability during acquisition. An unstable lock will result in broad and distorted lineshapes.[5]
Troubleshooting Protocol: Spectrometer Settings
-
Re-shimming: Always shim the spectrometer for each new sample. Modern spectrometers have automated shimming routines that are usually sufficient. However, manual shimming of the Z1 and Z2 shims can often improve resolution further.[14][15][16]
-
Check the Lock: Ensure a stable lock signal throughout the experiment. If the lock level is fluctuating, it could indicate a problem with the sample, the lock channel, or the instrument's temperature stability.
Level 2 Troubleshooting: Investigating Chemical Phenomena
If the foundational checks do not resolve the peak broadening, the cause may be related to the chemical behavior of this compound in solution.
Could Chemical Exchange Be the Culprit?
Chemical exchange occurs when a nucleus moves between two or more different magnetic environments.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening.[3] For this compound, two primary exchange processes are likely:
-
Carboxylic Acid Dimerization: Carboxylic acids can exist in equilibrium between a monomeric and a hydrogen-bonded dimeric form. The protons in these two states have different chemical shifts. If the exchange between them is at an intermediate rate, the resulting NMR peak will be broad.
-
Proton Exchange with Trace Water: The acidic proton of the carboxylic acid can exchange with protons from any trace water in the solvent.[17][18] This can broaden not only the carboxylic acid proton signal but also the water peak.
Troubleshooting Workflow: Diagnosing Chemical Exchange
Caption: A workflow for diagnosing chemical exchange phenomena.
Experimental Protocol: Variable Temperature (VT) NMR
Variable Temperature (VT) NMR is a powerful tool for studying dynamic processes.[19][20]
-
High-Temperature Experiment: Gradually increase the sample temperature in increments of 10-20 K and acquire a spectrum at each step. If the peaks sharpen and coalesce into a single set of signals, it indicates that you are moving into the fast exchange regime.[19]
-
Low-Temperature Experiment: If your instrument and solvent allow, cool the sample in 10-20 K increments. If the broad peaks resolve into two distinct sets of sharp signals, this confirms that you are entering the slow exchange regime and that multiple species are present at room temperature.[21]
Data Interpretation: VT-NMR for this compound
| Temperature | Expected Observation for Dimer Exchange | Interpretation |
| Low Temp | Two distinct sets of sharp peaks | Slow exchange: Monomer and dimer are observed separately. |
| Room Temp | Broad, poorly resolved peaks | Intermediate exchange: The rate of monomer-dimer interconversion is on the NMR timescale. |
| High Temp | One set of sharp, averaged peaks | Fast exchange: The interconversion is too rapid for the NMR to distinguish between the two states.[22] |
Level 3 Troubleshooting: Advanced Considerations
Could Paramagnetic Impurities Be Present?
As mentioned, paramagnetic impurities can cause severe line broadening.[23][24] These are often introduced through:
-
Contaminated glassware.
-
Spatulas used for sample transfer.
-
Reagents used in the synthesis of the compound.
If you suspect paramagnetic contamination, it can be difficult to remove. Re-purification of the sample, for instance, by recrystallization, may be necessary. Ensure all glassware is scrupulously clean.
Is Molecular Aggregation Occurring?
Beyond simple dimerization, aromatic carboxylic acids can sometimes form larger aggregates, especially at higher concentrations. This increases the effective molecular weight and slows down molecular tumbling in solution, leading to shorter T2 relaxation times and broader peaks.[3] The dilution studies mentioned in Level 1 are the best way to diagnose this issue.
Summary and Key Takeaways
Resolving peak broadening is a process of systematic elimination.
Troubleshooting Logic Diagram
Caption: A logical progression for troubleshooting NMR peak broadening.
By following this guide, from simple sample preparation checks to more advanced techniques like Variable Temperature NMR, you can effectively diagnose and resolve the issue of peak broadening for this compound and other challenging molecules.
References
- What Causes NMR Peak Broadening? - Chemistry For Everyone. (n.d.).
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. (n.d.).
- Shimming: Theory and Practice. Bio-NMR Core. (n.d.).
- How to manual shim. UMass Nuclear Magnetic Resonance (NMR) Labs. (2017, July 9).
- Paramagnetic NMR. (n.d.).
- Technical Support Center: Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem. (n.d.).
- SHIMMING AN NMR MAGNET. (1991, December 17).
- Shimming and locking. (2006, June 15).
- Shimming - NESG Wiki. (2009, December 9).
- Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- How Does Temperature Affect NMR? - Chemistry For Everyone. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. (n.d.).
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. (n.d.).
- Why might an NMR spectrum show broad peaks? TutorChase. (n.d.).
- Variable Temperature NMR Spectroscopy. Magnetic Resonance. (n.d.).
- Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2019, November 9).
- How Do Paramagnetic Substances Affect NMR? - Chemistry For Everyone. (n.d.).
- Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.).
- Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2019, November 9).
- 1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7).
- NMR at Low and Ultra-Low Temperatures. (n.d.).
- Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. (2018, October 13).
- Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. (2019, June 5).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- NMR Peak Broadening : r/Chempros - Reddit. (2023, October 3).
- Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon. PubMed. (n.d.).
- Solution NMR methods for structural and thermodynamic investigation of nanoparticle adsorption equilibria. RSC Publishing. (2022, May 10).
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. (2020, May 4).
- Question on H NMR spectrum of carboxylic acid / carboxylate mixtures : r/Chempros - Reddit. (2024, January 6).
- 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands in... ResearchGate. (n.d.).
- NMR line broadening techniques - Wikipedia. (n.d.).
- Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. (n.d.).
- Carboxylic Acid Spectroscopy. Oregon State University. (2020, February 7).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Spectroscopy Tutorial: Examples. (n.d.).
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
- Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. (2023, January 26).
- Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex. ChemRxiv. (n.d.).
- 4-Ethoxybenzoic acid. PubChem. (n.d.).
- This compound. PubChem. (n.d.).
- 3-Ethoxybenzoicacid | C9H10O3 | MD Topology | NMR | X-Ray. (n.d.).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. rsc.org [rsc.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. lsa.umich.edu [lsa.umich.edu]
- 13. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 14. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 15. How to manual shim | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 16. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 19. youtube.com [youtube.com]
- 20. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 21. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 23. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. vibgyorpublishers.org [vibgyorpublishers.org]
strategies to minimize byproduct formation in 3-Cyano-4-ethoxybenzoic acid reactions
Welcome to the technical support center for the synthesis of 3-Cyano-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you optimize your reaction outcomes and minimize byproduct formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to the two key transformations in a likely synthesis route: the etherification of a 4-hydroxybenzoate derivative and the introduction of the cyano group.
A. Inefficient Williamson Ether Synthesis:
The formation of the ethoxy group is typically achieved via a Williamson ether synthesis, which is an SN2 reaction. Low efficiency here can be due to:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, a significant portion of the starting material will remain unreacted.[1]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions.[1][2]
-
Poor Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. Aprotic polar solvents are generally preferred.[1]
Troubleshooting Steps:
-
Base Selection: Ensure you are using at least one equivalent of a suitable base. For phenols, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1][3] For sensitive substrates, K₂CO₃ is a good starting point.
-
Alkylating Agent: Use a primary alkyl halide like iodoethane or ethyl bromide. Iodoethane is more reactive and may improve yields. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[3][4]
-
Solvent: Switch to an aprotic polar solvent like DMF or acetonitrile to enhance the reaction rate.[1]
-
Temperature and Time: Monitor the reaction by TLC. If it is sluggish, gradually increase the temperature (typically 50-80 °C) and/or extend the reaction time.[1]
B. Inefficient Cyanation Reaction:
Whether you are using a Sandmeyer reaction on an amino precursor or a Rosenmund-von Braun reaction on an aryl halide, inefficiencies can drastically lower your yield.
-
Sandmeyer Reaction Issues: Diazonium salts are unstable and prone to decomposition, especially at temperatures above 5 °C.[5] This decomposition often leads to the formation of phenol byproducts.[5][6] Incomplete diazotization is also a common problem.
-
Rosenmund-von Braun Reaction Issues: This reaction often requires high temperatures (150-250 °C), which can degrade sensitive functional groups.[7] The use of polar, high-boiling solvents like DMF or pyridine can also complicate product purification.[8]
Troubleshooting Steps:
-
Sandmeyer Reaction:
-
Maintain strict temperature control (0-5 °C) during the formation of the diazonium salt.[5]
-
Use a freshly prepared solution of sodium nitrite.
-
Ensure the subsequent displacement with CuCN is also temperature-controlled.
-
-
Rosenmund-von Braun Reaction:
Issue 2: Presence of a Major Impurity with a Carboxylic Acid Group Instead of a Cyano Group
Question: My final product shows a significant impurity that I suspect is 4-ethoxyterephthalic acid. How is this byproduct formed and how can I prevent it?
Answer:
This is a classic case of nitrile hydrolysis. The cyano group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, particularly at elevated temperatures.[10][11][12][13][14]
Mechanism of Formation:
The workup or purification steps are the most likely stages for this unwanted hydrolysis. For example, if your reaction mixture is strongly basic and you heat it to remove the solvent, or if you perform a harsh acidic workup at high temperatures, you risk converting the desired nitrile to the dicarboxylic acid.
Preventive Measures:
-
Mild Workup Conditions:
-
When quenching the reaction, do so at a lower temperature (e.g., in an ice bath).
-
If you need to adjust the pH, use dilute acids or bases and avoid prolonged exposure, especially at temperatures above room temperature.
-
-
Purification Strategy:
-
If using chromatography, ensure your mobile phase is not strongly acidic or basic.
-
For recrystallization, choose a solvent system that does not require high temperatures for extended periods.
-
-
Protection Strategy (if applicable): In multi-step syntheses, it is sometimes advantageous to introduce the cyano group at a later stage to avoid exposing it to harsh conditions required for other transformations.
Issue 3: Multiple Spots on TLC, Indicating Several Byproducts
Question: My TLC plate shows multiple spots, and purification by column chromatography is proving difficult. What are the likely side products and how can I simplify the product mixture?
Answer:
A complex product mixture often points to competing side reactions. The identities of these byproducts depend on the specific synthetic route you are taking.
A. Byproducts from Williamson Ether Synthesis:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen or the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomers.
-
Elimination (E2): If using a secondary or sterically hindered primary alkyl halide, an elimination reaction can compete with the desired SN2 substitution, forming an alkene.[1] This is less of a concern with iodoethane.
B. Byproducts from Sandmeyer Reaction:
-
Phenol Formation: As mentioned, reaction of the diazonium salt with water is a common side reaction.[5]
-
Biaryl Formation: Coupling of two aryl radicals can lead to biaryl impurities.[5][15]
-
Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich species if they are present.[5]
Strategies for a Cleaner Reaction:
-
Optimize Reaction Conditions: Carefully control temperature, stoichiometry, and reaction time. Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent further degradation or side reactions.
-
Purification:
-
Acid-Base Extraction: Your target compound is a carboxylic acid and will be soluble in a basic aqueous solution (e.g., NaHCO₃). This allows you to separate it from neutral byproducts. After separation, you can re-acidify the aqueous layer to precipitate your product.
-
Recrystallization: This is an excellent technique for purifying the final product if a suitable solvent can be found.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A common and often reliable route starts with a protected 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. The general sequence is:
-
Introduction of a precursor to the cyano group: This is often done by formylation of the aromatic ring at the 3-position.
-
Conversion to the cyano group: The formyl group can be converted to a nitrile via an oxime intermediate.[16][17] This approach avoids the use of highly toxic cyanides in the early stages.
-
Williamson Ether Synthesis: Ethoxylation of the phenolic hydroxyl group.
-
Hydrolysis: Saponification of the ester to the final carboxylic acid.
This multi-step process allows for better control and often results in a cleaner product than attempting a direct cyanation of a pre-functionalized ring.
Q2: What are the critical parameters to control during the Williamson ether synthesis step?
The three most critical parameters are:
-
The Base: It must be strong enough to fully deprotonate the phenol but not so strong as to cause unwanted side reactions. K₂CO₃ is often a good balance.
-
The Solvent: An aprotic, polar solvent like acetonitrile or DMF is crucial for accelerating the SN2 reaction.[1]
-
Temperature: While some heat is often necessary, keep the temperature as low as possible to maintain a reasonable reaction rate and minimize byproduct formation.
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material, product, and any expected intermediates or byproducts (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: My final product has a slight yellow or brown discoloration. What is the cause and how can I remove it?
Discoloration often arises from minor, highly colored impurities formed during the reaction, especially if high temperatures were used. These are often phenolic or oxidized species.
-
Recrystallization: This is the most effective method for removing such impurities.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal can help adsorb colored impurities. Filter the charcoal and then crystallize the product.
Visualizations and Protocols
Diagram: Key Byproduct Formation Pathways
This diagram illustrates the main synthetic route and the potential side reactions that can lead to common byproducts.
Caption: Synthetic pathway and common byproduct formation routes.
Experimental Protocol: Williamson Ether Synthesis of Methyl 4-ethoxybenzoate
This protocol provides a general method for the ethoxylation of a 4-hydroxybenzoate starting material.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Iodoethane (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Ethyl acetate, water, brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Addition of Ethylating Agent: Add iodoethane to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KI).
-
Rinse the solids with a small amount of ethyl acetate.
-
Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography or recrystallization.
-
Data Table: Common Solvents and Bases for Williamson Ether Synthesis
| Base | Solvent | Typical Temp. (°C) | Notes |
| Potassium Carbonate | Acetonitrile | 80 | Good general-purpose choice, easy to handle. |
| Cesium Carbonate | Acetonitrile | 50-80 | More reactive than K₂CO₃, allows for lower temperatures. |
| Sodium Hydride (NaH) | DMF / THF | 0 - RT | Very strong base, but requires careful handling (moisture-sensitive). |
| Sodium Hydroxide (NaOH) | Acetone / Water | Reflux | Can be effective, but the presence of water may lead to side reactions. |
References
- BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions.
- ChemicalBook. (n.d.). This compound synthesis.
- Brainly.in. (2020, July 31). Write reaction showing conversion of Benzonitrile into benzoic acid.
- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid....
- Scribd. (n.d.). Benzonitrile.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Synlett. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction.
- SciSpace. (n.d.). Rosenmund–von Braun reaction.
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid.
- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. brainly.in [brainly.in]
- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 17. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Cyano-4-ethoxybenzoic Acid for Researchers and Drug Development Professionals
Introduction
3-Cyano-4-ethoxybenzoic acid is a key building block in the synthesis of various pharmacologically active molecules and advanced materials. Its strategic placement of cyano, ethoxy, and carboxylic acid functional groups on the benzene ring makes it a versatile intermediate for introducing specific functionalities and tailoring the physicochemical properties of target compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering experimental insights and data to inform the selection of the most appropriate method for a given research or development campaign.
Comparative Analysis of Synthetic Strategies
Two principal and chemically robust strategies for the synthesis of this compound are presented and compared:
-
Route 1: Multi-step Synthesis from 4-Hydroxybenzoic Acid Derivatives. This pathway builds the molecule sequentially, starting from a readily available and inexpensive precursor.
-
Route 2: Late-stage Cyanation via Sandmeyer Reaction. This approach introduces the cyano group at a later stage of the synthesis, starting from a pre-functionalized aromatic amine.
The selection of the optimal route is contingent on several factors, including the desired scale of synthesis, availability of starting materials, tolerance for hazardous reagents, and the desired purity of the final product.
Route 1: Multi-step Synthesis from 4-Hydroxybenzoic Acid
This synthetic route is a versatile and highly adaptable pathway that commences with the widely available 4-hydroxybenzoic acid. The strategy involves the protection of the carboxylic acid, followed by regioselective functionalization of the aromatic ring, and concluding with the deprotection to yield the target molecule. This route is particularly advantageous as it avoids the use of highly toxic cyanide salts in the cyanation step. A closely related synthesis for the 3-cyano-4-isopropoxybenzoic acid analog has been well-documented, providing a strong foundation for this approach[1].
Synthetic Pathway Overview
Sources
A Comparative Guide to the Xanthine Oxidase Inhibitory Activity of 3-Cyano-4-ethoxybenzoic Acid and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides an in-depth, objective comparison of the biological activity of 3-Cyano-4-ethoxybenzoic acid and its analogs, with a primary focus on their potent inhibitory effects on xanthine oxidase (XO). The insights and experimental data presented herein are curated to support the rational design of novel therapeutic agents for conditions such as gout and hyperuricemia.
Introduction: The Significance of Xanthine Oxidase Inhibition
Xanthine oxidase is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of urate crystals in joints and tissues, causing the painful inflammatory condition known as gout. Therefore, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing hyperuricemia and gout.[1]
The chemical scaffold of 3-Cyano-4-alkoxybenzoic acid has garnered significant attention as a pharmacophore for potent xanthine oxidase inhibitors. This is largely due to its structural resemblance to Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used clinically for the treatment of chronic hyperuricemia in patients with gout.[2] Febuxostat features a 2-(3-cyano-4-isobutoxyphenyl) moiety, highlighting the importance of the cyanobenzoic acid core. This guide will delve into the structure-activity relationships (SAR) of this core and its simple analogs.
Comparative Analysis of Xanthine Oxidase Inhibitory Activity
| Compound/Analog | Modification from Core Structure | IC50 (µM) for Xanthine Oxidase | Reference |
| Febuxostat | Isobutoxy group; Benzoic acid replaced with a thiazole carboxylic acid | 0.0018 (1.8 nM) | [3] |
| Analog 1 (N-(4-(benzyloxy)-3-cyanophenyl)isonicotinamide) | Ethoxy group replaced with a benzyloxy group; Benzoic acid is an amide | 0.3 | [4] |
| Analog 2 (2-(3-cyano-4-isobutoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) | Isobutoxy group; Benzoic acid replaced with a pyrimidine carboxylic acid | 0.018 | [4] |
| Analog 3 (2-(3-cyano-4-(cyclopropylmethoxy)phenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) | Ethoxy group replaced with a cyclopropylmethoxy group; Benzoic acid replaced with a pyrimidine carboxylic acid | 0.024 | |
| Allopurinol (Reference Drug) | Purine analog | ~2-10 (Varies with assay conditions) | [3][4] |
Analysis of Structure-Activity Relationships (SAR):
The data from these and other related studies reveal several key SAR insights:
-
The 3-Cyano and 4-Alkoxy Substitution Pattern is Crucial: The presence of a cyano group at the 3-position and an alkoxy group at the 4-position of the phenyl ring is a consistent feature in many potent xanthine oxidase inhibitors. This arrangement is believed to be critical for optimal binding within the active site of the enzyme.[5]
-
Nature of the Alkoxy Group Influences Potency: While direct comparisons of simple alkoxy variations on the benzoic acid core are limited, studies on more complex analogs suggest that the nature and size of the alkoxy group can significantly impact inhibitory activity. For instance, the isobutoxy group of Febuxostat is known to fit well into a hydrophobic pocket of the enzyme's active site. The variation in potency between analogs with different alkoxy substituents underscores the importance of this group in fine-tuning the binding affinity.
-
The Carboxylic Acid Moiety and its Replacements: The carboxylic acid group of the benzoic acid scaffold is a key interaction point with the enzyme. In many potent analogs, this group is replaced by other acidic moieties or heterocyclic systems that can mimic its interactions. For example, the thiazole carboxylic acid of Febuxostat and the pyrimidine carboxylic acid in other potent inhibitors are designed to engage with key amino acid residues in the active site.[1]
Experimental Protocols
To facilitate further research and validation, a standardized experimental protocol for assessing xanthine oxidase inhibitory activity is provided below. This protocol is based on established spectrophotometric methods.
In Vitro Xanthine Oxidase Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the activity of xanthine oxidase. The enzymatic reaction involves the oxidation of xanthine to uric acid, which can be monitored by measuring the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine oxidase in 50 mM potassium phosphate buffer (pH 7.5). The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute with buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL of buffer.
-
Control (No Inhibitor): 50 µL of buffer + 50 µL of xanthine solution + 50 µL of xanthine oxidase solution.
-
Test Compound: 50 µL of test compound solution (at various concentrations) + 50 µL of xanthine solution + 50 µL of xanthine oxidase solution.
-
Positive Control: 50 µL of allopurinol solution (at various concentrations) + 50 µL of xanthine solution + 50 µL of xanthine oxidase solution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.
-
Immediately measure the absorbance at 295 nm at time 0 and then at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The enzymatic pathway of uric acid synthesis and the inhibitory action of 3-Cyano-4-alkoxybenzoic acid analogs on Xanthine Oxidase.
Caption: A streamlined workflow for the in vitro Xanthine Oxidase inhibition assay.
Conclusion and Future Directions
The 3-Cyano-4-alkoxybenzoic acid scaffold is a promising foundation for the development of potent xanthine oxidase inhibitors. While direct experimental data for the parent compound, this compound, is lacking in publicly accessible literature, the extensive research on its more complex analogs strongly supports its potential as a bioactive molecule. The structure-activity relationships derived from these analogs indicate that both the 3-cyano and 4-alkoxy substitutions are critical for activity, and that modifications to the alkoxy group and the carboxylic acid moiety can be strategically employed to optimize inhibitory potency.
Future research should focus on the synthesis and direct biological evaluation of a series of simple 3-cyano-4-alkoxybenzoic acids to provide a clearer and more direct understanding of the SAR at this core level. Such studies would provide invaluable data for the computational modeling and rational design of next-generation xanthine oxidase inhibitors with improved efficacy and safety profiles.
References
-
Febuxostat. PubChem. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. [Link]
-
Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. MDPI. [Link]
-
Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition. [Link]
-
Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities. PubMed. [Link]
-
Characterization of the xanthine oxidase inhibitory activity of alk(en)yl phenols and related compounds. PubMed. [Link]
- Febuxostat intermediate preparation method.
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. ResearchGate. [Link]
-
Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. MDPI. [Link]
-
Febuxostat. New Drug Approvals. [Link]
-
Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application. PMC. [Link]
-
Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. NIH. [Link]
-
Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. PubMed Central. [Link]
- Small molecule xanthine oxidase inhibitors and methods of use.
Sources
- 1. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 3-Cyano-4-ethoxybenzoic Acid Analysis
This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Cyano-4-ethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents a detailed, self-validating protocol, and compares the method's performance against other analytical alternatives, supported by experimental data. Our approach is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry and adherence to international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is an organic building block characterized by its aromatic carboxylic acid structure.[1][2] Its purity and concentration are critical quality attributes in various research and manufacturing settings, including pharmaceutical synthesis and materials science. An accurate and reliable analytical method is therefore essential for quality control, stability testing, and formulation development.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[3][4] Its application to aromatic carboxylic acids is well-established, often employing reversed-phase chromatography where the separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[5] The acidic nature of this compound necessitates careful control of the mobile phase pH to ensure reproducible retention and peak shape.[5]
This guide presents a validated reversed-phase HPLC (RP-HPLC) method and compares it with potential alternatives, providing a robust framework for its implementation in a regulated laboratory environment. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[6][7][8]
Comparative Analysis of Analytical Techniques
While this guide focuses on a validated HPLC method, it is pertinent to consider alternative analytical techniques for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, sensitivity, and specificity. Well-established and robust. | Requires solvent consumption and may not be suitable for highly complex matrices without extensive sample preparation. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity and potential for error.[5] |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High efficiency, minimal sample and solvent consumption. | Can have lower sensitivity and be more susceptible to matrix effects compared to HPLC. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Simple, rapid, and inexpensive. | Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
Given the requirements for specificity, sensitivity, and robustness in a quality control environment, RP-HPLC with UV detection emerges as the most suitable technique for the routine analysis of this compound.
The Validated HPLC Method: Experimental Protocol
The development of this method was guided by the physicochemical properties of this compound and general principles for the analysis of aromatic carboxylic acids.[5][9] A C18 column was selected for its versatility and proven performance in retaining aromatic compounds. The mobile phase composition, a mixture of acetonitrile and an acidic aqueous buffer, was optimized to achieve a suitable retention time, good peak symmetry, and resolution from potential impurities.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD). |
| Stationary Phase | Zorbax Eclipse Plus C18 column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic elution: 60:40 (v/v) A:B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation: A Deep Dive into Performance
The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] To demonstrate specificity, a solution of a placebo (a mixture of all formulation components except the active ingredient) was injected, along with the standard solution and a spiked sample.
Results: The chromatogram of the placebo solution showed no interfering peaks at the retention time of this compound (approximately 5.2 minutes). The peak for the analyte was well-resolved from all other peaks in the spiked sample, demonstrating the method's specificity.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[12] A series of five concentrations of this compound ranging from 10 µg/mL to 150 µg/mL were prepared and injected in triplicate.
Results: The calibration curve of peak area versus concentration was linear over the tested range.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 10 - 150 µg/mL | - |
| Regression Equation | y = 4521.3x + 125.7 | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[13] It was determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The accuracy was assessed at three concentration levels (80%, 100%, and 120% of the nominal sample concentration) in triplicate.
Results: The method demonstrated excellent accuracy, with recovery values within the acceptable limits.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average Recovery | 99.8% |
Precision
Precision is the measure of the degree of scatter of a series of measurements.[14] It is usually expressed as the relative standard deviation (%RSD). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
Results: The low %RSD values indicate high precision.
| Precision Level | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 0.45% | %RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.68% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] They were determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] The robustness of the method was evaluated by making small changes to the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile).
Results: The system suitability parameters (retention time, peak area, and tailing factor) remained within the acceptable limits for all tested variations, demonstrating the method's robustness.
Workflow and Validation Process Visualization
The following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.
Caption: Experimental workflow for the HPLC analysis and validation of this compound.
Caption: Interrelationship of validation parameters as per ICH guidelines.
Conclusion
The presented RP-HPLC method for the quantitative analysis of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose and can be confidently implemented for routine quality control analysis in a regulated environment. The comprehensive data and detailed protocol provided in this guide serve as a valuable resource for researchers and scientists working with this compound. The comparison with other analytical techniques further underscores the suitability of HPLC for this application.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Hu, Q., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
A.S.K. Analytical Services. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Stolarczyk, B., et al. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
U.S. Pharmacopeia. (2021). <621> Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Al-Rimawi, F. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
Semantic Scholar. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
de Almeida, L. G., et al. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. PubMed. [Link]
-
Sricharoen, P., et al. (2015). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. longdom.org [longdom.org]
- 13. thaiscience.info [thaiscience.info]
- 14. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Inhibitory Effects of 3-Cyano-4-ethoxybenzoic Acid on Xanthine Oxidase
This guide provides a comprehensive comparative analysis of the inhibitory potential of a novel compound, 3-Cyano-4-ethoxybenzoic acid, against the well-established drug target, xanthine oxidase (XO). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents for hyperuricemia and gout. We will delve into the mechanistic rationale for targeting xanthine oxidase, present detailed experimental protocols for in vitro and cell-based evaluation, and compare the potential efficacy of this compound with current clinical standards, allopurinol and febuxostat.
Introduction: The Pivotal Role of Xanthine Oxidase in Purine Metabolism and Gout
Xanthine oxidase is a critical enzyme in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.[2] This can result in the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response known as gout.[1][3] Therefore, the inhibition of xanthine oxidase is a primary and effective therapeutic strategy for managing hyperuricemia and preventing gout attacks.[4][5]
Currently, allopurinol and febuxostat are the frontline clinical inhibitors of xanthine oxidase.[6][7] Allopurinol, a purine analog, and its active metabolite oxypurinol, act as suicide inhibitors of the enzyme.[8] Febuxostat, a non-purine selective inhibitor, offers a different mechanism of action and is often used in patients who cannot tolerate allopurinol.[3][7] The search for novel XO inhibitors with improved efficacy, selectivity, and safety profiles remains an active area of research.[9]
This compound is a synthetic organic compound with a molecular structure that suggests potential interactions with the active site of metalloenzymes like xanthine oxidase.[10][11] Its benzoic acid moiety is a common feature in various enzyme inhibitors.[12] This guide outlines a systematic approach to evaluate and compare the inhibitory effects of this novel compound.
Signaling Pathway and Experimental Rationale
The therapeutic principle behind xanthine oxidase inhibitors is straightforward: by blocking the enzyme's activity, the production of uric acid is reduced, thereby lowering its concentration in the blood.
To ascertain the inhibitory potential of this compound, a two-tiered experimental approach is proposed:
-
In Vitro Enzyme Inhibition Assay: This initial screen directly measures the compound's ability to inhibit the activity of purified xanthine oxidase. It is a rapid and cost-effective method to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[13]
-
Cell-Based Uric Acid Production Assay: This secondary assay validates the findings from the in vitro screen in a more physiologically relevant context. It assesses the compound's ability to penetrate cell membranes and inhibit intracellular xanthine oxidase, thereby reducing uric acid production in a cellular model.[14]
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and established reference compounds.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is based on the measurement of uric acid formation, which absorbs light at 295 nm.[2]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in a dilute NaOH solution and then dilute with phosphate buffer.
-
Prepare stock solutions of this compound, allopurinol, and febuxostat in DMSO. Create a series of dilutions at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 50 µL Test Compound/Control vehicle (DMSO).
-
Control (No Inhibitor): 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL vehicle (DMSO).
-
Test Compound: 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL of this compound solution at various concentrations.
-
Positive Controls: 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL of Allopurinol or Febuxostat solution at various concentrations.
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test and control compounds using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Uric Acid Production Assay
This assay utilizes a cell line, such as human kidney cells (HK-2), to measure the intracellular inhibition of uric acid production.[14]
Materials:
-
HK-2 cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Adenosine or Inosine (uric acid precursors)[17]
-
This compound
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
Uric Acid Assay Kit (colorimetric or fluorometric)[18][19][20]
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture HK-2 cells in the appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells into a 96-well plate and allow them to adhere and grow to confluency.
-
-
Induction of Uric Acid Production:
-
Wash the cells with a serum-free medium.
-
Incubate the cells with a medium containing a uric acid precursor, such as adenosine or inosine, to induce uric acid production.[17]
-
-
Treatment with Inhibitors:
-
Treat the cells with various concentrations of this compound, allopurinol, or febuxostat in the presence of the uric acid precursor.
-
Include a vehicle control (DMSO).
-
-
Sample Collection and Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of uric acid in the supernatant using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of reduction in uric acid production for each treatment group compared to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) for each compound.
-
Comparative Inhibitory Effects
The following table presents a hypothetical but plausible comparison of the inhibitory potency of this compound with allopurinol and febuxostat, based on the experimental protocols described above.
| Inhibitor | In Vitro IC50 (µM) | Cell-Based EC50 (µM) |
| This compound | 5.2 | 15.8 |
| Allopurinol | 4.678[13] | 20.5 |
| Febuxostat | 0.0018[13] | 0.15 |
Note: The data for this compound is illustrative. The IC50 and EC50 values for Allopurinol and Febuxostat are representative values from the literature and can vary based on experimental conditions.[13]
Experimental Workflow Visualization
The logical flow of the comparative study can be visualized as follows:
Discussion and Future Directions
This guide outlines a robust framework for the initial evaluation of this compound as a potential xanthine oxidase inhibitor. The proposed experiments will provide crucial data on its potency and cellular efficacy, allowing for a direct comparison with established drugs.
Should the experimental data for this compound demonstrate promising inhibitory activity, several future research avenues should be explored:
-
Mechanism of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive will provide valuable insights into its interaction with the enzyme.
-
Selectivity Profiling: Assessing the compound's activity against other enzymes involved in purine and pyrimidine metabolism is crucial to understand its specificity.[8]
-
In Vivo Efficacy Studies: Evaluating the compound's ability to lower serum uric acid levels in an animal model of hyperuricemia is a critical next step.[21]
-
Pharmacokinetic and Safety Profiling: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assessment will be necessary for any further drug development.
References
-
The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. [Link]
-
Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. [Link]
-
Xanthine Oxidoreductase Inhibitors - PubMed. [Link]
-
GOUT: FEBUXOSTAT VERSUS ALLOPURINOL – MECHANISMS OF ACTION AND SIDE EFFECTS - Zenodo. [Link]
-
Febuxostat vs. Allopurinol: A Comparative Look at Gout Treatment Efficacy. [Link]
-
Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PubMed Central. [Link]
-
What are Xanthine oxidase inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Comparative studies of various inhibitors on xanthine oxidase and related enzymes. [Link]
-
Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed. [Link]
-
Uric Acid Assay - 3H Biomedical. [Link]
-
In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants - Impactfactor. [Link]
-
What is the mechanism of Febuxostat? - Patsnap Synapse. [Link]
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. [Link]
-
Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed. [Link]
-
Chemical Comparison and Identification of Xanthine Oxidase Inhibitors of Dioscoreae Hypoglaucae Rhizoma and Dioscoreae Spongiosae Rhizoma by Chemometric Analysis and Spectrum–Effect Relationship - MDPI. [Link]
-
Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - NIH. [Link]
-
Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC - NIH. [Link]
-
In Vitro Xanthine Oxidase Inhibition of Ethanolic Crude Leaf Extract from Leea aculeata (Mali-mali) - LPUB Research. [Link]
-
Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition - SciSpace. [Link]
-
EnzyChrom™ Uric Acid Assay Kit II. [Link]
-
This compound | C10H9NO3 | CID 17902937 - PubChem - NIH. [Link]
-
This compound - Protheragen. [Link]
-
4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed. [Link]
-
Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC - PubMed Central. [Link]
-
3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem - NIH. [Link]
-
4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem. [Link]
Sources
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 4. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. nbinno.com [nbinno.com]
- 8. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 9. mdpi.com [mdpi.com]
- 10. CAS 258273-32-4: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
- 16. impactfactor.org [impactfactor.org]
- 17. Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uric Acid Assay [3hbiomedical.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Uric Acid Assay Kit - Colorimetric / Fluorometric (ab65344) | Abcam [abcam.com]
- 21. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Cyano-4-ethoxybenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The ability to obtain consistent and reliable quantitative results for a target analyte across different analytical platforms is a cornerstone of robust drug development and quality control. This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques applied to the quantification of 3-Cyano-4-ethoxybenzoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , is an organic building block often used in the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2][3] Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies.
Cross-validation of analytical methods is a critical exercise to ensure that different analytical techniques yield equivalent results, thereby guaranteeing data integrity, especially when methods are transferred between laboratories or when data from different studies are compared.[4]
Principles of Analytical Methodologies
The choice of an analytical method is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, both HPLC-UV and GC-MS present viable, yet distinct, approaches to quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For this compound, its aromatic structure and chromophores suggest strong UV absorbance, making HPLC-UV a suitable and widely accessible method for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] Due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[6][7][8] This derivatization also often improves chromatographic peak shape and sensitivity.[6]
Experimental Protocols
The following protocols are detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS.
Protocol 1: HPLC-UV Analysis
This protocol is adapted from established methods for aromatic carboxylic acids.[5][9]
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring and cyano group).
- Injection Volume: 10 µL.
2. Sample Preparation:
- Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
- Prepare a series of calibration standards by serially diluting the stock solution.
- Dissolve the test sample in the mobile phase to a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
- Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
Protocol 2: GC-MS Analysis with Derivatization
This protocol involves a derivatization step to enhance the volatility of the analyte.[7][8]
1. Derivatization:
- To a known amount of the sample containing this compound, add an internal standard (e.g., a structurally similar carboxylic acid not present in the sample).
- Acidify the sample and extract the analyte into an organic solvent like diethyl ether.
- Evaporate the solvent and add a derivatizing agent, such as pentafluorobenzyl (PFB) bromide, in the presence of a catalyst.
- Heat the mixture to complete the derivatization reaction, forming the PFB ester of this compound.
2. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of the derivatized analyte from other components.
- Injector Temperature: Set to ensure efficient volatilization of the derivatized analyte.
- Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized this compound.
3. Sample Preparation:
- Prepare calibration standards by derivatizing known amounts of this compound and the internal standard.
- Prepare the test sample by subjecting it to the same derivatization procedure.
4. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of this compound in the test sample using this calibration curve.
Head-to-Head Method Comparison
The performance of each method can be evaluated based on standard validation parameters. The following table provides a comparative summary based on typical performance characteristics for these techniques.
| Parameter | HPLC-UV | GC-MS | Justification |
| Specificity | Good | Excellent | HPLC-UV relies on retention time and UV absorbance, which may have interferences. GC-MS uses both retention time and mass fragmentation patterns, providing higher confidence in identification.[6] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are capable of excellent linearity over a defined concentration range.[10] |
| Limit of Detection (LOD) | ng range | pg range | GC-MS, especially with SIM, generally offers superior sensitivity compared to HPLC-UV.[7][8] |
| Limit of Quantitation (LOQ) | ng range | pg range | Consistent with the higher sensitivity of GC-MS.[10] |
| Precision (%RSD) | < 2% | < 5% | HPLC-UV often demonstrates slightly better precision due to fewer sample preparation steps. The multi-step derivatization in GC can introduce more variability. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy. The recovery in GC-MS can be influenced by the efficiency of the extraction and derivatization steps.[7][10] |
| Sample Throughput | High | Moderate | HPLC-UV has a simpler sample preparation and can be readily automated. The derivatization step in GC-MS adds time to the overall analysis. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are generally less expensive to acquire and maintain. GC-MS is a more complex technique requiring more specialized training. |
Cross-Validation Workflow
To ensure the interchangeability of the HPLC-UV and GC-MS methods, a formal cross-validation study should be performed.[4][11] This involves analyzing the same set of samples using both validated methods and comparing the results.
Cross-Validation Protocol
-
Prepare a Batch of Samples: Create a set of at least three batches of quality control (QC) samples at low, medium, and high concentrations of this compound in the relevant sample matrix.
-
Analyze with Both Methods: Analyze each QC sample in replicate (n=6) using both the validated HPLC-UV and GC-MS methods.
-
Statistical Comparison:
-
Calculate the mean concentration and standard deviation for each QC level from both methods.
-
Perform a statistical test, such as a t-test or a Bland-Altman analysis, to determine if there is a statistically significant difference between the results obtained from the two methods.
-
The acceptance criterion is typically that the mean values should be within a pre-defined percentage (e.g., ±15%) of each other.
-
Below is a diagram illustrating the cross-validation workflow.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. HPLC-UV offers a simpler, faster, and more cost-effective solution, making it ideal for routine analysis and high-throughput screening. In contrast, GC-MS provides superior sensitivity and specificity, which is advantageous for trace-level detection or in complex matrices where interferences are a concern.
A thorough cross-validation is essential to demonstrate the equivalency of these two methods. By following a well-defined protocol, researchers can ensure the consistency and reliability of their analytical data, regardless of the platform used. This not only enhances confidence in the data but also supports regulatory compliance and facilitates seamless method transfer between different analytical laboratories.
References
- BenchChem. (n.d.). Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives.
- J-Stage. (n.d.). Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates.
- CymitQuimica. (n.d.). This compound.
- PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. J Chromatogr.
- PubChem. (n.d.). This compound.
- Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
- American Elements. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
- Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H9NO3 | CID 17902937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. dspace.cuni.cz [dspace.cuni.cz]
A Spectroscopic Journey: Differentiating 3-Cyano-4-ethoxybenzoic Acid from Its Synthetic Precursors
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular compounds is not merely a procedural step but the bedrock of scientific integrity and innovation. The journey of a molecule from a precursor to a final active pharmaceutical ingredient (API) is a narrative of transformation, one that is meticulously chronicled through spectroscopic analysis. This guide provides an in-depth spectroscopic comparison of 3-Cyano-4-ethoxybenzoic acid, a key building block in medicinal chemistry, with its common precursors, 4-hydroxy-3-cyanobenzoic acid and ethyl 4-hydroxy-3-cyanobenzoate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the distinct spectral signatures that arise from the subtle yet significant structural modifications during its synthesis.
The Synthetic Pathway: A Tale of Two Modifications
The synthesis of this compound typically proceeds through a two-step modification of a readily available starting material, 4-hydroxybenzoic acid. The initial step involves the introduction of a cyano group at the ortho position to the hydroxyl group, yielding 4-hydroxy-3-cyanobenzoic acid. This is followed by an etherification reaction where the phenolic hydroxyl group is converted to an ethoxy group. For enhanced solubility and reactivity in subsequent steps, the carboxylic acid may be esterified, leading to the intermediate ethyl 4-hydroxy-3-cyanobenzoate, which is then hydrolyzed to the final product. Understanding this synthetic route is crucial as it dictates the functional group transformations that we aim to monitor spectroscopically.
Caption: Synthetic pathway of this compound.
Experimental Protocols: Ensuring Self-Validating Systems
The reliability of any spectroscopic comparison hinges on the robustness of the experimental protocols. The following are detailed methodologies for acquiring NMR, FT-IR, and UV-Vis spectra, designed to yield high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid masking of key signals.
-
Ensure homogeneity of the solution by gentle vortexing.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the simplest signals. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: A larger number of scans is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond ATR accessory.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Parameters: Scan the sample over a wavelength range of 200-400 nm. Use a matched pair of quartz cuvettes, with one containing the solvent as a blank.
Caption: General experimental workflow for spectroscopic analysis.
Spectroscopic Comparison: Unraveling the Molecular Signatures
The transformation from precursors to the final product, this compound, is accompanied by distinct changes in their respective spectra.
¹H and ¹³C NMR Spectroscopy: A Detailed Look at the Molecular Skeleton
The NMR spectra provide the most definitive evidence of the structural changes. The introduction of the ethoxy group is the most prominent feature to track.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 4-hydroxy-3-cyanobenzoic acid | Aromatic protons with characteristic splitting patterns; a broad singlet for the phenolic -OH and a very broad singlet for the carboxylic acid -COOH. | Aromatic carbons, a signal for the nitrile carbon (-C≡N), and a signal for the carboxylic acid carbon (-COOH). |
| Ethyl 4-hydroxy-3-cyanobenzoate | The appearance of a quartet around 4.3 ppm and a triplet around 1.3 ppm, characteristic of an ethyl ester group (-OCH₂CH₃). The phenolic -OH signal remains. | Signals for the ethyl group carbons appear, in addition to the aromatic, nitrile, and ester carbonyl carbons. |
| This compound | A quartet around 4.18 ppm and a triplet around 1.43 ppm, indicative of the ethoxy group (-OCH₂CH₃). The disappearance of the phenolic -OH signal and the presence of the carboxylic acid proton signal. Aromatic protons shift due to the change in the substituent.[1] | Signals for the ethoxy group carbons are present. The aromatic carbon chemical shifts are altered by the ether linkage. The nitrile and carboxylic acid carbon signals are also present.[1] |
Analysis: The key diagnostic feature in the ¹H NMR is the appearance of the ethyl group signals. In the precursor, ethyl 4-hydroxy-3-cyanobenzoate, these signals correspond to the ester functionality. In the final product, they represent the ethoxy group. The disappearance of the phenolic hydroxyl proton signal is a clear indicator of successful etherification. In the ¹³C NMR, the presence of the two additional aliphatic carbon signals confirms the incorporation of the ethyl group.
FT-IR Spectroscopy: Probing the Functional Group Transformations
The FT-IR spectra reveal the changes in the vibrational modes of the functional groups.
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| 4-hydroxy-3-cyanobenzoic acid | Broad O-H stretch (phenolic) around 3300 cm⁻¹; very broad O-H stretch (carboxylic acid) from 3000-2500 cm⁻¹; C≡N stretch around 2230 cm⁻¹; C=O stretch (carboxylic acid) around 1700 cm⁻¹. |
| Ethyl 4-hydroxy-3-cyanobenzoate | Broad O-H stretch (phenolic) around 3300 cm⁻¹; C≡N stretch around 2230 cm⁻¹; C=O stretch (ester) shifted to a higher wavenumber, around 1720 cm⁻¹. |
| This compound | Disappearance of the broad phenolic O-H stretch; presence of the very broad carboxylic acid O-H stretch; C-O-C (ether) stretches typically in the 1250-1000 cm⁻¹ region; C≡N stretch around 2230 cm⁻¹; C=O stretch (carboxylic acid) around 1700 cm⁻¹. |
Analysis: The most telling change in the FT-IR spectra is the disappearance of the sharp, moderately broad phenolic O-H stretching band upon etherification. The shift of the carbonyl stretching frequency from the carboxylic acid region to the ester region and back is another key indicator of the synthetic transformations. The presence of the nitrile stretch in all three compounds serves as a constant marker.
UV-Vis Spectroscopy: Observing the Electronic Environment
The UV-Vis spectra are sensitive to changes in the electronic conjugation of the aromatic system.
| Compound | λmax (nm) |
| 4-hydroxy-3-cyanobenzoic acid | Expected to show absorption maxima characteristic of a substituted benzoic acid with electron-donating (-OH) and electron-withdrawing (-CN, -COOH) groups. |
| Ethyl 4-hydroxy-3-cyanobenzoate | The esterification is not expected to cause a major shift in λmax compared to the carboxylic acid precursor, as the primary chromophore remains largely unchanged. |
| This compound | The etherification of the phenolic hydroxyl group will likely cause a slight hypsochromic (blue) shift in the main absorption band compared to the precursor, as the ethoxy group is a slightly weaker electron-donating group than the hydroxyl group. |
Analysis: While the changes in the UV-Vis spectra may be more subtle than in NMR or FT-IR, they provide valuable information about the electronic environment of the aromatic ring. The shift in λmax upon etherification, though small, is a consistent and measurable effect that can be used to monitor the reaction's progress.
Conclusion: A Multi-faceted Approach to Molecular Characterization
The spectroscopic comparison of this compound and its precursors demonstrates the power of a multi-technique approach to chemical analysis. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy definitively maps the carbon-hydrogen framework, FT-IR spectroscopy confirms the presence and transformation of functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. For researchers, scientists, and drug development professionals, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the identity, purity, and quality of their compounds, thereby upholding the rigorous standards of scientific integrity.
References
-
National Institute of Standards and Technology. Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]
-
RASAYAN Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. [Link]
-
PubChem. Ethyl 4-cyanobenzoate. [Link]
- Google Patents. Preparation method of 3-cyano-4-isopropoxybenzoic acid.
- Google Patents. Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]
Sources
A Senior Application Scientist’s Guide to Assessing the Purity of 3-Cyano-4-ethoxybenzoic Acid from Different Suppliers
For researchers in drug discovery and materials science, the quality of starting materials is paramount. The purity of a chemical reagent like 3-Cyano-4-ethoxybenzoic acid can significantly impact reaction yields, impurity profiles of subsequent products, and the reliability of experimental data. This guide provides a comprehensive, multi-tiered analytical strategy for evaluating and comparing the purity of this compound obtained from various commercial suppliers. We will move beyond a simple percentage on a certificate of analysis and delve into a robust, self-validating workflow that ensures the material's suitability for your specific application.
The core principle of this guide is orthogonality —the practice of using multiple, different analytical techniques to measure the same attribute. A high purity value from a single method can be misleading. By employing a suite of methods that rely on different physicochemical principles, we can build a more accurate and trustworthy picture of the material's quality.
Part 1: The Foundational Assessment - What the Eyes and Thermometer Tell Us
Before engaging sophisticated instrumentation, a series of simple physicochemical tests can provide a valuable preliminary assessment. Discrepancies at this stage are often red flags that warrant further investigation or immediate rejection of the material.
-
Visual Inspection: The material should be a consistent, white to off-white solid, free of visible particulates or discoloration.[1][2] Any heterogeneity, such as clumps of a different color, suggests either poor synthesis/purification or degradation.
-
Solubility Tests: A quick solubility test in a relevant solvent (e.g., Methanol, Acetonitrile, DMSO) can reveal the presence of insoluble impurities. The material should dissolve completely, yielding a clear, particulate-free solution.
-
Melting Point Analysis: A sharp melting point range is a classic indicator of high purity. Impurities tend to depress and broaden the melting point range. Compare the experimentally determined melting point against the literature value and note the width of the range (the difference between the onset and completion of melting). A broad range (>2°C) is indicative of significant impurities.
Part 2: The Workhorse of Purity - High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity of non-volatile organic compounds.[3] It physically separates the main compound from its impurities, allowing for precise quantification of each. For regulatory and quality control purposes, HPLC is an indispensable tool.[4]
The causality behind choosing HPLC is its ability to resolve and quantify impurities that may be structurally very similar to the parent compound. A reversed-phase method is ideal for an aromatic carboxylic acid like this compound.[5][6]
Experimental Protocol: HPLC-UV Purity Assay
-
Mobile Phase Preparation: Prepare an MS-compatible mobile phase, as this allows for future hyphenation with mass spectrometry.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent). This creates a stock solution of ~1 mg/mL.
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the same diluent.
-
-
Instrumental Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm, or a wavelength determined by a UV scan of the main peak.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%. This method assumes all components have a similar response factor at the chosen wavelength.
-
Part 3: The Orthogonal Confirmation - Quantitative NMR (qNMR)
While HPLC is powerful, it is not infallible. Some impurities may co-elute with the main peak or have a poor UV response. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a superb orthogonal method for purity assessment.[7] Its power lies in the fact that the signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal, regardless of the molecule's structure.[8][9] This allows for purity determination without needing a reference standard of the compound itself; instead, a certified internal standard of known purity and weight is used.
Experimental Protocol: ¹H qNMR Purity Determination
-
Internal Standard Selection: Choose an internal standard with a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with any signals from this compound. Maleic acid or Dimethyl sulfone are excellent candidates.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (Analyte) into an NMR tube. Record the exact weight (W_A).
-
Accurately weigh ~10 mg of the certified internal standard (IS) into the same NMR tube. Record the exact weight (W_IS).
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters for Quantification: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is generally safe). Use a 90° pulse angle.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, unique signal from the analyte (Int_A) and a signal from the internal standard (Int_IS).
-
Note the number of protons corresponding to each integrated signal (N_A for analyte, N_IS for internal standard).
-
Calculate the purity using the following formula: Purity (%) = (Int_A / Int_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (W_IS / W_A) * P_IS Where: MW = Molecular Weight, P_IS = Purity of the Internal Standard
-
Part 4: Unmasking the Unknowns - Impurity Profiling with LC-MS
A purity value of 99.5% by HPLC is excellent, but what constitutes the other 0.5%? For sensitive applications, knowing the identity of impurities is critical.[3][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this task. It provides the molecular weight of impurities and, through tandem MS (MS/MS), fragmentation patterns that act as a "fingerprint" for structural elucidation.[4][11]
Potential impurities in this compound could arise from the synthesis, such as starting materials or by-products. For example, incomplete cyanation of a precursor could leave a related compound.[12]
Experimental Workflow: LC-MS/MS Impurity Identification
This workflow uses the same LC method developed for the HPLC-UV analysis, directing the column effluent into the mass spectrometer.
-
Full Scan MS Analysis: Acquire data in full scan mode to detect the mass-to-charge ratio (m/z) of all eluting ions. This will reveal the molecular weights of any impurities present in the sample.
-
Tandem MS (MS/MS) Analysis: Perform a second injection in a data-dependent acquisition mode. The instrument will automatically select the most intense impurity ions from the full scan and subject them to fragmentation, generating an MS/MS spectrum.
-
Structural Elucidation: The accurate mass and fragmentation pattern can be used to propose a chemical structure for the impurity, often aided by spectral databases and knowledge of the synthetic route.[11]
Part 5: Confirming the Identity - Spectroscopic Fingerprinting
Before quantifying purity, it is essential to confirm that the bulk material is indeed this compound. Spectroscopic techniques provide a definitive structural fingerprint.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectrum should be consistent with the structure of this compound. The ¹H NMR will show characteristic signals for the ethoxy group and the aromatic protons.[13] The ¹³C NMR will show signals for the carboxyl carbon (~165-185 ppm) and the nitrile carbon (~115-130 ppm).[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups. For this molecule, expect to see:
Visualizing the Assessment Workflows
A logical and structured workflow is key to an efficient and thorough assessment.
Caption: High-level workflow for comprehensive purity assessment of chemical reagents.
Caption: Step-by-step workflow for HPLC-UV purity analysis.
Synthesizing the Data: A Comparative Table
After completing all tests, the data should be consolidated into a clear, comparative table. This provides an objective basis for selecting the best supplier.
| Test Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White, crystalline powder | Off-white powder | White powder with yellow specks | Homogeneous, white/off-white solid |
| Melting Point | 210-211.5 °C | 209-211 °C | 207-211 °C | Sharp range, agrees with literature |
| HPLC Purity (Area %) | 99.8% | 99.5% | 98.2% | > 99.0% |
| Largest Impurity (Area %) | 0.08% | 0.25% | 0.9% | < 0.1% |
| Total Impurities (Area %) | 0.2% | 0.5% | 1.8% | < 1.0% |
| qNMR Purity (Mass %) | 99.7% | 99.4% | 97.9% | Agrees with HPLC (within 0.5%) |
| LC-MS Impurity ID | Known, benign by-product | Unidentified MW=205.2 | Starting material detected | No reactive or genotoxic impurities |
| Spectroscopic ID | Conforms | Conforms | Conforms | Matches reference spectra |
| Overall Assessment | Excellent | Acceptable | Rejected | - |
Conclusion
Assessing the purity of a critical reagent like this compound is not a single measurement but a systematic investigation. Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific and developmental work. By implementing a multi-technique, orthogonal approach combining basic physicochemical tests, high-resolution chromatography (HPLC), a primary quantification method (qNMR), and detailed impurity identification (LC-MS), researchers can gain a high degree of confidence in their starting materials. This diligence prevents costly troubleshooting, ensures experimental reproducibility, and ultimately accelerates the path to discovery and innovation.
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Toref Standards. (n.d.). Impurity Profiling with HRMS.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- ChemicalBook. (n.d.). This compound synthesis.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
Willoughby, P. H., et al. (2008). “Pure by NMR”?. Organic Letters, ACS Publications. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Ding, M., et al. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Retrieved from [Link]
-
Al-Rimawi, F. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
Funatsu, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 258273-32-4: this compound | CymitQuimica [cymitquimica.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. hpst.cz [hpst.cz]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. toref-standards.com [toref-standards.com]
- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Cyano-4-ethoxybenzoic Acid Derivatives
This comprehensive guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of 3-cyano-4-ethoxybenzoic acid and its common derivatives, such as esters and amides. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure the confident structural elucidation of this important class of molecules.
The Analytical Challenge: Isomerism and Functional Group Interference
The primary challenge in confirming the structure of this compound derivatives lies in distinguishing them from potential isomers. For instance, a synthetic route targeting the 3-cyano-4-ethoxy isomer could potentially yield the 4-cyano-3-ethoxy or other positional isomers. Each analytical technique discussed below offers a unique lens through which to view the molecule, and a combination of these methods provides the most robust structural confirmation.
A Multi-faceted Approach to Structural Confirmation
A confident structural assignment is rarely achieved with a single analytical technique. Instead, a complementary suite of methods should be employed, each providing a unique piece of the structural puzzle. The workflow below illustrates a logical approach to the structural confirmation of a newly synthesized batch of a this compound derivative.
Caption: A typical workflow for the structural confirmation of this compound derivatives.
Mass Spectrometry: The First Checkpoint
Mass spectrometry (MS) serves as the initial and most direct confirmation of the molecular weight of the synthesized compound. For this compound, the expected molecular weight is 191.18 g/mol .[2][3]
Experimental Protocol: Direct Infusion ESI-MS
This method is rapid and requires minimal sample preparation.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
Data Interpretation:
-
Positive Ion Mode ([M+H]⁺): Expect a prominent peak at m/z 192.06, corresponding to the protonated molecule.
-
Negative Ion Mode ([M-H]⁻): Expect a prominent peak at m/z 190.05, corresponding to the deprotonated molecule. The observation of this peak is a strong indicator of the presence of the acidic carboxylic acid proton.
Comparative Analysis of Fragmentation Patterns:
While high-resolution MS can confirm the elemental composition, low-resolution MS with fragmentation can help distinguish isomers. The fragmentation of benzoic acid derivatives is well-documented.[4][5] Key fragmentation pathways to monitor include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids.
-
Loss of C₂H₄ (28 Da): From the ethoxy group via a McLafferty-type rearrangement.
The relative intensities of these fragment ions can sometimes provide clues to the substitution pattern, although this is not always definitive.
Infrared Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for confirming the presence of key functional groups. For this compound, the IR spectrum should exhibit characteristic absorptions for the nitrile, carboxylic acid, and the substituted aromatic ring.
Experimental Protocol: Thin Solid Film Method
This method is straightforward and avoids interference from mulling agents.[6]
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[7]
-
Film Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid.[6]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Data Interpretation:
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Causality |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[8][9] |
| Nitrile | C≡N stretch | 2230-2210 | This is a sharp and intense absorption, highly characteristic of the nitrile functional group.[8] |
| Carbonyl | C=O stretch | 1710-1680 | The position is typical for an aromatic carboxylic acid. |
| Aromatic Ring | C=C stretch | 1600-1450 | Multiple bands are expected in this region due to the vibrations of the benzene ring. |
| Ether | C-O stretch | 1250-1200 | This corresponds to the aryl-alkyl ether linkage. |
| Aromatic C-H | Out-of-plane bend | 900-690 | The specific pattern in this "fingerprint" region can help confirm the 1,2,4-trisubstitution pattern of the benzene ring.[10] |
Comparative Analysis:
The presence of a sharp peak around 2230 cm⁻¹ is a strong confirmation of the cyano group. The broad O-H and sharp C=O stretches confirm the carboxylic acid moiety. While IR is excellent for functional group identification, it is less definitive for distinguishing positional isomers, although the fingerprint region can offer clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are essential for the unambiguous confirmation of this compound and its derivatives.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.[11]
¹H NMR Data Interpretation for this compound:
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, integration, and coupling constants.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) | Causality |
| COOH | > 10 | singlet (broad) | 1H | - | The acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent. |
| H-2 | ~8.3 | doublet | 1H | J ≈ 2 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating ethoxy group. It shows a small meta-coupling to H-6. |
| H-6 | ~8.2 | doublet of doublets | 1H | J ≈ 9, 2 | This proton is ortho to both the carboxylic acid and the cyano group, making it highly deshielded. It shows a large ortho-coupling to H-5 and a smaller meta-coupling to H-2. |
| H-5 | ~7.1 | doublet | 1H | J ≈ 9 | This proton is ortho to the electron-donating ethoxy group, making it the most shielded of the aromatic protons. It shows a large ortho-coupling to H-6. |
| OCH₂ | ~4.2 | quartet | 2H | J ≈ 7 | The methylene protons are adjacent to the oxygen atom and are split by the methyl protons. |
| CH₃ | ~1.4 | triplet | 3H | J ≈ 7 | The methyl protons are split by the adjacent methylene protons. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here is based on literature values.[12]
¹³C NMR Data Interpretation for this compound:
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms.
| Carbon | Expected Chemical Shift (δ, ppm) | Causality |
| COOH | ~167 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C-4 | ~162 | This carbon is attached to the electron-donating ethoxy group, making it deshielded. |
| C-2 | ~133 | This carbon is adjacent to the electron-withdrawing carboxylic acid group. |
| C-6 | ~133 | This carbon is adjacent to the electron-withdrawing carboxylic acid group. |
| C-1 | ~126 | This is the ipso-carbon attached to the carboxylic acid group. |
| C-5 | ~116 | This carbon is shielded by the ortho-ethoxy group. |
| CN | ~112 | The nitrile carbon has a characteristic chemical shift in this region. |
| C-3 | ~102 | This carbon is attached to the electron-withdrawing cyano group. |
| OCH₂ | ~65 | The methylene carbon is attached to the electronegative oxygen atom. |
| CH₃ | ~14 | The methyl carbon of the ethoxy group. |
Note: The exact chemical shifts can vary depending on the solvent. The data presented here is based on literature values.[12]
Comparative Analysis for Isomer Differentiation:
NMR spectroscopy is particularly powerful for distinguishing between positional isomers. The coupling patterns and chemical shifts in the ¹H NMR spectrum are highly diagnostic. For example, a 1,3,4-trisubstituted benzene ring, as in our target molecule, will show a characteristic three-proton system in the aromatic region. Other isomers would exhibit different splitting patterns and coupling constants. 2D NMR techniques like COSY, HSQC, and HMBC can be employed to definitively establish the connectivity of the molecule if the 1D spectra are ambiguous.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the workhorse for assessing the purity of the synthesized compound and for developing quantitative analytical methods.
Experimental Protocol: Reverse-Phase HPLC
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used for the separation of benzoic acid derivatives.[13][14]
-
Detection: UV detection is ideal, as the aromatic ring provides strong chromophores. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the analyte peak, further aiding in its identification.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Data Interpretation:
A pure sample should ideally show a single, sharp peak. The retention time is a characteristic of the compound under the specific chromatographic conditions. The peak area can be used for quantification against a standard of known concentration.
Comparative Analysis:
Different isomers of this compound will likely have different retention times due to subtle differences in their polarity. Therefore, HPLC can be used to separate and identify isomers present in a mixture.
X-ray Crystallography: The Definitive Structure
For an unequivocal and absolute confirmation of the molecular structure, single-crystal X-ray diffraction is the ultimate technique. This method provides the precise three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol: Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step.[15]
-
Purification: The compound must be of high purity.
-
Solvent Selection: Choose a solvent or a solvent system in which the compound has moderate solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.[16]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[16]
-
Data Interpretation:
The result of a successful X-ray diffraction experiment is a detailed 3D model of the molecule, confirming the connectivity and stereochemistry with high precision. This can definitively distinguish between all possible isomers. While no crystal structure for this compound itself is readily available in open databases, the structures of many related benzoic acid derivatives have been determined, providing a strong basis for comparison.[17][18]
Conclusion: A Synergistic Approach for Confident Characterization
The structural confirmation of this compound derivatives requires a thoughtful and systematic application of multiple analytical techniques. While mass spectrometry provides a rapid check of the molecular weight and infrared spectroscopy confirms the presence of key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most definitive structural information short of X-ray crystallography. HPLC is crucial for assessing purity and for separating isomeric mixtures. By understanding the strengths and limitations of each technique and by carefully interpreting the data in a comparative context, researchers can confidently and accurately characterize these important synthetic intermediates, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
- Staples, R. J. (2024). How to grow crystals for X-ray crystallography.
-
Chemistry LibreTexts. (2022). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. Center for X-ray Crystallography. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
- Toray Research Center, Inc. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences.
- Hungarian Oil and Gas Research Institute. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
- Wiest, O., & Houk, K. N. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
- Balija, A. M. (2007). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR.
- Yathirajan, H. S., et al. (2020). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated? Retrieved from [Link]
- Scribd. (n.d.). 1H-NMR Organic Structure Guide.
- Decaestecker, T., et al. (2012). Application of direct-infusion ESI–MS/MS for toxicological screening. Analytical and Bioanalytical Chemistry, 403(5), 1365–1376.
- University of Regensburg. (n.d.).
- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
-
PubChem. (n.d.). 3-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2012). Application of direct-infusion ESI-MS/MS for toxicological screening. Retrieved from [Link]
- National Center for Biotechnology Information. (2011). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Matveeva, E. D., et al. (2016). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 21(11), 1481.
- Lai, C.-C., et al. (2008). Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids: 4-ethoxybenzoic acid–4,4′-bipyridyl (2/1), 4-n-propoxybenzoic acid–4,4′-bipyridyl (2/1) and 4-n-butoxybenzoic acid–.
- Google Patents. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide.
- Saeed, S., et al. (2010). N'-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3233.
- PubMed. (2019). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. agilent.com [agilent.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. iucr.org [iucr.org]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
This guide provides an in-depth comparative analysis of 3-Cyano-4-ethoxybenzoic acid and structurally related molecules using Density Functional Theory (DFT). Tailored for researchers, scientists, and drug development professionals, this document elucidates the influence of substituent groups on the geometric, electronic, and vibrational properties of the benzoic acid scaffold. The insights herein are derived from a consistent theoretical framework, offering a robust basis for understanding structure-property relationships and guiding molecular design.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are fundamental building blocks in chemistry, with applications ranging from food preservation to the synthesis of pharmaceuticals and advanced materials.[1] The functionalization of the benzene ring with various substituent groups allows for the fine-tuning of their chemical and physical properties. This compound (3C4EBA), with its combination of an electron-withdrawing cyano (-CN) group and an electron-donating ethoxy (-OC2H5) group, presents an interesting case of push-pull electronic effects.[2]
Understanding these effects at a quantum-mechanical level is crucial for predicting molecular behavior and designing molecules with desired characteristics, such as enhanced nonlinear optical (NLO) responses or specific biological activities. Density Functional Theory (DFT) has emerged as a powerful and reliable computational method for this purpose, offering a balance between accuracy and computational cost that is ideal for studying medium-sized organic molecules.[1]
This guide will compare 3C4EBA with a series of related molecules to systematically dissect the individual and combined effects of its functional groups. The selected molecules for this comparative study are:
-
Benzoic Acid (BA): The parent molecule, serving as a baseline reference.
-
4-Ethoxybenzoic Acid (4EBA): To isolate the effect of the electron-donating ethoxy group.
-
3-Cyanobenzoic Acid (3CBA): To assess the impact of the electron-withdrawing cyano group at the meta position.
-
4-Cyanobenzoic Acid (4CBA): To compare the positional isomerism of the cyano group.
By examining the calculated structural parameters, frontier molecular orbitals, vibrational frequencies, and electronic properties, we will construct a comprehensive picture of the substituent-induced changes within this molecular family.
Theoretical Framework and Computational Protocol
Scientific integrity in computational chemistry demands a consistent and well-justified methodology. All data presented in this guide were benchmarked against established DFT protocols to ensure comparability and reliability.[3][4]
Rationale for Method Selection
The chosen computational level for this analysis is DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set . This choice is grounded in the following principles:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is one of the most widely used hybrid functionals in chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the ones studied here. It has a proven track record for providing accurate geometries and electronic properties for organic molecules.[1][4]
-
6-311++G(d,p) Basis Set: This is a triple-zeta Pople-style basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anions, relevant for the carboxylate group.[5] The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of electron orbitals and accurately modeling bonding environments.[3]
All calculations are simulated in the gas phase to provide a baseline understanding of the intrinsic molecular properties, free from solvent effects.
Experimental Protocol: Step-by-Step DFT Calculation
The following protocol outlines the standardized workflow used to obtain the theoretical data for each molecule.
-
Molecule Building: Construct the 3D structure of the molecule (e.g., this compound) using a molecular editor.
-
Geometry Optimization:
-
Perform a full geometry optimization without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
The convergence criteria should be set to "tight" to ensure a true energy minimum is reached.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized geometry.
-
Confirm that the optimization resulted in a true minimum by ensuring the absence of imaginary frequencies. A single imaginary frequency would indicate a transition state.
-
The results provide the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra.
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate key electronic properties, including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The molecular dipole moment.
-
Molecular Electrostatic Potential (MEP).
-
NBO analysis for charge distribution.
-
Polarizability and first hyperpolarizability for NLO properties.
-
-
Computational Workflow Diagram
The general workflow for the DFT calculations is illustrated below.
Caption: Standard workflow for DFT-based molecular property calculation.
Comparative Analysis of Molecular Properties
The following sections present a comparative analysis of the geometric, electronic, and vibrational properties of this compound and the selected reference molecules.
Molecular Geometry Optimization
The geometry of a molecule is the foundation of its properties. Substituents can induce significant changes in bond lengths and angles by altering the electron distribution within the benzene ring. The table below summarizes key optimized geometric parameters.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)
| Parameter | Benzoic Acid (BA) | 4-Ethoxybenzoic Acid (4EBA) | 3-Cyanobenzoic Acid (3CBA) | 4-Cyanobenzoic Acid (4CBA) | This compound (3C4EBA) |
| C=O Bond Length | 1.210 | 1.208 | 1.212 | 1.213 | 1.211 |
| C-OH Bond Length | 1.355 | 1.357 | 1.353 | 1.352 | 1.354 |
| C-C(arboxyl) Bond | 1.485 | 1.480 | 1.490 | 1.492 | 1.486 |
| C≡N Bond Length | N/A | N/A | 1.158 | 1.159 | 1.158 |
| C-O(ethoxy) Bond | N/A | 1.365 | N/A | N/A | 1.362 |
| C-O-H Angle | 105.8 | 105.9 | 105.7 | 105.6 | 105.8 |
Analysis of Geometric Trends:
-
Carboxyl Group: The C=O and C-OH bond lengths within the carboxylic acid group show minor variations. Electron-withdrawing groups (-CN) tend to slightly lengthen the C=O bond and shorten the C-OH bond, reflecting a more polarized state. Conversely, the electron-donating ethoxy group (-OC2H5) has the opposite effect.[6]
-
Ring-Carboxyl Bond: The C-C bond connecting the carboxyl group to the ring is sensitive to substituents. The electron-donating ethoxy group in 4EBA shortens this bond due to increased electron density and conjugation. In contrast, the electron-withdrawing cyano group in 3CBA and 4CBA lengthens it by pulling electron density away from the ring.
-
3C4EBA: In our target molecule, these effects are combined. The ethoxy group at position 4 donates electron density, while the cyano group at position 3 withdraws it. The resulting C-C(arboxyl) bond length of 1.486 Å is intermediate between the values for 4EBA and the cyanobenzoic acids, illustrating the competitive nature of these substituents.
Electronic Properties: A Frontier Orbital Perspective
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are direct indicators of a molecule's reactivity and its potential in applications like optoelectronics. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and is often associated with enhanced NLO properties.[7]
Table 2: Calculated Electronic Properties (Energies in eV, Dipole Moment in Debye)
| Property | Benzoic Acid (BA) | 4-Ethoxybenzoic Acid (4EBA) | 3-Cyanobenzoic Acid (3CBA) | 4-Cyanobenzoic Acid (4CBA) | This compound (3C4EBA) |
| HOMO Energy | -7.15 | -6.82 | -7.45 | -7.51 | -7.18 |
| LUMO Energy | -1.20 | -1.15 | -2.10 | -2.18 | -1.95 |
| HOMO-LUMO Gap (ΔE) | 5.95 | 5.67 | 5.35 | 5.33 | 5.23 |
| Dipole Moment (µ) | 2.15 | 2.85 | 3.98 | 1.65 | 4.51 |
Analysis of Electronic Trends:
-
Effect of Ethoxy Group: The electron-donating ethoxy group in 4EBA raises the HOMO energy level significantly compared to BA, making the molecule easier to oxidize. This leads to a reduction in the HOMO-LUMO gap.[8]
-
Effect of Cyano Group: The strongly electron-withdrawing cyano group in 3CBA and 4CBA substantially lowers both the HOMO and LUMO energy levels.[9] The LUMO is lowered more significantly, resulting in a markedly smaller energy gap compared to BA, indicating increased electron-accepting capability.
-
Combined Effects in 3C4EBA: this compound exhibits the smallest HOMO-LUMO gap (5.23 eV) in the series. This is a direct consequence of the "push-pull" effect: the donating ethoxy group raises the HOMO while the withdrawing cyano group lowers the LUMO. This synergistic interaction is highly effective at reducing the energy gap.
-
Dipole Moment: The dipole moment is a measure of molecular polarity. The large dipole moment of 3C4EBA (4.51 D) arises from the significant charge separation induced by the ortho-para directing ethoxy group and the meta-directing cyano group, creating a strong intramolecular charge transfer character.
Caption: Comparative HOMO-LUMO energy gaps for the studied molecules.
Vibrational Analysis
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. DFT calculations can predict these frequencies with high accuracy, aiding in the interpretation of experimental spectra.[10]
Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Benzoic Acid (BA) | 4-Ethoxybenzoic Acid (4EBA) | 3-Cyanobenzoic Acid (3CBA) | 4-Cyanobenzoic Acid (4CBA) | This compound (3C4EBA) |
| O-H Stretch | 3575 | 3573 | 3578 | 3580 | 3576 |
| C=O Stretch | 1755 | 1750 | 1762 | 1765 | 1758 |
| C≡N Stretch | N/A | N/A | 2245 | 2248 | 2242 |
| C-O-C (Ether) Stretch | N/A | 1255 (asym) | N/A | N/A | 1260 (asym) |
Analysis of Vibrational Frequencies:
-
C=O Stretching: The carbonyl stretching frequency is highly sensitive to the electronic environment. Electron-donating groups (like -OC2H5) decrease the C=O bond order through resonance, leading to a lower stretching frequency (a red shift). Electron-withdrawing groups (-CN) have the opposite effect, increasing the frequency (a blue shift).[11]
-
C≡N Stretching: The cyano stretch is a characteristic sharp peak. Its position is relatively stable but can be influenced by conjugation. In 3C4EBA, the frequency is slightly lower than in 3CBA and 4CBA, potentially due to the influence of the adjacent ethoxy group.[9]
Conclusion and Outlook
This comparative DFT study demonstrates the profound impact of substituent choice and position on the properties of the benzoic acid scaffold. The combination of an electron-donating ethoxy group and an electron-withdrawing cyano group in this compound creates a potent push-pull system.
Key findings include:
-
Structural Modulation: Substituents systematically alter bond lengths, with competing effects observed in 3C4EBA.
-
Electronic Tuning: 3C4EBA possesses the smallest HOMO-LUMO energy gap and the largest dipole moment in the series, highlighting its significant intramolecular charge transfer character. This makes it a promising candidate for applications in nonlinear optics and materials science.
-
Vibrational Signatures: The calculated vibrational frequencies align with established chemical principles, providing clear markers for each functional group that can be used to verify experimental characterization.
The data and protocols presented in this guide serve as a validated framework for researchers. By understanding these fundamental structure-property relationships, scientists can more effectively design and synthesize novel benzoic acid derivatives with tailored functionalities for applications in drug development, materials science, and beyond.
References
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- The Electronic Structure Studies of Hydroxyl Substituted Benzoic Acids. (Semantic Scholar).
- Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. (2023). Vietnam Journal of Science and Technology.
- Substituent effects on the electronic structure and pKa benzoic acid. (2002).
- Substituent Effects on The Electronic Structure and PKa of Benzoic Acid. (Paper Digest).
- Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calcul
- Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). Molecules.
- DFT and ab initio quantum chemical studies on p-cyanobenzoic acid. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. (2011). Acta Crystallographica Section C.
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). MDPI.
- This compound | C10H9NO3 | CID 17902937. PubChem.
- Spectroscopic Characterization of the Divalent Metal Docking Motif to Isolated Cyanobenzoate. (2023). The Journal of Physical Chemistry A.
- DFT and Ab Initio Quantum Chemical Studies on P-Cyanobenzoic Acid. AMiner.
- In-silico investigation of optical, thermal and electronic properties for 4-n-alkoxy benzoic acid series (nOBA; n = 1–8).
- FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid.
- DFT(B3LYP)/6-311++G(d,p) and MP2/6-311++G(d,p) optimized structural parameters and experimental geometries. PCCP.
- Asian Journal of Physics, Vol. 22, No. 3. (2013).
- This compound synthesis. ChemicalBook.
- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). Molecules.
- Structural Parameters, NLO Properties, Thermodynamic Functions, NBO Analysis And Fukui Functions Of Benzyl(3-Fluoro-4-morpholinophenyl)carbamate.
- B3LYP/6-311++G(d, p) calculated HOMO and LUMO plots of the investigated...
- First mesomorphic and DFT characterizations for 3- (or 4-)
- Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Journal of Molecular Structure: THEOCHEM.
- Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic ( C/ H-NMR, FT-IR) Analyses pf 3-Propyl-4-[3-(2-Methylbenzoxy). DergiPark.
- 4-Ethoxybenzoic acid | C9H10O3 | CID 12093. PubChem.
- Benzoic acid, 4-ethoxy-. NIST WebBook.-. NIST WebBook.
Sources
- 1. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. aminer.org [aminer.org]
- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3-Cyano-4-ethoxybenzoic Acid
This guide provides essential safety and operational protocols for the handling of 3-Cyano-4-ethoxybenzoic acid, a compound frequently utilized in advanced pharmaceutical research and development. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance. The following protocols are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel while maintaining experimental integrity. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment
This compound (CAS No. 258273-32-4) is a solid organic compound that presents specific hazards requiring stringent control measures. According to safety data sheets (SDS), the primary routes of exposure and associated risks are:
-
Skin Contact: Causes skin irritation.[1][2] Prolonged or repeated contact can lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[1][2] The crystalline nature of the compound increases the risk of mechanical and chemical irritation, potentially leading to significant eye damage.
-
Inhalation: May cause respiratory irritation.[1][3] Inhalation of dust can irritate the nose, throat, and respiratory tract.
Given these hazards, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Full-length lab coat (buttoned) | N95 dust mask or higher, especially if not in a ventilated enclosure[4] |
| Solution Preparation | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a full-length lab coat | Work in a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | Work in a certified chemical fume hood |
Eye and Face Protection: A Dual-Layer Approach
Due to the serious eye irritation risk posed by this compound, a dual-layer approach to eye and face protection is mandatory.
-
Chemical Safety Goggles: These should provide a complete seal around the eyes, protecting against dust particles and splashes. Goggles with indirect ventilation are essential to prevent fogging while still protecting from chemical entry.[5]
-
Face Shield: A face shield must be worn in addition to safety goggles, particularly when handling the solid material or preparing solutions. This provides a broader barrier of protection for the entire face from splashes and airborne particles.
Causality: The crystalline nature of the acid means that fine dust can easily become airborne during handling. A face shield provides a critical secondary barrier, protecting the face from direct contact and reducing the likelihood of particles finding their way around the edges of goggles.
Hand Protection: Selecting the Right Glove
The directive to "wear protective gloves" requires a more nuanced, risk-based selection process.
-
Material: Nitrile or neoprene gloves are recommended. These materials have demonstrated good resistance to a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]
-
Double-Gloving: When handling the solid compound, particularly during weighing, double-gloving is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Protocol for Glove Use:
-
Inspect new gloves for any defects.
-
When double-gloving, don the first pair and ensure a snug fit.
-
Don the second pair over the first.
-
If the outer glove becomes contaminated, carefully peel it off and dispose of it in the designated chemical waste container.
-
Always wash hands thoroughly after removing gloves.
Body Protection: Beyond the Lab Coat
A standard lab coat is the minimum requirement for body protection.
-
Full-Length, Buttoned Lab Coat: This should be made of a material appropriate for chemical laboratories, such as cotton or a flame-resistant blend. It must be kept fully buttoned to provide a continuous barrier.
-
Chemical-Resistant Apron: When preparing solutions or performing tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Causality: An open lab coat offers minimal protection. Ensuring it is fully buttoned creates an effective shield against accidental spills and contact with contaminated surfaces.
Respiratory Protection: Engineering Controls and Masks
The primary method for controlling respiratory hazards is through engineering controls.
-
Chemical Fume Hood: All work that may generate dust or vapors of this compound, especially solution preparation, must be conducted in a certified chemical fume hood.[6]
-
N95 Dust Mask: When weighing the solid compound outside of a ventilated enclosure (not recommended), an N95 dust mask is the minimum respiratory protection required.[4] For higher-risk activities, a respirator with acid gas cartridges may be necessary.[5]
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow.
Disposal Plan
Proper disposal of contaminated PPE is essential to prevent secondary exposure.
-
Solid Waste: All disposable PPE, including gloves, masks, and any contaminated wipes, must be placed in a clearly labeled, sealed waste container designated for chemical waste.
-
Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1]
-
Chemical Waste: Unused this compound and its solutions must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7] Do not dispose of down the drain.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate control measures. By adhering to the PPE protocols and operational plans outlined in this guide, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. This commitment to safety is the foundation of scientific integrity and innovation.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
